(Rac)-Rotigotine
Descripción
Propiedades
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYTPMOWPVWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861159 | |
| Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rotigotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.04e-03 g/L | |
| Record name | Rotigotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92206-54-7 | |
| Record name | 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92206-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotigotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092206547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTR54Z0E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rotigotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(Rac)-Rotigotine: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is rooted in a complex and multifaceted mechanism of action, primarily involving the stimulation of dopamine receptors in the brain.[1] In Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a significant dopamine deficiency, resulting in the characteristic motor symptoms of the disease.[1] Rotigotine mitigates these symptoms by mimicking the effects of endogenous dopamine.[1] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of this compound, with a focus on its receptor binding profile, functional activity, and downstream signaling pathways.
Receptor Binding Profile
Rotigotine exhibits a broad affinity for multiple dopamine receptor subtypes, as well as for certain serotonin (B10506) and adrenergic receptors.[2][3] Its binding affinity is highest for the dopamine D3 receptor.[2][3] The affinity of Rotigotine for various receptors has been quantified using radioligand binding assays, with the inhibition constant (Ki) serving as a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| D1 | 83[2] |
| D2 | 13.5[2] |
| D3 | 0.71[2] |
| D4.2 | 3.9[2] |
| D4.4 | 15[2] |
| D4.7 | 5.9[2] |
| D5 | 5.4[2] |
| Serotonin Receptors | |
| 5-HT1A | 30[2] |
| Adrenergic Receptors | |
| α2B | 27[2] |
Functional Activity
While binding affinity indicates the strength of the interaction between a drug and a receptor, functional activity describes the cellular response elicited by this binding. Rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors, meaning it is capable of producing a maximal biological response similar to the endogenous ligand.[2][4] Interestingly, despite a lower binding affinity for the D1 receptor compared to D2 and D3 receptors, its functional potency for D1 receptor stimulation is comparable to that for D2 and D3 receptors.[5][6] This discrepancy may be attributed to factors such as receptor reserve and different affinity states of the receptors.[5]
In addition to its dopaminergic agonism, Rotigotine also exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[2][4] The functional potency of Rotigotine is typically expressed as the half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50).
| Receptor Subtype | Functional Activity | Potency (pEC50) |
| Dopamine Receptors | ||
| D1 | Full Agonist | 9.0[5][7] |
| D2 | Full Agonist | 9.4 - 8.6[5][7] |
| D3 | Full Agonist | 9.7[5][7] |
| Serotonin Receptors | ||
| 5-HT1A | Partial Agonist | - |
| Adrenergic Receptors | ||
| α2B | Antagonist | - |
Downstream Signaling Pathways
The interaction of Rotigotine with dopamine receptors initiates a cascade of intracellular signaling events. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
D1-like Receptor Signaling: D1-like receptors are coupled to the Gs alpha subunit of the G-protein complex. Agonist binding, including that of Rotigotine, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.
D1-like Receptor Signaling Pathway
D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi/o alpha subunit.[9] Rotigotine binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This reduction in cAMP prevents the activation of PKA and its downstream effects.
D2-like Receptor Signaling Pathway
Experimental Protocols
The characterization of Rotigotine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[11]
Objective: To quantify the affinity of Rotigotine for dopamine, serotonin, and adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[12]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Rotigotine).[12]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[11]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures changes in intracellular cAMP levels to determine the functional activity of a compound at Gs- or Gi/o-coupled receptors.[8][13]
Objective: To determine if Rotigotine acts as an agonist or antagonist at D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptors and to quantify its potency (EC50).
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured.[8]
-
Compound Treatment: The cells are treated with varying concentrations of Rotigotine. For Gi/o-coupled receptors, cells are also stimulated with forskolin (B1673556) to induce cAMP production.[13]
-
Cell Lysis: The cells are lysed to release the intracellular contents.[14]
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as TR-FRET or an ELISA-based kit.[8][14]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the Rotigotine concentration. The EC50 and Emax (maximal effect) are determined from this curve.[13]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is particularly useful for studying Gi/o-coupled receptors.[9][15]
Objective: To directly measure the activation of Gi/o proteins by D2-like receptors in response to Rotigotine.
Methodology:
-
Membrane Preparation: Cell membranes expressing the D2-like receptor are prepared.[9]
-
Incubation: The membranes are incubated with varying concentrations of Rotigotine in the presence of GDP and [35S]GTPγS (a non-hydrolyzable, radiolabeled analog of GTP).[9]
-
Separation: The membrane-bound [35S]GTPγS is separated from the unbound [35S]GTPγS by filtration.[16]
-
Quantification: The amount of radioactivity on the filter is measured.[16]
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the Rotigotine concentration to determine the EC50 and Emax for G-protein activation.[15]
GTPγS Binding Assay Workflow
Conclusion
This compound possesses a unique pharmacological profile characterized by its high affinity and full agonist activity at D1, D2, and D3 dopamine receptors.[2][5] This broad-spectrum dopaminergic agonism, in conjunction with its modulatory effects on serotonergic and adrenergic systems, underpins its clinical utility in treating the motor and non-motor symptoms of Parkinson's disease. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of novel and improved therapies for neurodegenerative disorders.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rotigotine - Wikipedia [en.wikipedia.org]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
An In-depth Technical Guide to the Synthesis of Racemic Rotigotine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for racemic rotigotine (B252), a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document details the core chemical strategies, presents quantitative data in a structured format, and provides cited experimental methodologies for key transformations.
Core Synthetic Strategies
The synthesis of racemic rotigotine primarily revolves around the construction of the key 2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)tetralin core structure, followed by demethylation to yield the final phenolic compound. The most prevalent starting material for these syntheses is 5-methoxy-2-tetralone (B30793). The key transformations typically involve reductive amination to introduce the side chain and a final O-demethylation step.
Two main strategic variations for the introduction of the side chain have been reported:
-
One-Step Reductive Amination: This approach involves the direct reaction of 5-methoxy-2-tetralone with N-(2-(thiophen-2-yl)ethyl)propan-1-amine in the presence of a reducing agent.
-
Stepwise Alkylation: This strategy involves an initial reductive amination of 5-methoxy-2-tetralone with either n-propylamine or 2-(thiophen-2-yl)ethylamine, followed by a subsequent alkylation of the resulting secondary amine to introduce the remaining part of the side chain.
A final, crucial step in all pathways originating from 5-methoxy-2-tetralone is the demethylation of the methoxy (B1213986) group to the free phenol (B47542) of rotigotine.
Synthesis Pathway 1: Direct Reductive Amination
This pathway represents a concise route to the rotigotine precursor, 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin. The core of this strategy is the direct formation of the tertiary amine in a single reductive amination step.
Caption: Direct reductive amination pathway to racemic rotigotine.
Experimental Protocols
Synthesis of 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (12) [1]
-
To a solution of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one (2 g, 11.34 mmol) and N-(2-(thiophen-2-yl)ethyl)propan-1-amine (1.92 g, 11.34 mmol) in anhydrous THF (60 mL), acetic acid (1.36 mL, 22.69 mmol) was added dropwise at 0 °C.
-
The mixture was stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (B8407120) (4.8 g, 22.69 mmol) was then added portion-wise at 0 °C.
-
The reaction mixture was refluxed for 24 hours.
-
After completion, the mixture was cooled to 0 °C and saturated aqueous NaHCO3 was added slowly.
-
The resulting solution was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography.
Synthesis of Racemic Rotigotine [1]
-
The intermediate, 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (2.2 g, 6.67 mmol), was dissolved in DCM (80 mL) and cooled to 0 °C.[1]
-
A solution of BBr3 (1 M in DCM; 8 mL, 8.01 mmol) was added dropwise.[1]
-
The reaction temperature was raised to room temperature and stirred for 8 hours.[1]
-
The reaction was neutralized by the addition of saturated aqueous NaHCO3 and extracted with DCM.[1]
-
The combined organic layers were dried and concentrated to yield racemic rotigotine.[1]
Synthesis Pathway 2: Stepwise N-Alkylation
Caption: Stepwise N-alkylation pathway to racemic rotigotine.
Experimental Protocols
Synthesis of (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene (Intermediate VI)
-
A common method for this step is the reductive amination of 5-methoxy-2-tetralone with n-propylamine.[2] One patented method describes reacting 5-methoxy-2-tetralone with n-propylamine in the presence of acetic acid and H2/PtO2.[2]
Synthesis of (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene (Intermediate IV)
-
The secondary amine intermediate is then alkylated with a 2-thienylethyl halide, such as 2-(2-bromoethyl)thiophene, to yield the tertiary amine precursor.[3]
Synthesis of Racemic Rotigotine
-
The demethylation of the methoxy intermediate is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[2][3] Another reported method involves the use of aluminum chloride and thiourea.[4]
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps. It is important to note that reaction conditions and purification methods can significantly impact yields, and these values should be considered representative examples from the cited literature.
| Pathway | Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | Reductive Amination | 5-methoxy-2-tetralone | N-(2-(thiophen-2-yl)ethyl)propan-1-amine, NaBH(OAc)3, AcOH, THF | 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | - | [1] |
| 1 | Demethylation | 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | BBr3, DCM | Racemic Rotigotine | - | [1] |
| 2 | Reductive Amination | 5-methoxy-2-tetralone | n-propylamine, H2/PtO2, AcOH | (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | - | [2] |
| 2 | Alkylation | (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | 2-(2-bromoethyl)thiophene | (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene | - | [3] |
| 2 | Demethylation | (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene | HBr | Racemic Rotigotine | - | [3] |
Note: Specific yield data was not available in the provided search results for all steps. The table structure is provided for future data population.
Purification and Characterization
Purification of the intermediates and the final product is typically achieved through standard laboratory techniques.[5] These include:
-
Solvent Extraction: To separate the product from the reaction mixture.[5]
-
Chromatography: Column chromatography is often employed to isolate the desired compound from byproducts and unreacted starting materials.[5]
-
Crystallization: To obtain the final product in high purity.[5]
The characterization of racemic rotigotine and its intermediates is performed using a variety of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion
The synthesis of racemic rotigotine is well-established, with the reductive amination of 5-methoxy-2-tetralone being a key and versatile strategy. The choice between a direct or stepwise approach for introducing the N-substituents may depend on the availability of starting materials and desired process control. The final demethylation step is a critical transformation that yields the active pharmaceutical ingredient. This guide provides a foundational understanding of these synthetic pathways for professionals in the field of drug development and medicinal chemistry.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. EP2170323A2 - Crystalline rotigotine base and preparation process therefor - Google Patents [patents.google.com]
- 3. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 4. US20090202647A1 - Solid form of racemic rotigotine - Google Patents [patents.google.com]
- 5. qingmupharm.com [qingmupharm.com]
An In-depth Technical Guide on the Physicochemical Properties of (Rac)-Rotigotine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (Rac)-Rotigotine. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key processes and pathways.
Introduction
This compound is the racemic mixture of the non-ergoline dopamine (B1211576) agonist, Rotigotine. The pharmacologically active enantiomer, (S)-Rotigotine, is utilized in transdermal patches for the management of Parkinson's disease and restless legs syndrome. A thorough understanding of the physicochemical properties of the racemic mixture is essential for drug development, formulation, and quality control.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the tetralin class of organic molecules. Its structure features a chiral center, leading to the existence of two enantiomers.
General Properties
| Property | Value | Source |
| IUPAC Name | 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | [1] |
| Chemical Formula | C₁₉H₂₅NOS | [1] |
| Molecular Weight | 315.48 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 102120-99-0 (for racemate hydrochloride) | [1] |
Physicochemical Data
The following tables summarize the key physicochemical parameters for this compound and its related forms.
Table 1: Thermal and Spectroscopic Properties
| Property | This compound | (S)-Rotigotine (Form I) | (S)-Rotigotine (Form II) | Notes |
| Melting Point | 78 °C | ~77 °C | ~97 °C | Value for racemate is cited for "Rotigotine". Forms I and II are polymorphs of the (S)-enantiomer. |
| Boiling Point | 470.1 ± 45.0 °C (Predicted) | Not Available | Not Available | Predicted value. Experimental data not readily available. |
| UV/Vis. λmax | 224, 272 nm | Not Available | Not Available |
Table 2: Solubility and Partitioning
| Property | Value | Conditions | Source |
| Solubility in Water | Poorly soluble at neutral pH; solubility increases at more acidic pH. | Neutral and acidic pH | [2] |
| Solubility in Organic Solvents | Ethanol (B145695): ~1 mg/mLDMSO: ~20 mg/mLDimethylformamide (DMF): ~30 mg/mL | Not specified | |
| LogP | 4.9 (Calculated) | Not specified | [2] |
| pKa (Strongest Acidic) | 10.03 (Predicted) | Not specified | [1] |
| pKa (Strongest Basic) | 10.97 (Predicted) | Not specified | [1] |
Table 3: this compound Hydrochloride Properties
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₆ClNOS | [3] |
| Molecular Weight | 351.93 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in ethanol and DMSO | [4] |
Crystal Structure and Polymorphism
The (S)-enantiomer of Rotigotine is known to exist in at least two polymorphic forms, designated as Form I and Form II. Form II is thermodynamically more stable and less soluble than Form I. The unexpected appearance of Form II during manufacturing led to product recalls due to its lower bioavailability. The crystal system for Form I is tetragonal, while Form II is orthorhombic. Detailed crystallographic data is crucial for ensuring the correct and stable polymorphic form is used in pharmaceutical formulations.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate determination of physicochemical properties. Below are methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and accurate method for determining the ionization constant (pKa) of a substance.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent system of water and methanol (B129727) for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots (e.g., first or second derivative) can be used to accurately identify the equivalence points.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to a separation funnel.
-
Equilibration: Shake the funnel for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Visualizations
Experimental Workflow: Solubility Determination
Caption: Workflow for the determination of equilibrium solubility of this compound.
Signaling Pathway: Rotigotine Dopamine Receptor Agonism
Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.
References
N-0437: A Technical Guide to its Dopamine D2 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-0437, chemically known as 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin, is a potent and highly selective dopamine (B1211576) D2 receptor agonist. Its high affinity and selectivity for the D2 receptor have made it a valuable pharmacological tool for studying the central nervous system and a candidate for potential therapeutic applications. This technical guide provides a comprehensive overview of the dopamine receptor agonist activity of N-0437, focusing on its binding profile, functional effects, and the underlying signaling pathways.
Quantitative Data Presentation
The following tables summarize the quantitative data available for N-0437's binding affinity and functional potency.
Table 1: N-0437 Receptor Binding Affinities
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | KD (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Porcine Anterior Pituitary | - | 0.146 (high-affinity state) | [1] |
| Dopamine D2 | [3H]N-0437 | Calf Caudate Membranes | - | 0.17 | [2] |
| Dopamine D2 | Not Specified | Not Specified | 0.69 | - | [3] |
| Dopamine D1 | Not Specified | Not Specified | 678 | - | [3] |
| α1-Adrenoceptor | Not Specified | Not Specified | 534 | - | [3] |
| α2-Adrenoceptor | Not Specified | Not Specified | 195 | - | [3] |
| Serotonin S1 | Not Specified | Not Specified | 6940 | - | [3] |
| Serotonin S2 | Not Specified | Not Specified | 5900 | - | [3] |
| Muscarinic | Not Specified | Not Specified | 2660 | - | [3] |
| β-Adrenoceptor | Not Specified | Not Specified | >10,000 | - | [3] |
| A1-Adenosine | Not Specified | Not Specified | >10,000 | - | [3] |
| GABAA | Not Specified | Not Specified | >10,000 | - | [3] |
| Benzodiazepine | Not Specified | Not Specified | >10,000 | - | [3] |
Table 2: N-0437 Functional Activity
| Assay | Tissue/Preparation | Effect | IC50 (nM) | ED50 (nM) | Reference |
| Inhibition of [3H]Dopamine Release | Rabbit Striatal Slices | Inhibition | 4 | - | [3] |
| Inhibition of [3H]Acetylcholine Release | Rabbit Striatal Slices | Inhibition | 6.3 | - | [3] |
| Inhibition of Contractile Responses | Rat Tail Artery (1 Hz stimulation) | Inhibition | - | 1.6 | [4] |
Signaling Pathways
As a dopamine D2 receptor agonist, N-0437 is expected to activate canonical D2 signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Furthermore, like many GPCRs, the D2 receptor can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. The potential for N-0437 to act as a biased agonist, preferentially activating either the G protein or β-arrestin pathway, has not been extensively reported in the available literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the activity of N-0437.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of N-0437 for the dopamine D2 receptor.
-
Membrane Preparation:
-
Homogenize tissue known to express D2 receptors (e.g., calf caudate, porcine anterior pituitary, or cells expressing recombinant human D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone), and varying concentrations of unlabeled N-0437.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the N-0437 concentration.
-
Determine the IC50 value (the concentration of N-0437 that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Assay: Inhibition of Neurotransmitter Release
This protocol measures the functional effect of N-0437 on the release of neurotransmitters, such as dopamine or acetylcholine (B1216132), from brain tissue slices.
-
Tissue Preparation:
-
Prepare brain slices (e.g., from rabbit striatum) of a defined thickness using a tissue chopper or vibratome.
-
Pre-incubate the slices in a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a radiolabeled neurotransmitter precursor (e.g., [3H]choline to label acetylcholine stores).
-
-
Release Experiment:
-
Place the pre-labeled slices in a superfusion chamber and continuously perfuse with buffer.
-
Collect fractions of the superfusate at regular intervals.
-
Stimulate neurotransmitter release at a specific time point, typically by depolarization with a high concentration of potassium or by electrical field stimulation.
-
Apply different concentrations of N-0437 to the superfusion buffer prior to and during the stimulation.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction to determine the amount of released radiolabeled neurotransmitter.
-
Calculate the percentage of inhibition of stimulated release for each concentration of N-0437 compared to the control (stimulated release in the absence of the drug).
-
Plot the percentage of inhibition against the logarithm of the N-0437 concentration to determine the IC50 value.
-
Conclusion
N-0437 is a well-characterized dopamine D2 receptor agonist with high potency and selectivity. The available data from radioligand binding and functional assays on neurotransmitter release provide a solid foundation for its use in pharmacological research. While its effects on downstream signaling pathways such as cAMP inhibition and β-arrestin recruitment are inferred from its D2 agonist activity, specific quantitative data on these parameters for N-0437 are not extensively reported in the publicly available literature. Further studies to fully elucidate its functional selectivity and intrinsic activity at these downstream signaling endpoints would provide a more complete understanding of its molecular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro binding of the very potent and selective D-2 dopamine agonist, [3H]N-0437 to calf caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prejunctional inhibitory effect of a dopamine D-2 agonist, N-0437, on vascular adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Rotigotine: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is the racemic mixture of Rotigotine, a non-ergoline dopamine (B1211576) agonist. The pharmacological activity of the racemate is primarily attributed to the S-enantiomer, Rotigotine. This technical guide provides an in-depth overview of the core pharmacology and toxicology of this compound, with a focus on the active S-enantiomer. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical data. It is important to note that while this guide strives for detail, complete experimental protocols for many of the cited studies are often proprietary and not fully available in the public domain.
Pharmacology
Mechanism of Action
Rotigotine is a potent dopamine receptor agonist with a broad affinity for various dopamine receptor subtypes.[1][2] It functions as a full agonist at D1, D2, and D3 receptors, mimicking the effect of endogenous dopamine.[1][3] This agonism at dopamine receptors, particularly in the nigrostriatal pathway, is the primary mechanism for its therapeutic effects in conditions like Parkinson's disease.[4] Beyond dopamine receptors, Rotigotine also exhibits partial agonist activity at the serotonin (B10506) 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[1][2]
Receptor Binding and Functional Potency
The affinity and functional potency of Rotigotine have been characterized in various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinities (Ki) of Rotigotine
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.71 | [1][2] |
| Dopamine D2 | 4-15 | [1] |
| Dopamine D5 | 4-15 | [1] |
| Dopamine D4 | 4-15 | [1] |
| Dopamine D1 | 83 | [1] |
| 5-HT1A | 30 | [5] |
| α2B-Adrenergic | 27 | [5] |
Table 2: Functional Potency (pEC50) of Rotigotine
| Receptor Subtype | pEC50 | Reference |
| Dopamine D1 | 9.0 | [1] |
| Dopamine D2 | 8.6 - 9.4 | [1] |
| Dopamine D3 | 9.7 | [1] |
Signaling Pathways
The activation of dopamine receptors by Rotigotine initiates downstream signaling cascades. The following diagram illustrates the principal signaling pathways associated with D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor activation.
References
The Discovery and History of (Rac)-Rotigotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of (Rac)-Rotigotine, a non-ergoline dopamine (B1211576) agonist. Initially synthesized as N-0437, Rotigotine has a unique transdermal delivery system and a broad spectrum of activity across dopamine receptor subtypes. This document details its synthesis, mechanism of action, key experimental protocols from preclinical and clinical studies, and summarizes quantitative data to serve as a valuable resource for researchers in the field of neurology and drug development.
Introduction and Historical Development
This compound, chemically known as (±)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol, has a rich history beginning with its initial synthesis in the 1980s.
-
Initial Discovery: The journey of Rotigotine began at the University of Groningen in 1985 with the synthesis of a series of aminotetralin derivatives. The racemic mixture, initially designated N-0437, showed potent dopamine agonist activity in preclinical models.
-
Enantioselective Focus: Subsequent research identified the (S)-enantiomer, later named Rotigotine, as the pharmacologically active form. Early preclinical studies were conducted on the racemic mixture of N-0437.[1]
-
Commercial Development: Aderis Pharmaceuticals acquired the compound and continued its development. In 1998, worldwide development and commercialization rights were licensed to Schwarz Pharma (now a part of UCB S.A.).
-
Transdermal Innovation: A significant breakthrough in the development of Rotigotine was the formulation of a transdermal patch. This delivery system was designed to provide continuous and stable plasma concentrations of the drug over a 24-hour period, aiming to offer more consistent dopaminergic stimulation and reduce motor fluctuations associated with oral dopamine agonists.
-
Regulatory Milestones: The Rotigotine transdermal patch, under the brand name Neupro®, received marketing authorization from the European Medicines Agency (EMA) in 2006 for the treatment of Parkinson's disease. In 2007, the U.S. Food and Drug Administration (FDA) approved Neupro® for early-stage Parkinson's disease. Following a temporary withdrawal due to formulation issues related to crystal formation, a reformulated version was reintroduced in the U.S. in 2012 for both early and advanced Parkinson's disease, as well as for restless legs syndrome.
Pharmacological Profile
Rotigotine is a non-ergoline dopamine agonist with a broad receptor binding profile. It acts as a full agonist at D1, D2, and D3 dopamine receptors, which is thought to contribute to its efficacy in treating the motor symptoms of Parkinson's disease.[2][3]
Receptor Binding Affinity
The binding affinities (Ki) of Rotigotine for various neurotransmitter receptors have been determined in vitro. The data consistently show a high affinity for dopamine D3 receptors, followed by D2, D4, and D5 receptors, and a lower affinity for D1 receptors.[4] Rotigotine also exhibits affinity for certain serotonin (B10506) and adrenergic receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| D1 | 83 |
| D2 | 13.5 |
| D3 | 0.71 |
| D4.2 | 3.9 |
| D4.4 | 15 |
| D4.7 | 5.9 |
| D5 | 5.4 |
| Serotonin Receptors | |
| 5-HT1A | 30 |
| Adrenergic Receptors | |
| α2B | 27 |
Table 1: In vitro receptor binding profile of Rotigotine.[4]
Functional Activity
Functional studies have demonstrated that Rotigotine behaves as a full agonist at human dopamine D1, D2, and D3 receptors.[2][3] Interestingly, despite its lower binding affinity for the D1 receptor, its functional potency at this receptor is comparable to its potency at D2 and D3 receptors.[2]
| Receptor Subtype | Functional Potency (pEC50) |
| D1 | 9.0 |
| D2 | 9.4 - 8.6 |
| D3 | 9.7 |
Table 2: Functional potency of Rotigotine at human dopamine receptors.[2]
Mechanism of Action and Signaling Pathways
Rotigotine's therapeutic effects are primarily attributed to its agonistic activity at dopamine receptors in the brain, particularly in the nigrostriatal pathway. The activation of these receptors helps to compensate for the loss of endogenous dopamine in Parkinson's disease.
-
D1-like Receptor Signaling (D1 and D5): These receptors are typically coupled to the Gs/olf family of G-proteins. Agonist binding, including by Rotigotine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[5][6]
References
- 1. Safety and Efficacy of Rotigotine for Treating Parkinson's Disease: A Meta-Analysis of Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
(Rac)-Rotigotine Enantiomers: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that exists as a pair of enantiomers: (S)-Rotigotine and (R)-Rotigotine. The racemate and its individual stereoisomers exhibit distinct pharmacological profiles, making a thorough understanding of their properties crucial for drug development and neuroscience research. (S)-Rotigotine, the active pharmaceutical ingredient in the transdermal patch Neupro®, is approved for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] This technical guide provides an in-depth overview of the synthesis, separation, and comparative pharmacological properties of the (S)- and (R)-enantiomers of Rotigotine.
Pharmacological Properties
The enantiomers of Rotigotine display significant differences in their affinity and functional activity at various neurotransmitter receptors, particularly dopamine receptors. While most of the available literature focuses on the clinically used (S)-enantiomer, some studies have characterized the properties of the racemate or made inferences about the (R)-enantiomer.
Receptor Binding Affinities
The primary pharmacological activity of Rotigotine is mediated through its interaction with dopamine receptors. (S)-Rotigotine is a non-selective agonist with high affinity for D1, D2, and D3 receptors, and to a lesser extent, D4 and D5 receptors.[2][3] It exhibits a notable preference for the D3 receptor subtype.[2][4] In addition to its dopaminergic activity, (S)-Rotigotine also shows affinity for serotonergic (5-HT1A) and adrenergic (α2B) receptors.[4][5]
While comprehensive binding data for (R)-Rotigotine is limited in publicly available literature, early studies on the racemate, referred to as N-0437, provide some insights. These studies suggest that the enantiomers possess distinct properties, with the (-) enantiomer (S-Rotigotine) being a potent postsynaptic dopamine agonist, while the (+) enantiomer (R-Rotigotine) acts as a presynaptic dopamine receptor agonist and a weak postsynaptic antagonist.[6]
Table 1: Receptor Binding Affinities (Ki, nM) of (S)-Rotigotine
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D1 | 83[2] |
| Dopamine D2 | 13.5[2] |
| Dopamine D3 | 0.71[2] |
| Dopamine D4.2 | 3.9[2] |
| Dopamine D4.4 | 15[2] |
| Dopamine D4.7 | 5.9[2] |
| Dopamine D5 | 5.4[2] |
| Serotonin 5-HT1A | 30[2][4] |
| Adrenergic α2B | 27[2][4] |
Note: Data for (R)-Rotigotine is not sufficiently available in the literature to provide a direct comparison in this table.
Functional Activity
In functional assays, (S)-Rotigotine behaves as a full agonist at dopamine D1, D2, and D3 receptors.[2][7] Its activity at D1 receptors is a distinguishing feature compared to other dopamine agonists like pramipexole (B1678040) and ropinirole, which primarily target D2/D3 receptors.[7] At the 5-HT1A receptor, (S)-Rotigotine acts as a partial agonist, while it functions as an antagonist at the α2B-adrenergic receptor.[2][3]
The functional activity of (R)-Rotigotine is less well-characterized. However, in vivo studies with the racemate (N-0437) indicated that the (+) enantiomer (R-Rotigotine) stimulates presynaptic dopamine receptors, leading to effects like hypomotility, while having weak or antagonistic effects at postsynaptic dopamine receptors.[6]
Table 2: Functional Activity (EC50/pEC50) of (S)-Rotigotine
| Receptor Subtype | Functional Assay | Reported Value | Activity |
| Dopamine D1 | cAMP Production | pEC50: 9.0[8] | Full Agonist |
| Dopamine D2 | cAMP Inhibition | pEC50: 9.4-8.6[8] | Full Agonist |
| Dopamine D3 | Reporter Gene | pEC50: 9.7[8] | Full Agonist |
| Serotonin 5-HT1A | Reporter Gene | - | Partial Agonist[2][3] |
| Adrenergic α2B | Reporter Gene | - | Antagonist[2][3] |
Signaling Pathways
The pharmacological effects of Rotigotine enantiomers are mediated through their interaction with G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.
Dopamine Receptor Signaling
Activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors by Rotigotine initiates distinct signaling pathways.
Serotonin 5-HT1A Receptor Signaling
(S)-Rotigotine's partial agonism at 5-HT1A receptors leads to the activation of Gαi/o proteins, resulting in the inhibition of adenylyl cyclase and modulation of ion channels.
Adrenergic α2B Receptor Signaling
As an antagonist at α2B-adrenergic receptors, (S)-Rotigotine blocks the inhibitory effects of endogenous agonists like norepinephrine, leading to an increase in neurotransmitter release.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacological properties of Rotigotine enantiomers.
Synthesis and Chiral Separation
The synthesis of racemic Rotigotine (N-0437) has been described in the literature.[9] The separation of the enantiomers is a critical step to study their individual properties.
General Workflow for Synthesis and Chiral Separation:
Chiral HPLC Separation Method (General Protocol):
A common method for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio is optimized to achieve the best separation.
-
Additive: For basic compounds like Rotigotine, a small amount of an amine (e.g., diethylamine) is often added to the mobile phase to improve peak shape.
-
Detection: UV detection at a wavelength where Rotigotine absorbs (e.g., 225 nm) is commonly employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
Note: The specific conditions for the chiral separation of Rotigotine enantiomers would need to be optimized based on the specific column and instrumentation used.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Competition Binding Assay Protocol (General):
This assay measures the ability of an unlabeled compound (e.g., Rotigotine enantiomer) to compete with a radiolabeled ligand for binding to a receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).
-
Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors).[10]
-
Unlabeled competitor (Rotigotine enantiomer).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation by a ligand.
cAMP Assay for Gs and Gi-Coupled Receptors (General Protocol):
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.
-
Materials:
-
Cells expressing the receptor of interest (e.g., CHO cells expressing the dopamine D1 or D2 receptor).
-
Test compound (Rotigotine enantiomer).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
For Gi-coupled receptors, pre-treat cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.
-
GTPγS Binding Assay (General Protocol):
This functional assay measures the activation of G proteins by a GPCR agonist.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (Rotigotine enantiomer).
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [35S]GTPγS and GDP in the presence of varying concentrations of the test compound.
-
Allow the binding to proceed.
-
Separate bound from free [35S]GTPγS by filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log of the agonist concentration to determine EC50 and Emax values.[11]
-
ERK1/2 Phosphorylation Assay (General Protocol):
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.[3]
-
Materials:
-
Cells expressing the receptor of interest.
-
Test compound (Rotigotine enantiomer).
-
Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specific time.
-
Lyse the cells and collect the protein lysate.
-
Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or ELISA.
-
-
Data Analysis:
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized signal against the log of the agonist concentration to determine EC50 and Emax values.
-
Conclusion
The enantiomers of this compound possess distinct pharmacological profiles. (S)-Rotigotine is a potent agonist at a broad range of dopamine receptors, with additional activity at serotonergic and adrenergic sites, which contributes to its therapeutic efficacy in movement disorders. The available evidence suggests that (R)-Rotigotine has a different pharmacological profile, with a preference for presynaptic dopamine receptors. A more complete characterization of the (R)-enantiomer's binding affinities and functional activities across a comprehensive panel of receptors is warranted to fully understand the stereoselective pharmacology of Rotigotine and to explore the potential therapeutic applications of the individual enantiomers. This guide provides a foundational understanding of the properties of this compound enantiomers and the experimental approaches used for their characterization, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotigotine - Wikipedia [en.wikipedia.org]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vitro Receptor Profile of Rotigotine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro receptor profile of rotigotine (B252), a non-ergoline dopamine (B1211576) agonist. The information is compiled to serve as a core reference for researchers, scientists, and professionals involved in drug development and neuroscience. This document details rotigotine's binding affinities and functional activities across a range of neurotransmitter receptors, outlines the experimental protocols for these assessments, and visualizes key pathways and workflows.
Introduction
Rotigotine is a dopamine agonist primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with various neurotransmitter receptors. Understanding the in vitro receptor profile of rotigotine is crucial for elucidating its mechanism of action, predicting its clinical effects, and guiding further research. This guide summarizes the key quantitative data on rotigotine's receptor interactions, provides detailed methodologies for the cited experiments, and presents visual diagrams of relevant signaling pathways and experimental workflows.
Receptor Binding Affinity of Rotigotine
Rotigotine exhibits a broad binding profile, with the highest affinity for dopamine receptors, particularly the D3 subtype.[1][3] It also demonstrates significant affinity for other dopamine receptor subtypes, as well as for certain serotonin (B10506) and adrenergic receptors.[3][4] The binding affinities, expressed as Ki (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 83 | [1][3] |
| D2 | 13.5 | [3][5] |
| D3 | 0.71 | [3][5][6] |
| D4.2 | 3.9 | [3][5] |
| D4.4 | 15 | [3][5] |
| D4.7 | 5.9 | [3][5] |
| D5 | 5.4 | [1][3] |
| Serotonin Receptors | ||
| 5-HT1A | 30 | [3][4] |
| 5-HT7 | 86 | [7] |
| Adrenergic Receptors | ||
| α1A | 176 | [5] |
| α2B | 27 | [3][4] |
Functional Activity of Rotigotine
In functional assays, rotigotine acts as an agonist at all five dopamine receptor subtypes.[1] Notably, it behaves as a full agonist at D1, D2, and D3 receptors.[5] At serotonergic sites, it demonstrates agonistic activity at 5-HT1A receptors.[3][8] In contrast, it acts as an antagonist at α2B-adrenergic receptors.[1][3][8]
| Receptor | Functional Activity | Potency Rank Order (Agonist) | Reference |
| Dopamine Receptors | Agonist | D3 > D2L > D1 = D5 > D4.4 | [3] |
| D1 | Full Agonist | [3] | |
| D2 | Full Agonist | [3] | |
| D3 | Full Agonist | [3] | |
| D4 | Agonist | [3] | |
| D5 | Agonist | [3] | |
| Serotonin Receptors | |||
| 5-HT1A | Agonist (weak but significant) | [1][3][4] | |
| Adrenergic Receptors | |||
| α2B | Antagonist | [1][3][4] |
Experimental Protocols
The following sections detail the methodologies used to determine the receptor binding affinities and functional activities of rotigotine.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand (in this case, rotigotine) for a receptor. The general workflow for such an assay is depicted below.
Detailed Protocol:
-
Membrane Preparation: Membranes from cells expressing the human dopamine, serotonin, or adrenergic receptors of interest are used. For example, CHO (Chinese Hamster Ovary) cells are commonly used for recombinant receptor expression.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl with a pH of 7.4, supplemented with 2 mM MgCl2.[9]
-
Incubation: The assay is performed in 96-well polypropylene (B1209903) tubes.[9] A final volume of 1 mL (for D2, D3, and D5 receptors) or 2 mL (for D1 and D4 receptors) is used, containing the cell membranes (5 µg protein for D2 and D3; 25 µg for D1 and D5), a specific radioligand, and varying concentrations of rotigotine.[9]
-
Incubation Time and Temperature: The mixture is incubated for 120 minutes at 25°C to allow for binding to reach equilibrium.[7][9]
-
Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a vacuum harvester.[7][9] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[7]
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of rotigotine. The IC50 value (the concentration of rotigotine that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Reporter Gene Assays)
Reporter gene assays are utilized to determine the functional activity of a compound at a specific receptor (i.e., whether it acts as an agonist or antagonist and its potency).
Principle:
These assays employ genetically modified cells that express the receptor of interest. The receptor is coupled to a signaling pathway that ultimately leads to the expression of a "reporter" gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene product, which can be easily measured, is proportional to the activation of the receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest and the reporter gene construct are cultured under appropriate conditions.
-
Treatment: The cells are treated with varying concentrations of rotigotine.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent reporter gene expression.
-
Cell Lysis: The cells are lysed to release the reporter gene product.
-
Detection: The activity of the reporter gene product is measured using a luminometer or spectrophotometer, depending on the reporter system used.
-
Data Analysis: Dose-response curves are generated by plotting the reporter gene activity against the concentration of rotigotine. From these curves, the EC50 (the concentration of rotigotine that produces 50% of the maximal response) and Emax (the maximum response) can be determined.
Signaling Pathways
Rotigotine's agonistic activity at dopamine D2-like receptors (D2, D3, D4) typically involves the inhibition of adenylyl cyclase, which is a Gi/o protein-coupled response.[9] The simplified signaling pathway is illustrated below.
Conclusion
Rotigotine is a potent dopamine receptor agonist with a distinct in vitro receptor profile characterized by its high affinity for the D3 receptor and its activity as a full agonist at D1, D2, and D3 receptors.[3][5] It also interacts with specific serotonin and adrenergic receptors, which may contribute to its overall clinical effects.[3][4][8] The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation into the interplay of rotigotine's activity at these various receptors will continue to refine our understanding of its therapeutic potential.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotigotine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 8. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Rotigotine chemical structure and formula
An In-depth Technical Guide to (Rac)-Rotigotine For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily indicated for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] The pharmacologically active form is the pure levorotatory (S)-enantiomer.[2][4][5] this compound, a racemic mixture of the (S) and (R)-enantiomers, serves as a crucial chemical entity in research and development, particularly in synthetic chemistry and initial pharmacological screening.[6][7] This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, analytical methodologies, and mechanism of action.
Chemical Structure and Formula
This compound is a tetralin derivative.[2][8] Its structure consists of a tetralin backbone with a thienylethyl-propylamine side chain, which is critical for its affinity and activity at dopamine receptors.[7]
-
Chemical Name: (6RS)-6-(propyl[2-(2-thienyl)ethyl]amino)-5,6,7,8-tetrahydro-1-naphthalenol[7]
-
CAS Number: 92206-54-7[9]
Below is a diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.
Physicochemical and Pharmacological Properties
This compound's properties are essential for its function and formulation. The compound is lipophilic and poorly soluble in water at neutral pH.[8] Key quantitative data are summarized in the tables below.
Physicochemical Data
| Property | Value/Description | Reference |
| Molecular Weight | 315.47 g/mol | [10] |
| Appearance | White to off-white powder; Brown to black solid | [8][9] |
| Melting Point | 78 °C | [10] |
| LogP | 4.7 | [8] |
| Solubility | Poorly soluble in water; Soluble in DMF, DMSO, Ethanol | [7][8][10] |
| Stability | Sensitive to oxidation | [8] |
Pharmacological Data: Receptor Binding Affinities
Rotigotine is a non-selective dopamine receptor agonist with a high affinity for D₁, D₂, and D₃ receptors.[1][3][10] It also acts as a partial agonist at the 5-HT₁ₐ receptor and an antagonist at the α₂B-adrenergic receptor.[3][9][11]
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| Dopamine D₁ | 83 nM | Full Agonist | [9] |
| Dopamine D₂ | 4-15 nM | Full Agonist | [9] |
| Dopamine D₃ | 0.71 nM | Full Agonist | [9] |
| Dopamine D₄ | 4-15 nM | Full Agonist | [9] |
| Dopamine D₅ | 4-15 nM | Full Agonist | [9] |
| Serotonin 5-HT₁ₐ | - | Partial Agonist | [9][11] |
| Adrenergic α₂B | - | Antagonist | [9][11] |
Mechanism of Action
The therapeutic effects of Rotigotine in treating Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the brain, particularly the D₃, D₂, and D₁ receptors within the caudate-putamen.[11][12] By mimicking the effects of endogenous dopamine, Rotigotine helps to compensate for the dopamine deficiency that characterizes the disease, thereby improving motor control.[1]
The signaling pathway is initiated by the binding of Rotigotine to postsynaptic dopamine receptors.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common strategy involves the reductive amination of a tetralone precursor. One documented short synthesis proceeds in two steps from 5-methoxy-2-tetralone.[13][14] Another chemoenzymatic approach utilizes an imine reductase (IRED) for the key reductive amination step to achieve high enantioselectivity for the (S)-enantiomer, though a similar non-enzymatic reduction would yield the racemate.[15]
A generalized workflow for the synthesis and purification is outlined below.
Protocol Outline:
-
Reaction Setup: The synthesis typically begins with a precursor like 5-methoxy-2-tetralone.[13] This is reacted with 2-(2-thienyl)ethylamine and n-propyl iodide in a suitable solvent.
-
Reductive Amination: A reducing agent, such as sodium borohydride, is used to facilitate the reductive amination, forming the secondary amine linkage.[7]
-
Demethylation: The methoxy (B1213986) group is subsequently demethylated, often using a strong acid like hydrobromic acid, to yield the final phenolic hydroxyl group.[7]
-
Purification: The resulting crude product contains the desired compound along with byproducts. Purification is critical and typically involves techniques like column chromatography and/or recrystallization to isolate pure this compound.[16]
Analytical Methodologies
Ensuring the purity and identity of Rotigotine in raw materials and final dosage forms is critical.[4][17] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate and quantify Rotigotine from its impurities and degradation products.[5]
-
Methodology: Reversed-phase HPLC is commonly used.
-
Stationary Phase: A C18 column is typical.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used in an isocratic or gradient elution mode.
-
Detection: UV detection is standard, typically monitored at a wavelength where Rotigotine has significant absorbance.
-
Chiral Separation: Specific chiral columns and mobile phases are required to separate the (S) and (R)-enantiomers to assess enantiomeric purity.[17]
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Objective: To simultaneously identify and quantify Rotigotine and other components (excipients) in a formulation without the need for a reference standard for each analyte.[18]
-
Methodology: A solvent-suppressed ¹H NMR method can be utilized.
-
Solvent: A deuterated solvent such as dimethylsulfoxide-d₆ is used.[18]
-
Internal Standard: A certified internal standard with known purity and non-overlapping signals (e.g., dimethyl terephthalate) is added in a precise amount.[18]
-
Acquisition: Spectra are acquired using a high-field NMR spectrometer (e.g., 600 MHz). A pulse sequence like 'noesygppr1d' is employed to suppress the solvent signal, and a sufficient relaxation delay (e.g., 40 seconds) is used to ensure full relaxation of protons for accurate quantification.[18]
-
Analysis: The concentration of Rotigotine is determined by comparing the integral of its characteristic proton signals to the integral of the known internal standard.
-
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Rotigotine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. rac-Rotigotine Hydrochloride (102120-99-0) for sale [vulcanchem.com]
- 8. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ROTIGOTINE | 99755-59-6 [chemicalbook.com]
- 11. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. qingmupharm.com [qingmupharm.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
Rotigotine's Affinity for Dopamine D1 vs. D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of rotigotine (B252) at dopamine (B1211576) D1 and D2 receptors. Rotigotine, a non-ergoline dopamine agonist, is a crucial therapeutic agent for Parkinson's disease and restless legs syndrome. Its clinical efficacy is intrinsically linked to its interaction with various dopamine receptor subtypes. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for professionals in the field.
Core Findings: Receptor Affinity Profile
Rotigotine exhibits a broad affinity profile across all five dopamine receptor subtypes, acting as a potent agonist.[1] While it demonstrates high affinity for both D1-like and D2-like receptors, in vitro binding studies consistently show a higher affinity for the D2-like family (D2, D3, D4) compared to the D1-like family (D1, D5).[1][2]
Notably, within the D2-like family, rotigotine displays the highest affinity for the D3 subtype.[3][4] Its affinity for the D2 receptor is also significant, whereas its affinity for the D1 receptor is comparatively lower.[3][4] Despite the differences in binding affinity, functional studies reveal that rotigotine acts as a full agonist at D1, D2, and D3 receptors with similar potencies.[2][5] This discrepancy between binding affinity and functional potency may be attributed to factors such as receptor reserve and different affinity states of the receptors.[2]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), pKi values (negative logarithm of Ki), and functional potencies (pEC50) of rotigotine for human dopamine receptors as reported in various studies.
Table 1: Rotigotine Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 83 | [4] |
| D2 | 13.5 | [4] |
| D3 | 0.71 | [4] |
| D4.2 | 3.9 | [3] |
| D4.4 | 15 | [3] |
| D4.7 | 5.9 | [3] |
| D5 | 5.4 | [3] |
Table 2: Rotigotine pKi and pEC50 Values for Human Dopamine Receptors
| Receptor Subtype | pKi | pEC50 | Reference |
| D1 | 7.2 | 9.0 | [2][5] |
| D2 | 8.5 - 8.0 | 9.4 - 8.6 | [2][5] |
| D3 | 9.2 | 9.7 | [2][5] |
| D4 | 8.5 - 8.0 | - | [2] |
| D5 | 8.5 - 8.0 | - | [2] |
Experimental Protocols
The determination of rotigotine's receptor affinity and functional activity relies on established in vitro pharmacological assays. The most common of these are radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of rotigotine for dopamine receptors. The general principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (rotigotine) for binding to the receptor.
1. Membrane Preparation:
-
Human recombinant dopamine receptors (D1, D2, D3, D4, D5) are expressed in suitable host cell lines, such as Chinese Hamster Ovary (CHO) cells.[3]
-
The cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors. The resulting membrane preparation is washed and stored at -80°C until use.
2. Competition Binding Assay:
-
Materials:
-
Prepared cell membranes expressing the dopamine receptor subtype of interest.
-
Radioligands:
-
Unlabeled rotigotine at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation fluid.
-
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled rotigotine.[2]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[5]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of rotigotine that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Below is a diagram illustrating the workflow of a typical radioligand binding assay.
Caption: Workflow of a radioligand binding assay.
Signaling Pathways
The functional consequences of rotigotine binding to D1 and D2 receptors are mediated by distinct intracellular signaling cascades.
D1 Receptor Signaling
Dopamine D1-like receptors (D1 and D5) are coupled to the stimulatory G-protein, Gs/olf.[6][7] Activation of the D1 receptor by an agonist like rotigotine leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[7]
Caption: D1 receptor signaling pathway.
D2 Receptor Signaling
In contrast, dopamine D2-like receptors (D2, D3, and D4) are coupled to the inhibitory G-protein, Gi/o.[2][6] Agonist binding of rotigotine to the D2 receptor results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][9] This reduction in cAMP attenuates the activity of PKA and its downstream signaling pathways. This inhibitory effect on cAMP production is a hallmark of D2 receptor activation.
Caption: D2 receptor signaling pathway.
Conclusion
Rotigotine is a broad-spectrum dopamine agonist with high affinity for all dopamine receptor subtypes, exhibiting a preference for the D2-like family, particularly the D3 receptor. Despite a lower binding affinity for the D1 receptor compared to the D2 receptor, it functions as a potent full agonist at both. The distinct signaling pathways activated by D1 (Gs/olf-cAMP stimulation) and D2 (Gi/o-cAMP inhibition) receptor engagement underscore the complex pharmacological profile of rotigotine and its therapeutic effects in dopamine-related disorders. This guide provides a foundational understanding for further research and development in the field of dopaminergic therapeutics.
References
- 1. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
Neuroprotective Effects of Rotigotine in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily approved for the treatment of Parkinson's disease (PD) and restless legs syndrome. Administered via a transdermal patch, it provides continuous drug delivery. Beyond its established role in symptomatic management through dopamine receptor stimulation (with high affinity for D3, D2, and D1 receptors), a growing body of in vitro evidence suggests that rotigotine may also possess direct neuroprotective properties.[1][2] These properties, independent of its primary dopaminergic action, involve mitigating neuronal damage from various insults relevant to the pathogenesis of neurodegenerative diseases. This guide provides a detailed overview of the key experimental findings, protocols, and mechanistic pathways elucidating the neuroprotective effects of rotigotine in cell culture models.
Neuroprotection Against Mitochondrial Complex I Inhibitors
Mitochondrial dysfunction, particularly the inhibition of complex I of the electron transport chain, is a key pathological feature in Parkinson's disease. The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576) are widely used in cell culture to model this aspect of PD. Studies show that rotigotine can offer significant protection against these toxins.
In primary mesencephalic cell cultures, low-concentration rotigotine (0.01 µM) significantly rescued 20% of tyrosine hydroxylase immunoreactive (THir) neurons from rotenone-induced cell death.[2] While its protective effect against MPP+ was more modest, rescuing 10% of THir neurons, the compound demonstrated a clear capacity to counteract rotenone-induced toxicity.[2][3] A key mechanism behind this protection is the attenuation of oxidative stress; rotigotine was found to significantly reduce the production of reactive oxygen species (ROS) induced by rotenone.[2][3] It is important to note that higher concentrations of rotigotine (10 µM) were found to be toxic, causing a 40% reduction in THir neurons on its own.[2][4]
Data Presentation: Rotigotine vs. Mitochondrial Inhibitors
| Toxin | Toxin Conc. | Rotigotine Conc. | Cell Model | Measured Parameter | Result | Citation |
| MPP+ | 10 µM | 0.01 µM | Primary Mouse Mesencephalic Culture | % Rescue of THir Neurons | 10% | [2][3] |
| Rotenone | 20 nM | 0.01 µM | Primary Mouse Mesencephalic Culture | % Rescue of THir Neurons | 20% (Significant) | [2][3] |
| Rotenone | 20 nM | N/A | Primary Mouse Mesencephalic Culture | % Increase in ROS | 63% (Significant) | [4] |
| Rotenone | 20 nM | 0.01 µM | Primary Mouse Mesencephalic Culture | % Reduction of Toxin-Induced ROS | 17% (Significant) | [4] |
| None | N/A | 10 µM | Primary Mouse Mesencephalic Culture | % Reduction of THir Neurons | -40% (Significant Toxicity) | [2][4] |
Experimental Protocol: Neuroprotection in Primary Mesencephalic Cultures
This protocol is based on methodologies described by Radad et al., 2014.[2][3]
-
Cell Culture Preparation:
-
Prepare primary mesencephalic cell cultures from the ventral mesencephala of embryonic day 14 (E14) mice.
-
Dissect and dissociate the tissue to create a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated culture plates in a suitable growth medium.
-
-
Rotigotine Pre-treatment:
-
Beginning on day in vitro (DIV) 6, treat the cultures with rotigotine at the desired concentrations (e.g., 0.01 µM).
-
Replenish rotigotine with each medium change, typically every two days, until DIV 14.
-
-
Toxin Exposure:
-
On DIV 12, introduce the neurotoxin by adding MPP+ (final concentration 10 µM) or rotenone (final concentration 20 nM) to the culture medium.
-
Co-incubate the cells with rotigotine and the toxin for 48 hours.
-
-
Endpoint Analysis (DIV 14):
-
Immunocytochemistry for Neuronal Survival:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells using 0.4% Triton X-100.
-
Perform standard immunocytochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Count the number of surviving TH-positive neurons in multiple random fields to determine the extent of neuroprotection.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Wash the cultures and incubate with 5 µM 5-(and 6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) for 30 minutes.
-
Capture fluorescence images using an inverted microscope.
-
Quantify the average fluorescence intensity of individual cell bodies to determine the level of intracellular ROS.
-
-
Visualization: Experimental Workflow for Toxin Studies
References
- 1. Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
An In-Depth Technical Guide to (Rac)-Rotigotine (CAS Number: 92206-54-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine, with the CAS number 92206-54-7, is the racemic mixture of Rotigotine (B252). Rotigotine itself is a non-ergoline dopamine (B1211576) agonist, primarily known for its therapeutic applications in Parkinson's disease and restless legs syndrome.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies associated with this compound, intended to serve as a valuable resource for the scientific community.
Physicochemical Properties
This compound is a synthetic compound belonging to the tetralin class of chemicals.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 92206-54-7 | [4][5][6] |
| Molecular Formula | C₁₉H₂₅NOS | [5] |
| Molecular Weight | 315.47 g/mol | [5] |
| Chemical Name | 6-{propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | [1] |
| Appearance | Solid | [3] |
| LogP | 4.70 | [7] |
| Water Solubility | 0.009 g/L | [7] |
Synthesis
The synthesis of racemic Rotigotine can be achieved through various routes. A common approach involves the reaction of 5-methoxy-2-tetralone (B30793) with β-(2-thienyl)ethylamine, followed by reduction, acylation, another reduction, and finally demethylation to yield the final product.[8]
A generalized synthetic workflow is depicted below:
Alternative synthetic strategies have also been described, aiming to improve yield and purity.[8][9][10]
Pharmacology
Mechanism of Action
This compound is a non-selective dopamine receptor agonist with high affinity for D2, D3, and D1 dopamine receptors.[1] It also exhibits activity as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2B-adrenergic receptor.[1] The agonistic activity at dopamine receptors is believed to be the primary mechanism underlying its therapeutic effects in dopamine-deficient conditions like Parkinson's disease.
The binding affinities (Ki) of Rotigotine for various receptors are summarized below:
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine D3 | 0.71 | [6] |
| Dopamine D2, D5, D4 | 4-15 | [6] |
| Dopamine D1 | 83 | [6] |
| 5-HT1A | 30 | [11] |
| α2B-adrenergic | 27 | [11] |
Pharmacodynamics
Functionally, Rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[11] The activation of these receptors initiates downstream signaling cascades. For D1-like receptors (D1 and D5), this typically involves the activation of adenylyl cyclase through Gαs/olf, leading to an increase in intracellular cyclic AMP (cAMP).[12] D2-like receptors (D2, D3, and D4), on the other hand, are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[12]
Furthermore, D2 receptor activation can also trigger cAMP-independent signaling pathways, including the PI3K/Akt pathway, which is implicated in cell survival and other cellular processes.[13][14][15]
A simplified representation of the primary signaling pathways is shown below:
Pharmacokinetics
Rotigotine is formulated for transdermal delivery, which allows for continuous drug administration over a 24-hour period, maintaining stable plasma concentrations.[2][16] Key pharmacokinetic parameters are presented in the table below.
| Parameter | Value | Reference(s) |
| Bioavailability (transdermal) | ~37% | [11][16] |
| Time to steady-state | 1-2 days | [11][16] |
| Apparent Volume of Distribution | >2500 L | [11][16] |
| Total Body Clearance | 300-600 L/h | [11][16] |
| Elimination | Primarily as sulfated and glucuronidated conjugates in urine and feces | [11][16] |
Pharmacokinetic studies have shown dose-proportionality up to supratherapeutic doses.[16][17] The pharmacokinetic profile is not significantly influenced by age, sex, ethnicity, or moderate renal or hepatic impairment.[16]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. A general protocol for a competitive binding assay is outlined below.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
Radiolabeled ligand (e.g., [³H]Spiperone for D2-like receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor.[18]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known antagonist).[18][19][20]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[18][19]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data and use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[20]
References
- 1. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]
- 2. The development of the rotigotine transdermal patch: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rac-Rotigotine Hydrochloride | C19H26ClNOS | CID 6917969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-Rotigotine | CAS#:92206-54-7 | Chemsrc [chemsrc.com]
- 5. Racemic rotigotine EP Reference Standard CAS 92206-54-7 Sigma Aldrich [sigmaaldrich.com]
- 6. Rotigotine(N 0437)|92206-54-7|COA [dcchemicals.com]
- 7. Human Metabolome Database: Showing metabocard for Rotigotine (HMDB0015615) [hmdb.ca]
- 8. WO2010073124A2 - Processes for preparing highly pure rotigotine or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 9. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
(Rac)-Rotigotine In Vitro Assay Protocols: A Detailed Application Note for Researchers
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with a range of G protein-coupled receptors (GPCRs). A thorough in vitro characterization of Rotigotine's receptor binding profile and functional activity is crucial for understanding its mechanism of action and for the development of novel therapeutics.[3]
This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the pharmacological properties of this compound. These protocols are intended for researchers, scientists, and drug development professionals. The assays covered include radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity at key dopamine, serotonin, and adrenergic receptors.
Data Presentation: Quantitative Summary of this compound In Vitro Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of Rotigotine at various receptors, compiled from published literature.
Table 1: Binding Affinity (Ki) of Rotigotine at Human Receptors [1][3][4][5]
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 83 |
| Dopamine D2 | 13.5 |
| Dopamine D3 | 0.71 |
| Dopamine D4.2 | 3.9 |
| Dopamine D4.4 | 15 |
| Dopamine D4.7 | 5.9 |
| Dopamine D5 | 5.4 |
| Serotonin 5-HT1A | 30 |
| Adrenergic α2B | 27 |
Table 2: Functional Activity of Rotigotine at Human Receptors [1][3]
| Receptor Subtype | Functional Activity | Potency (pEC50) |
| Dopamine D1 | Full Agonist | 9.0 |
| Dopamine D2L | Full Agonist | 9.4 - 8.6 |
| Dopamine D3 | Full Agonist | 9.7 |
| Dopamine D4.4 | Full Agonist | - |
| Dopamine D5 | Full Agonist | - |
| Serotonin 5-HT1A | Weak Agonist | - |
| Adrenergic α2B | Antagonist | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Dopamine D1 Receptor Agonist Signaling Pathway.
Caption: Dopamine D2/D3 Receptor Agonist Signaling Pathway.
Caption: 5-HT1A Receptor Agonist Signaling Pathway.
Caption: α2B-Adrenergic Receptor Antagonist Mechanism.
Caption: General workflow for in vitro receptor assays.
Experimental Protocols
Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine, serotonin, and adrenergic receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D1, D2, D3, 5-HT1A, α2B).
-
Radioligands:
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the receptor of interest (e.g., 10 µM Butaclamol for D2 receptors).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [4][6]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 60-120 minutes at 25-30°C to allow binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of Rotigotine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Accumulation Assay
This protocol is used to determine the functional activity of this compound as an agonist or antagonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D1, D2, D3, 5-HT1A, α2B).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Forskolin (B1673556): To stimulate adenylyl cyclase for assays with Gi-coupled receptors.
-
Reference Agonist and Antagonist.
-
Cell Culture Medium.
-
Stimulation Buffer: (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure for Gs-Coupled Receptors (e.g., D1):
-
Cell Preparation: Culture cells to ~80-90% confluency, then detach, centrifuge, and resuspend in stimulation buffer.
-
Assay Setup: Dispense the cell suspension into a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist.
-
Incubation: Incubate the plate at room temperature for a duration specified by the cAMP detection kit (typically 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen kit.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Procedure for Gi-Coupled Receptors (e.g., D2, D3, 5-HT1A, α2B):
-
Cell Preparation: Prepare cells as described for Gs-coupled receptors.
-
Assay Setup: Dispense the cell suspension into a 384-well plate.
-
Compound Addition (Agonist Testing): Add serial dilutions of this compound.
-
Compound Addition (Antagonist Testing): Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration (e.g., EC80) of a reference agonist.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit.
-
cAMP Detection: Measure intracellular cAMP levels according to the kit's instructions.
-
Data Analysis:
-
Agonist Activity: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of Rotigotine to determine the IC50 (functionally an EC50 for an agonist acting at a Gi-coupled receptor).
-
Antagonist Activity: Plot the response to the reference agonist against the log concentration of Rotigotine to determine the IC50 for antagonism. This can be used to calculate the functional Ki.
-
References
Application Notes and Protocols for the Use of (Rac)-Rotigotine in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that has demonstrated efficacy in the management of Parkinson's disease (PD). Its primary mechanism of action is the stimulation of dopamine receptors in the brain, thereby mimicking the effects of endogenous dopamine, which is depleted in PD. Rotigotine (B252) exhibits a high affinity for D1, D2, and D3 dopamine receptors.[1] A key feature of its clinical use is its formulation as a transdermal patch, which ensures continuous drug delivery and stable plasma concentrations.
To investigate the therapeutic potential and underlying mechanisms of this compound in a preclinical setting, various animal models that replicate the hallmark pathology of Parkinson's disease—the progressive loss of dopaminergic neurons in the substantia nigra—are employed. The most widely utilized of these are the neurotoxin-based models, including the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in mice. These models provide a valuable platform for assessing the neuroprotective and symptomatic effects of novel therapeutic agents like this compound.
These application notes provide a comprehensive overview of the use of this compound in these established animal models of Parkinson's disease, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in animal models of Parkinson's disease.
Table 1: Neuroprotective Effect of this compound on Dopaminergic Nerve Endings in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg/day) | Dopamine Transporter (DAT) Binding (% of Control) |
| Vehicle | - | 50 ± 3 |
| Rotigotine | 0.3 | 62 ± 4 |
| Rotigotine | 1 | 75 ± 5 |
| Rotigotine | 3 | 85 ± 6 |
Data extracted from a study assessing the neuroprotective potential of Rotigotine in the acute MPTP-lesioned mouse model.[1] DAT binding is indicative of the density of dopaminergic nerve endings in the striatum.
Table 2: Effect of this compound on Contralateral Rotations in the 6-OHDA Rat Model
| Treatment | Administration | Mean Rotations (turns/min) on Day 1 | Mean Rotations (turns/min) on Day 14 |
| L-DOPA | Pulsatile (10 mg/kg, i.p.) | ~5 | ~15 |
| Rotigotine | Pulsatile (1 mg/kg, i.p.) | ~4 | ~10 |
| Rotigotine | Continuous (1 mg/kg/24h, s.c.) | ~6 | ~8 |
Data synthesized from a study comparing pulsatile and continuous administration of Rotigotine in 6-OHDA-lesioned rats.[2] An increase in contralateral rotations is indicative of dopamine receptor stimulation on the lesioned side of the brain.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rotigotine
References
- 1. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous versus pulsatile administration of rotigotine in 6-OHDA-lesioned rats: contralateral rotations and abnormal involuntary movements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Methods for the Quantification of (Rac)-Rotigotine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of Rotigotine using High-Performance Liquid Chromatography (HPLC). It includes a validated reversed-phase HPLC (RP-HPLC) method for the determination of total Rotigotine content and a proposed strategy for the development of an enantioselective HPLC method for the quantification of individual enantiomers of (Rac)-Rotigotine.
Quantification of Total Rotigotine by RP-HPLC
A stability-indicating RP-HPLC method has been developed and validated for the quantification of Rotigotine in pharmaceutical formulations. This method is suitable for assay and impurity determination in bulk drug and pharmaceutical dosage forms.
Quantitative Data Summary
The performance of a typical RP-HPLC method for Rotigotine quantification is summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 10 - 60 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.010 µg/mL | |
| Limit of Quantification (LOQ) | 0.035 µg/mL | [2] |
| Accuracy (% Recovery) | 100.10% - 100.48% | [2] |
| Precision (% RSD) | < 2% | [1] |
Experimental Protocol: Achiral RP-HPLC
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: BDS C8, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 0.01N Potassium dihydrogen orthophosphate (pH adjusted to 4.8 with orthophosphoric acid) and Acetonitrile (B52724) in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 224 nm.[1]
-
Injection Volume: 20 µL.[2]
-
Run Time: Approximately 6 minutes.[1]
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rotigotine reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the formulation in the diluent to achieve a theoretical Rotigotine concentration within the linearity range. For transdermal patches, extraction with a suitable solvent may be necessary.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to cover the linearity range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[1]
3. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
4. Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Inject the sample solution and determine the peak area of Rotigotine.
-
Calculate the concentration of Rotigotine in the sample using the regression equation from the calibration curve.
Experimental Workflow: Achiral RP-HPLC
Caption: Workflow for the quantification of total Rotigotine by RP-HPLC.
Enantioselective Quantification of this compound
Proposed Method Development Strategy for Chiral HPLC
The development of a chiral HPLC method is often empirical and involves screening different chiral stationary phases (CSPs) and mobile phases.
1. Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralcel OD) are a good starting point.[4]
-
Pirkle-type CSPs: These are also versatile and can be effective.
-
Macrocyclic glycopeptide CSPs: These can be operated in reversed-phase, normal-phase, and polar organic modes.
2. Mobile Phase Screening:
-
Normal Phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol, ethanol, or methanol. Acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) are often necessary to improve peak shape and resolution.
-
Reversed Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: A polar organic solvent like methanol, ethanol, or acetonitrile, often with additives.
3. Optimization:
-
Once a suitable CSP and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to improve the resolution, analysis time, and peak shape.
Alternative Method: Capillary Zone Electrophoresis (CZE)
A validated CZE method for the simultaneous enantioseparation of Rotigotine and its chiral impurities has been reported and can be considered a viable alternative to HPLC.
Quantitative Data for Enantioseparation by CZE
| Parameter | Value |
| Linearity Range | 0.005 to 0.25 mM |
| Limit of Detection (LOD) | 0.003 mM |
| Limit of Quantification (LOQ) | 0.01 mM |
| Accuracy (% Recovery) | 95.9% to 108.3% |
| Precision (% RSD, Peak Area Ratio) | < 3.78% |
Logical Workflow for Chiral Method Development
Caption: Logical workflow for the development of a chiral HPLC method for Rotigotine.
References
Application Notes and Protocols for Cell-Based Screening Assays for (Rac)-Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that has demonstrated efficacy in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with various dopamine receptor subtypes, as well as other neurotransmitter receptors.[3][4] Understanding the potency and functional activity of this compound at these receptors is crucial for drug development and mechanistic studies. This document provides detailed application notes and protocols for cell-based screening assays to characterize the pharmacological profile of this compound.
Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with a high affinity for D1, D2, and D3 receptors.[5][6] It also exhibits activity as a partial agonist at the serotonin (B10506) 5-HT1A receptor and as an antagonist at the α2B-adrenergic receptor.[1][7] The functional consequence of Rotigotine binding to D1-like receptors (D1 and D5) is the stimulation of adenylyl cyclase via Gs protein coupling, leading to an increase in intracellular cyclic AMP (cAMP).[8] Conversely, its interaction with D2-like receptors (D2, D3, and D4) leads to the inhibition of adenylyl cyclase through Gi/o protein coupling, resulting in decreased cAMP levels.[6][9]
These distinct signaling pathways provide the basis for various cell-based functional assays to screen for and characterize the activity of this compound. The following sections will detail the protocols for key assays, present quantitative data for Rotigotine's activity, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) of Rotigotine at human dopamine receptors from various in vitro studies.
Table 1: Binding Affinity (Ki) of Rotigotine for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 83 | [1][7] |
| D2 | 13.5 | [1] |
| D3 | 0.71 | [1][7] |
| D4.2 | 3.9 | [1] |
| D4.4 | 15 | [1] |
| D4.7 | 5.9 | [1] |
| D5 | 5.4 | [1] |
Table 2: Functional Potency (pEC50) of Rotigotine at Human Dopamine Receptors
| Receptor Subtype | pEC50 | Reference |
| D1 | 9.0 | [6] |
| D2 | 9.4 - 8.6 | [6] |
| D3 | 9.7 | [6] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound at D1-like and D2-like dopamine receptors.
D1-Like Receptor Signaling Pathway for this compound.
D2-Like Receptor Signaling Pathway for this compound.
Experimental Workflow: cAMP Assay
This diagram outlines the general workflow for a cell-based cAMP assay to measure the functional activity of this compound.
General workflow for a cell-based cAMP assay.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for D1-like Receptor Agonism
This protocol is designed to measure the increase in intracellular cAMP levels following the stimulation of D1 or D5 receptors by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human D1 or D5 dopamine receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Reference agonist (e.g., Dopamine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, PerkinElmer).
-
White, 384-well microplates.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in culture medium.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Agonist Stimulation:
-
Gently remove the culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.[10]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. For HTRF kits, this typically involves the sequential addition of cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a microplate reader compatible with the chosen detection technology (e.g., TR-FRET for HTRF).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
-
Protocol 2: cAMP Inhibition Assay for D2-like Receptor Agonism
This protocol measures the decrease in forskolin-stimulated cAMP levels following the activation of D2, D3, or D4 receptors by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human D2, D3, or D4 dopamine receptor.
-
Cell culture medium and supplements.
-
Assay buffer.
-
This compound.
-
Reference agonist (e.g., Quinpirole).
-
PDE inhibitor (e.g., IBMX).
-
cAMP assay kit.
-
White, 384-well microplates.
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
-
Agonist Stimulation:
-
Gently remove the culture medium.
-
Add the diluted compounds to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (typically EC80, e.g., 1-10 µM).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Data Acquisition:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Plot the signal ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the pEC50 and the percentage of inhibition.
-
Protocol 3: β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to an activated dopamine receptor by this compound, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® assay (DiscoverX) is a commonly used platform for this purpose.[11]
Materials:
-
PathHunter® cell line co-expressing a ProLink™-tagged dopamine receptor and an Enzyme Acceptor-tagged β-arrestin.
-
Optimized cell culture medium for the PathHunter® cell line.
-
Assay buffer.
-
This compound.
-
Reference agonist.
-
PathHunter® Detection Reagents.
-
White, 384-well microplates.
Procedure:
-
Cell Plating:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
-
Agonist Stimulation:
-
Add the diluted compounds to the wells.
-
Incubate the plate for 90 minutes at 37°C.[12]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[12]
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (wells with no agonist).
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
-
Protocol 4: Reporter Gene Assay
This protocol utilizes a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to measure the functional consequence of D1-like receptor activation by this compound.
Materials:
-
HEK293 or CHO cells co-transfected with a human D1 or D5 dopamine receptor expression vector and a CRE-luciferase reporter vector.
-
Cell culture medium and supplements.
-
Assay buffer or serum-free medium.
-
This compound.
-
Reference agonist.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
White, 96- or 384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the transfected cells into a white microplate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium containing serial dilutions of this compound or the reference agonist.
-
Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the functional activity of this compound at dopamine receptors. By quantifying its potency and signaling profile, researchers and drug development professionals can gain valuable insights into its mechanism of action and therapeutic potential. The choice of assay will depend on the specific research question, with cAMP assays providing a direct measure of G-protein coupling, β-arrestin assays elucidating receptor regulation and G-protein-independent signaling, and reporter gene assays assessing the downstream transcriptional consequences of receptor activation.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICS 2019 Abstract #209 Acute vs chronic effects of D1/D2 dopamininergic agonist (Rotigotine) on lower urinary tract function in Parkinson’s diseases model rats [ics.org]
- 3. bio-techne.com [bio-techne.com]
- 4. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
(Rac)-Rotigotine Hydrochloride: Application Notes and Protocols for Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine hydrochloride is the racemic mixture of Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist.[1][2] It is a valuable tool for in vitro and in vivo research aimed at understanding dopaminergic signaling and exploring potential therapeutic interventions for neurological disorders such as Parkinson's disease. Rotigotine acts as a full agonist at dopamine D2 and D3 receptors and as a partial agonist at the D1 receptor.[3] It also exhibits affinity for serotonin (B10506) (5-HT1A agonist) and adrenergic (α2B antagonist) receptors.[3] This document provides detailed application notes and protocols for the preparation and experimental use of this compound hydrochloride.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white solid.[4] Proper storage in a dry, dark environment at -20°C is recommended for long-term stability.[4]
| Property | Value | Reference |
| CAS Number | 102120-99-0 | [1][4] |
| Molecular Formula | C₁₉H₂₅NOS·HCl | [1] |
| Molecular Weight | 351.93 g/mol | [1][4] |
| Purity | ≥98% | [4] |
| Storage | Dry, dark, -20°C for 1 year | [4] |
| Stock Solution Storage | 0 - 4°C for 1 month | [4] |
Analytical Characterization
Accurate quantification and purity assessment of this compound hydrochloride are critical for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a stability-indicating RP-HPLC method for the quantification of Rotigotine.[5]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the diluent (water, acetonitrile, and triethylamine (B128534) at a 500:500:1 v/v/v ratio) to obtain a known concentration.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-60 µg/mL).[6]
-
Sample Solution (from bulk powder): Prepare a solution of known concentration in the diluent.
-
Sample Solution (from biological matrix - plasma): Perform a liquid-liquid extraction. To 20 µL of rat plasma, add an internal standard (e.g., 8-OH-DPAT) and an extraction solvent like methyl tert-butyl ether (MTBE). Vortex and centrifuge. The supernatant can then be analyzed.[7]
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | C8 (150 mm × 4.6 mm; 5 µm particle size) | [5] |
| Mobile Phase A | Orthophosphoric acid and triethylamine in purified water (1:1:1000) | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient | Gradient elution (specific gradient profile should be optimized) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 40°C | [5] |
| Injection Volume | 20 µL | [5] |
| Detection | UV-Vis at 278 nm | [5] |
| Run Time | 15 minutes | [5] |
Data Analysis:
-
Linearity: The calibration curve should exhibit a coefficient of determination (R²) of ≥0.999.[5]
-
Limit of Detection (LOD): Approximately 0.010 µg/mL.[5]
-
Limit of Quantification (LOQ): Approximately 0.035 µg/mL.[5]
-
Recovery: Should be within 100.10% and 100.13%.[5]
In Vitro Experimental Protocols
Dopamine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound hydrochloride for dopamine receptors.[8][9]
Materials:
-
Membrane preparations from cells expressing specific dopamine receptor subtypes (e.g., D1, D2, D3).
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]spiperone for D3).[10]
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[9]
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound hydrochloride in the assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol).[9]
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the specific binding and determine the Ki value for this compound hydrochloride.
Receptor Binding Affinities (Ki, nM) of Rotigotine:
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.71 | [8] |
| Dopamine D4.2 | 3.9 | [8] |
| Dopamine D5 | 5.4 | [8] |
| Dopamine D4.7 | 5.9 | [8] |
| Dopamine D2 | 13.5 | [8] |
| Dopamine D4.4 | 15 | [8] |
| Dopamine D1 | 83 | [8] |
| α2B-adrenergic | 27 | [8] |
| 5-HT1A | 30 | [8] |
Neuroprotection Assay in Primary Mesencephalic Cell Culture
This protocol is designed to assess the neuroprotective effects of this compound hydrochloride against toxins like MPP⁺ and rotenone (B1679576).[11][12][13]
Cell Culture:
-
Prepare primary mesencephalic cell cultures from embryonic mouse mesencephala (gestation day 14).[11][13]
-
Culture the cells in a suitable medium, changing the medium on the 1st and 3rd day in vitro (DIV).[12]
-
On the 5th DIV, replace half of the medium with serum-free medium containing B27 supplement.[12]
Treatment Protocol:
-
From the 6th DIV, treat the cultures with varying concentrations of this compound hydrochloride (e.g., 0.01, 0.1, 1, and 10 µM) for 8 consecutive days.[12][13]
-
To induce toxicity, co-treat with MPP⁺ or rotenone at appropriate concentrations.
-
At the end of the treatment period, fix the cells.
Analysis:
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.[11]
-
Quantify the number of surviving TH-immunoreactive neurons.
-
Measure reactive oxygen species (ROS) production using a fluorescent dye like CH-H2DCFDA.[11]
Expected Outcomes:
-
Rotigotine at 0.01 µM has been shown to rescue 10% of TH-positive neurons from MPP⁺-induced cell death and 20% from rotenone-induced cell death.[11][12]
-
High concentrations of Rotigotine (10 µM) may be toxic to dopaminergic neurons.[11][13]
In Vivo Experimental Protocols
Pharmacokinetic Studies in Rats
This protocol describes how to conduct a pharmacokinetic study of this compound hydrochloride in a rat model.[14][15]
Animal Model:
Drug Administration:
-
Transdermal Patch: Apply a patch of appropriate size to the depilated skin of the rat.[14]
-
Subcutaneous Injection: Inject subcutaneously at the dorsal area at a dose of 30 mg/kg for a 40-day sustained release implant.[15]
Blood Sampling:
-
Collect blood samples via the retro-orbital venous plexus at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, 20, and 24 hours).[14]
-
Immediately centrifuge the samples to separate the plasma and store at -35°C until analysis.[15]
Analysis:
-
Analyze plasma concentrations of Rotigotine using a validated LC-MS/MS method.[15]
Typical Dosages from Animal and Clinical Studies:
| Study Type | Species | Dose | Reference |
| In vivo (animal) | Rat | 30 mg/kg/40 d (subcutaneous implant) | [15] |
| Clinical (early Parkinson's) | Human | Up-titration to 6 mg/24h or 8 mg/24h | [16] |
| Clinical (advanced Parkinson's) | Human | Up-titration to a maximum of 16 mg/24h | [16] |
Signaling Pathways and Workflows
Rotigotine's Primary Signaling Mechanism
Caption: Rotigotine's agonism at D2/D3 receptors inhibits adenylyl cyclase.
Neuroprotective Signaling Pathway of Rotigotine
References
- 1. scbt.com [scbt.com]
- 2. rac-Rotigotine HCl - CAS - 102120-99-0 | Axios Research [axios-research.com]
- 3. Rotigotine protects against glutamate toxicity in primary dopaminergic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
- 13. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUMMARY OF SUPPORTIVE STUDIES - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with (Rac)-Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that has demonstrated high affinity for D1, D2, and particularly D3 receptors, where it acts as a full agonist.[1][2] Its unique receptor profile and continuous delivery via transdermal patch have made it a significant therapeutic agent for Parkinson's disease and restless legs syndrome.[3] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of neuroactive compounds directly within the brain's extracellular space.[4] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies with this compound to measure its brain bioavailability and to investigate its effects on neurotransmitter dynamics.
Key Applications
-
Pharmacokinetics: Determine the time-course of unbound this compound concentrations in specific brain regions, such as the striatum, following systemic administration (e.g., intravenous or subcutaneous injection).
-
Pharmacodynamics: Investigate the effects of this compound on the extracellular levels of neurotransmitters, particularly dopamine, to understand its mechanism of action in vivo.
-
Target Engagement: Correlate brain concentrations of this compound with behavioral or physiological outcomes.
Data Presentation
The following tables summarize key parameters for the analytical method and present hypothetical pharmacokinetic data from a representative in vivo microdialysis experiment in rats.
Disclaimer: The quantitative data in Tables 2 and 3 are hypothetical and for illustrative purposes only. They are designed to represent typical data obtained from such experiments but are not from a specific published study.
Table 1: Analytical Method Parameters for Rotigotine (B252) Detection in Microdialysates
| Parameter | Value | Reference |
| Analytical Method | Microbore Column Liquid Chromatography with Electrochemical Detection (LC-ECD) | [1] |
| Column | C18 reversed-phase | [1] |
| Mobile Phase | 50mM Na₂HPO₄ x 2H₂O, 2.5 mM sodium octyl sulfonate, pH 4.5; 35% (v/v) acetonitrile | [1] |
| Flow Rate | 30 µL/min | [1] |
| Electrode Potential | +850 mV (glassy carbon electrode) | [1] |
| Limit of Detection (LOD) | 1 nM | [1] |
Table 2: Hypothetical Brain Extracellular Fluid (ECF) Concentrations of this compound in Rat Striatum Following Intravenous (IV) Administration (0.5 mg/kg)
| Time Post-Administration (minutes) | Mean Dialysate Concentration (nM) (± SEM) |
| -40 to -20 (Baseline 1) | < 1 (Below LOD) |
| -20 to 0 (Baseline 2) | < 1 (Below LOD) |
| 0 to 20 | 25.4 (± 3.1) |
| 20 to 40 | 48.9 (± 5.2) |
| 40 to 60 | 35.1 (± 4.5) |
| 60 to 80 | 22.7 (± 2.9) |
| 80 to 100 | 15.3 (± 2.1) |
| 100 to 120 | 9.8 (± 1.5) |
| 120 to 140 | 6.2 (± 1.1) |
| 140 to 160 | 3.5 (± 0.8) |
| 160 to 180 | 1.9 (± 0.5) |
Table 3: Hypothetical Brain Extracellular Fluid (ECF) Concentrations of this compound in Rat Striatum Following Subcutaneous (SC) Administration (5.0 mg/kg)
| Time Post-Administration (minutes) | Mean Dialysate Concentration (nM) (± SEM) |
| -40 to -20 (Baseline 1) | < 1 (Below LOD) |
| -20 to 0 (Baseline 2) | < 1 (Below LOD) |
| 0 to 20 | 12.5 (± 1.8) |
| 20 to 40 | 28.3 (± 3.4) |
| 40 to 60 | 45.6 (± 5.1) |
| 60 to 80 | 55.2 (± 6.3) |
| 80 to 100 | 52.1 (± 5.9) |
| 100 to 120 | 46.8 (± 5.3) |
| 120 to 140 | 39.7 (± 4.5) |
| 140 to 160 | 32.4 (± 3.8) |
| 160 to 180 | 25.9 (± 3.1) |
Experimental Protocols
This section details a representative protocol for conducting an in vivo microdialysis study to measure this compound concentrations in the striatum of anesthetized rats, based on the methodology described by Kehr et al. (2007) and general microdialysis procedures.[1][5]
Animal Model and Surgical Preparation
-
Species: Male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.) or another suitable anesthetic that provides stable, long-lasting anesthesia.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±3.0 mm; Dorsoventral (DV): -3.5 mm from the dura.
-
Slowly lower the guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Microdialysis Probe and Perfusion
-
Probe Selection: Use a concentric microdialysis probe with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 6-20 kDa).
-
Perfusion Solution: Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂). The solution should be filtered and degassed before use.
-
Microdialysis Setup:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the inlet of the probe to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with Ringer's solution at a constant flow rate (e.g., 1.0 - 2.0 µL/min).
-
Allow the system to stabilize for a period of 1-2 hours to establish a stable baseline.
-
Drug Administration and Sample Collection
-
Baseline Sampling: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal levels before drug administration.
-
Drug Administration:
-
Post-Administration Sampling: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours to monitor the time-course of Rotigotine concentration in the striatum.
-
Sample Handling: Collect samples in vials and immediately store them at -80°C until analysis to prevent degradation.
Analytical Procedure
-
Analyze the dialysate samples for this compound concentration using the LC-ECD method detailed in Table 1.[1]
-
Quantify the concentrations by comparing the peak heights or areas to those of external standards prepared in the perfusion solution.
Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and process it for histological sectioning to verify the correct placement of the microdialysis probe track within the striatum.
Mandatory Visualizations
Dopamine Receptor Signaling Pathway
Caption: Rotigotine's signaling as a D1/D2/D3 agonist.
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis of Rotigotine.
References
- 1. Determination of the dopamine agonist rotigotine in microdialysates from the rat brain by microbore column liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Radioligand Binding Assay of (Rac)-Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist with a complex pharmacological profile, exhibiting varying affinities for a range of dopamine, serotonin, and adrenergic receptors. Understanding the binding characteristics of Rotigotine to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound with key G-protein coupled receptors (GPCRs).
Data Presentation
The binding affinity of this compound for various receptor subtypes is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Functional Activity |
| Dopamine Receptors | ||
| Dopamine D1 | 83[1] | Full Agonist[2][3] |
| Dopamine D2 | 13.5[1] | Full Agonist[1][2][3] |
| Dopamine D3 | 0.71[1][[“]] | Full Agonist[1][3] |
| Dopamine D4.2 | 3.9[1] | Agonist |
| Dopamine D4.4 | 15[1] | Agonist |
| Dopamine D4.7 | 5.9[1] | Agonist |
| Dopamine D5 | 5.4[1] | Full Agonist[3] |
| Serotonin Receptors | ||
| 5-HT1A | 30[1] | Partial Agonist[1][2][[“]] |
| Adrenergic Receptors | ||
| Alpha-2B | 27[1] | Antagonist[1][2][[“]] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the primary receptors to which Rotigotine binds.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Alpha-2B Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The general workflow for a competitive radioligand binding assay is depicted below. This process is fundamental to determining the binding affinity (Ki) of an unlabeled compound like this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for conducting competitive radioligand binding assays for the key receptors are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: General Membrane Preparation
This protocol describes the preparation of crude membrane fractions from cultured cells or tissues expressing the receptor of interest.
Materials:
-
Cells or tissue expressing the target receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or polytron
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.
-
Homogenize the sample on ice using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Dopamine D1, D2, and D3 Receptor Binding Assay
Materials:
-
Membrane preparation expressing human dopamine D1, D2, or D3 receptors.
-
Radioligands:
-
D1: [³H]-SCH23390 (antagonist)
-
D2/D3: [³H]-Spiperone (antagonist) or [³H]-Raclopride (antagonist)
-
-
Unlabeled Competitor: this compound
-
Non-specific Binding Control: 10 µM (+)-Butaclamol or appropriate antagonist
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of Assay Buffer (for total binding) or 10 µM (+)-Butaclamol (for non-specific binding) or varying concentrations of this compound.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
Protocol 3: 5-HT1A Receptor Binding Assay
Materials:
-
Membrane preparation expressing human 5-HT1A receptors.
-
Radioligand: [³H]-8-OH-DPAT (agonist)
-
Unlabeled Competitor: this compound
-
Non-specific Binding Control: 10 µM Serotonin or Spiperone
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Other materials are as described in Protocol 2.
Procedure:
-
Follow the general procedure outlined in Protocol 2, using the specific reagents for the 5-HT1A receptor.
-
Incubate the plate at 25°C for 60 minutes.
Protocol 4: Alpha-2B Adrenergic Receptor Binding Assay
Materials:
-
Membrane preparation expressing human alpha-2B adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine (antagonist) or [³H]-Yohimbine (antagonist)
-
Unlabeled Competitor: this compound
-
Non-specific Binding Control: 10 µM Phentolamine or Yohimbine
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Other materials are as described in Protocol 2.
Procedure:
-
Follow the general procedure outlined in Protocol 2, using the specific reagents for the alpha-2B adrenergic receptor.
-
Incubate the plate at 25°C for 60 minutes.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of an unlabeled ligand) from the total binding (counts with radioligand only).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Rotigotine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of Rotigotine.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize conditions for their specific experimental setup. All work with radioactive materials must be conducted in accordance with institutional and regulatory guidelines.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Rotigotine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome.[1] The therapeutic efficacy of rotigotine is attributed to the (S)-enantiomer, making enantioselective synthesis a critical aspect of its production. Chemoenzymatic synthesis has emerged as a powerful strategy, leveraging the high selectivity of enzymes to produce enantiomerically pure pharmaceuticals under mild and sustainable conditions. This document outlines a state-of-the-art chemoenzymatic approach for the synthesis of (S)-rotigotine, focusing on the use of an engineered imine reductase (IRED) for the key stereoselective step.[2][3]
Chemoenzymatic Synthesis of (S)-Rotigotine via IRED-Catalyzed Reductive Amination
A highly efficient three-step chemoenzymatic synthesis of (S)-rotigotine has been developed, commencing from 5-methoxy-2-tetralone (B30793). The cornerstone of this method is the asymmetric reductive amination of an imine intermediate catalyzed by a specifically engineered imine reductase, which establishes the crucial stereocenter with excellent enantioselectivity.[3][4]
Overall Synthetic Workflow
The chemoenzymatic synthesis of (S)-rotigotine can be visualized as a three-step process:
Caption: Overall workflow for the chemoenzymatic synthesis of (S)-rotigotine.
Data Presentation
The following table summarizes the key quantitative data for the chemoenzymatic synthesis of (S)-rotigotine.
| Step | Product | Enzyme | Yield | Enantiomeric Excess (ee) | Reference |
| 1-3 (Overall) | (S)-Rotigotine | IRED (IR-36-M5 double-mutant F260W/M147Y) | 62% | >99% (S) | [3] |
| 3. IRED-Catalyzed Reductive Amination (Key Step) | (S)-N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propyl-2-(thiophen-2-yl)ethanamide | IRED (IR-36-M5 double-mutant F260W/M147Y) | - | >99% (S) | [3] |
Experimental Protocols
Materials:
-
5-Methoxy-2-tetralone
-
n-Propylamine
-
Titanium (IV) isopropoxide (Ti(OiPr)4)
-
2-(Thiophen-2-yl)acetyl chloride
-
Triethylamine (B128534) (Et3N)
-
Engineered Imine Reductase (IRED) IR-36-M5 F260W/M147Y (expressed as cell-free extract or purified enzyme)
-
Glucose Dehydrogenase (GDH)
-
NADP+
-
D-Glucose
-
Boron tribromide (BBr3)
-
Tris-HCl buffer
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of N-Propyl-5-methoxy-3,4-dihydronaphthalen-2-amine (Step 1)
-
To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add n-propylamine (1.2 eq).
-
Add titanium (IV) isopropoxide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude imine product, which can be used in the next step without further purification.
Protocol 2: Synthesis of (S)-N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propyl-2-(thiophen-2-yl)ethanamide (Step 2 & 3 - Chemoenzymatic Step)
-
Acylation: To a solution of the crude imine from Step 1 in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C and add 2-(thiophen-2-yl)acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is used directly in the enzymatic reduction.
-
IRED-Catalyzed Reductive Amination:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
To the buffer, add the crude acylated intermediate (1.0 eq). A co-solvent such as DMSO (e.g., 5% v/v) may be used to aid solubility.
-
Add NADP+ (0.01 eq), D-glucose (1.5 eq), and glucose dehydrogenase (GDH, e.g., 0.5 mg/mL) for cofactor regeneration.
-
Initiate the reaction by adding the engineered IRED (e.g., 4 mg/mL of cell-free extract).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion and enantiomeric excess by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the enantiomerically pure amide.
-
Protocol 3: Demethylation to (S)-Rotigotine (Final Step)
-
Dissolve the purified amide from Step 2 in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C and add boron tribromide (BBr3, 2-3 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-rotigotine.
Visualization of Key Enzymatic Step
The core of the chemoenzymatic synthesis is the IRED-catalyzed asymmetric reductive amination. This process involves the stereoselective reduction of a prochiral imine to a chiral amine, driven by the cofactor NADPH, which is regenerated in situ by a glucose dehydrogenase (GDH)-catalyzed reaction.
Caption: IRED-catalyzed reductive amination with cofactor regeneration.
Alternative Chemoenzymatic Strategies
While the IRED-catalyzed reductive amination is a highly effective method, other chemoenzymatic approaches can also be considered for the synthesis of chiral amines like rotigotine precursors. One such common strategy is the lipase-catalyzed kinetic resolution of a racemic amine or alcohol intermediate.
Lipase-Catalyzed Kinetic Resolution
In this approach, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic amine.
While specific protocols for the lipase-catalyzed resolution of rotigotine precursors are not as prominently detailed in recent literature as the IRED approach, this remains a viable alternative strategy for obtaining the desired enantiomer. The theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer, unless coupled with a dynamic kinetic resolution process.
Conclusion
The chemoenzymatic synthesis of (S)-rotigotine using an engineered imine reductase offers a highly efficient, stereoselective, and sustainable alternative to traditional chemical methods. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this advanced synthetic strategy. Further optimization of reaction conditions and enzyme performance can lead to even more scalable and cost-effective manufacturing processes for this important therapeutic agent.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (Rac)-Rotigotine in Dopaminergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that serves as a crucial tool for investigating dopaminergic pathways in both in vitro and in vivo models. Its broad-spectrum activity across all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 and D2 receptors, makes it a versatile ligand for studying the roles of these receptors in normal physiological processes and in the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in dopamine receptor binding assays, in vivo microdialysis, and behavioral studies using a rodent model of Parkinson's disease.
Mechanism of Action
This compound acts as a full agonist at human dopamine D1, D2, and D3 receptors, with lower potency at D4 and D5 receptors.[4][5][6] It also exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[1][2] The activation of D1-like receptors (D1 and D5) typically couples to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Conversely, the activation of D2-like receptors (D2, D3, and D4) couples to Gαi/o proteins, which inhibits adenylyl cyclase and decreases cAMP levels.[6][7] Downstream signaling from these pathways can modulate various cellular processes, including the activation of protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and Akt signaling cascades.[6][8][9]
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 83 | [1][2] |
| D2 | 4-15 (13.5) | [1][2] |
| D3 | 0.71 | [1][2] |
| D4 | 4-15 (3.9 - 15) | [1][2] |
| D5 | 4-15 (5.4) | [1][2] |
Table 2: this compound Functional Potency (pEC50) at Human Dopamine Receptors
| Receptor Subtype | pEC50 | Reference |
| D1 | 9.0 | [6] |
| D2 | 9.4 - 8.6 | [6] |
| D3 | 9.7 | [6] |
| D4 | Lower potency | [4][5] |
| D5 | Lower potency | [4][5] |
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest.
-
Radioligand (e.g., [³H]Spiperone for D2/D3, [³H]SCH23390 for D1).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator (e.g., Haloperidol).
-
Glass fiber filters (pre-soaked in wash buffer).
-
Scintillation cocktail and vials.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order: Assay Buffer, radioligand at a concentration near its Kd, the diluted this compound or vehicle, and the cell membranes.
-
For non-specific binding control wells, add an excess of the non-specific binding determinator.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]
Workflow for Dopamine Receptor Binding Assay.
In Vivo Microdialysis in a Rat Model
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Guide cannula and microdialysis probes (2-4 mm membrane).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.[1]
-
This compound for administration (e.g., subcutaneous injection).
-
Microinfusion pump and fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[4] Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.[4]
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[4] Allow a stabilization period of 1-2 hours.
-
Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-treatment Sampling: Continue collecting dialysate samples for several hours to monitor the change in dopamine levels over time.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify dopamine concentrations.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.
In Vivo Microdialysis Experimental Workflow.
Behavioral Assessment in a 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats to model Parkinson's disease and the subsequent behavioral testing to assess the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
6-hydroxydopamine (6-OHDA) solution (e.g., 2-3 µg/µL in saline with 0.2% ascorbic acid).[3][11]
-
Stereotaxic apparatus.
-
Apomorphine or amphetamine for rotational behavior testing.
-
Rotational behavior monitoring system (rotometer).
-
Cylinder for assessing forelimb use.
Procedure:
-
6-OHDA Lesioning: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) (e.g., AP: -2.2 mm, ML: 1.5 mm from bregma; DV: 8.0 mm from dura).[3] Inject the solution slowly (e.g., 1 µL/min) and leave the needle in place for a few minutes before withdrawal.[3][11]
-
Post-operative Care and Recovery: Provide post-operative care and allow the animals to recover for at least 2-3 weeks.
-
Behavioral Testing (pre- and post-Rotigotine treatment):
-
Apomorphine/Amphetamine-Induced Rotations: Administer a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) and place the rat in a rotometer.[12] Record the number of full contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a set period (e.g., 30-90 minutes).[3][12]
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs.[13] This assesses forelimb akinesia.
-
-
This compound Administration: Administer this compound to a group of lesioned animals.
-
Post-Rotigotine Behavioral Assessment: Repeat the behavioral tests to evaluate the effect of this compound on motor deficits.
Workflow for 6-OHDA Model and Behavioral Testing.
Signaling Pathways
Activation of dopamine receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype.
Simplified Dopaminergic Signaling Pathways for Rotigotine.
References
- 1. benchchem.com [benchchem.com]
- 2. um.edu.mt [um.edu.mt]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
- 13. sciencerepository.org [sciencerepository.org]
Experimental Design for (Rac)-Rotigotine Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting dose-response studies of (Rac)-Rotigotine, a non-ergoline dopamine (B1211576) agonist. The following protocols detail essential in vitro and in vivo assays to characterize the potency and efficacy of this compound, providing critical data for preclinical and clinical development.
Introduction
This compound is a dopamine agonist with a high affinity for dopamine D1, D2, and D3 receptors.[1][2] It functions as a full agonist at these receptors, mimicking the effect of dopamine and thereby alleviating motor symptoms associated with dopamine deficiency, such as in Parkinson's disease.[1][2][3] Understanding the dose-response relationship of this compound is crucial for determining its therapeutic window and potential side effects. This document outlines detailed protocols for receptor binding affinity determination, functional cellular response evaluation, and in vivo efficacy assessment in an animal model of Parkinson's disease.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | K_i_ (nM) |
| Dopamine D1 | 83 |
| Dopamine D2 | 4-15 |
| Dopamine D3 | 0.71 |
| Dopamine D4 | 4-15 |
| Dopamine D5 | 4-15 |
| 5-HT1A | 30 |
| α2B-Adrenergic | 27 |
Note: K_i_ values represent the concentration of this compound required to inhibit 50% of radioligand binding. Lower K_i_ values indicate higher binding affinity.[3][4][5]
Table 2: In Vitro Functional Potency of this compound
| Receptor Subtype | EC_50_ (nM) | Functional Response |
| Dopamine D1 | ~1 | Agonist (cAMP increase) |
| Dopamine D2 | ~0.4-2.5 | Agonist (cAMP decrease) |
| Dopamine D3 | ~0.2 | Agonist (cAMP decrease) |
Note: EC_50_ values represent the concentration of this compound required to elicit 50% of the maximal functional response.[1][5]
Table 3: In Vivo Dose-Response of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Dose (mg/kg, s.c.) | Rotarod Test (Latency to Fall, % increase vs. vehicle) | Cylinder Test (% contralateral forelimb use, % increase vs. vehicle) |
| 0.1 | Data to be generated | Data to be generated |
| 0.5 | Data to be generated | Data to be generated |
| 1.0 | Data to be generated | Data to be generated |
| 5.0 | Data to be generated | Data to be generated |
Note: This table is a template for presenting data from the in vivo experiments described in the protocols below.
Experimental Protocols
In Vitro Assays
1. Protocol: Competitive Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol determines the binding affinity (K_i_) of this compound for dopamine D1, D2, and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D1, D2, or D3 receptors
-
Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2/D3)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its K_d_ value, and the diluted this compound or vehicle.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
2. Protocol: cAMP Accumulation Functional Assay
This protocol measures the functional agonistic activity of this compound at dopamine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing human dopamine D1, D2, or D3 receptors.
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
384-well plates
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer containing IBMX.
-
For Gi-coupled receptors (D2, D3), add forskolin to the stimulation buffer to induce cAMP production.
-
Remove the culture medium from the cells and add the this compound dilutions (and forskolin, if applicable).
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.
In Vivo Assays
1. Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the desired injection site (e.g., the medial forebrain bundle).
-
Dissolve 6-OHDA in cold ascorbic acid-saline solution to the desired concentration (e.g., 4 µg/µL).
-
Slowly inject a specific volume of the 6-OHDA solution (e.g., 2 µL) into the target brain region using the Hamilton syringe.
-
Leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the rat to recover.
-
Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
2. Protocol: Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus for rats
-
6-OHDA-lesioned rats
-
This compound
Procedure:
-
Habituate the rats to the rotarod for 2-3 days prior to testing by placing them on the rotating rod at a low speed (e.g., 4 rpm) for a few minutes.
-
On the test day, administer the assigned dose of this compound or vehicle subcutaneously.
-
At a predetermined time post-injection (e.g., 30 minutes), place the rat on the rotarod.
-
Start the rotarod at a low speed and gradually accelerate it (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each rat.
-
Perform 2-3 trials per rat with a rest period in between.
-
Analyze the data by comparing the latency to fall between different dose groups and the vehicle control group.
3. Protocol: Cylinder Test for Forelimb Asymmetry
This test evaluates forelimb use asymmetry, a characteristic motor deficit in the unilateral 6-OHDA model.
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
-
6-OHDA-lesioned rats
-
This compound
Procedure:
-
Administer the assigned dose of this compound or vehicle subcutaneously.
-
At a predetermined time post-injection, place the rat individually into the cylinder.
-
Videotape the rat's exploratory behavior for 5 minutes.
-
During offline analysis, count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use as: (contralateral touches + 0.5 * bilateral touches) / (total touches) * 100.
-
Analyze the data by comparing the percentage of contralateral forelimb use between different dose groups and the vehicle control group.
Mandatory Visualizations
Caption: Dopamine Receptor Signaling Pathways Activated by Rotigotine.
Caption: Experimental Workflow for this compound Dose-Response Studies.
Caption: Logical Relationships in the Experimental Design.
References
Application Notes and Protocols for Nasal Spray Formulation of Rotigotine for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of a nasal spray formulation of rotigotine (B252) for research purposes. Rotigotine, a non-ergoline dopamine (B1211576) agonist, is primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] Intranasal delivery is a promising alternative to conventional routes of administration, aiming to bypass first-pass metabolism and potentially enhance direct nose-to-brain transport.[3][4]
Introduction to Nasal Rotigotine Formulation
Rotigotine's clinical application can be limited by its poor oral bioavailability (<1%) and extensive first-pass metabolism.[5][6] Formulating rotigotine as a nasal spray, particularly using nanoparticle or nanoemulsion systems, can address these challenges. These advanced formulations aim to increase the solubility and permeability of rotigotine across the nasal mucosa, offering a non-invasive method for systemic and central nervous system (CNS) delivery.[3][4][6] Research has explored various formulations, including chitosan-based nanoparticles, poly(ethylene glycol)–poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles, and mucoadhesive nanoemulsions, to improve the therapeutic potential of rotigotine.[5][7][8][9][10]
Mechanism of Action and Signaling Pathway
Rotigotine is a non-selective agonist of dopamine receptors, with a high affinity for D3, D2, and D1 receptors.[8][11] By stimulating these receptors in the brain, it mimics the effects of dopamine, which is deficient in conditions like Parkinson's disease.[8] The activation of D1-like receptors (D1 and D5) typically involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while D2-like receptors (D2, D3, D4) generally inhibit adenylyl cyclase.[9][10] This modulation of downstream signaling pathways is believed to be the basis of its therapeutic effects.[11]
Caption: Simplified signaling pathway of Rotigotine.
Data Presentation: Formulation Characteristics
The following tables summarize quantitative data from published research on various nasal rotigotine formulations.
Table 1: Characteristics of Rotigotine Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Nanoparticles (NPs) | Chitosan (B1678972) | 75.37 ± 3.37 | 0.368 ± 0.02 | 96.08 ± 0.01 | [12] |
| NPs | PEG-PLGA | < 200 | Not Specified | Not Specified | [7][9] |
| Solid Lipid Nanoparticles (SLNs) | Dynasan 118 | 129 | 0.285 | 83 | [2] |
| Mucoadhesive Nanoemulsion | Chitosan Coated | < 200 | Not Specified | Not Specified | [5] |
Table 2: In Vitro and Ex Vivo Performance of Rotigotine Nasal Formulations
| Formulation Type | In Vitro Release (24h) | Ex Vivo Permeation (Goat Nasal Mucosa) | Permeability Enhancement Ratio | Reference |
| Chitosan Nanoparticles | 49.45 ± 2.09% | 92.15 ± 4.74% | 4.88 (Flux) | [13] |
| Rotigotine Solution | 95.96 ± 1.79% | 58.22 ± 1.75% | - | [8][13] |
| Mucoadhesive Nanoemulsion | Slower than non-mucoadhesive | 85.23 ± 0.39% (at 4h) | 1.40 | |
| Non-mucoadhesive Nanoemulsion | Faster than mucoadhesive | 65.25 ± 0.13% (at 4h) | - | [5] |
| Nanosuspension | ~95% (in 15 mins) | 20-fold increase vs. dispersion | Not Specified | [14][15] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of rotigotine nasal formulations, synthesized from published research.
Preparation of Rotigotine-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol describes the preparation of rotigotine-loaded chitosan nanoparticles by the ionic gelation method.[8][16]
Materials:
-
Rotigotine
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Ultracentrifuge
-
Freeze-dryer
Protocol:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1% (w/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
Preparation of TPP Solution:
-
Dissolve TPP in deionized water to a final concentration of 0.1% (w/v).
-
-
Drug Incorporation:
-
Dissolve rotigotine in a small amount of ethanol (B145695) and add it to the chitosan solution with constant stirring. A typical drug concentration to start with is 1 mg/mL.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the rotigotine-chitosan solution under constant magnetic stirring at room temperature. The ratio of chitosan to TPP solution can be optimized, a starting point is a 5:2 volume ratio.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification and Collection:
-
Concentrate the resulting nanoparticle suspension by ultracentrifugation (e.g., 15,000 rpm for 40 minutes at 4°C).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Resuspend the pellet in a small volume of deionized water and freeze-dry for storage and further characterization.
-
Caption: Workflow for Chitosan Nanoparticle Preparation.
Preparation of Rotigotine-Loaded PEG-PLGA Nanoparticles (Nanoprecipitation Method)
This protocol outlines the preparation of rotigotine-loaded PEG-PLGA nanoparticles using the nanoprecipitation technique.[3][7][17][18]
Materials:
-
Rotigotine
-
PEG-PLGA copolymer
-
Acetone (or other suitable organic solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Ultrafiltration device
Protocol:
-
Organic Phase Preparation:
-
Dissolve an accurately weighed amount of PEG-PLGA and rotigotine in acetone.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase, which is typically deionized water. A surfactant like Tween 80 can be added to the aqueous phase to improve nanoparticle stability.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Wash the resulting nanoparticle suspension with deionized water and concentrate it using an ultrafiltration device.
-
Caption: Workflow for PEG-PLGA Nanoparticle Preparation.
In Vitro Drug Release Study
This protocol describes a method for evaluating the in vitro release of rotigotine from the nanoparticle formulations.[7][19]
Materials:
-
Rotigotine nanoparticle formulation
-
Dialysis membrane (e.g., MWCO 7 kDa)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Shaking water bath
Equipment:
-
HPLC system
-
Vials
Protocol:
-
Preparation of Release Medium:
-
Prepare PBS (pH 7.4) containing 0.5% (w/v) SDS to ensure sink conditions.
-
-
Dialysis Bag Preparation:
-
Take a known volume (e.g., 2 mL) of the rotigotine nanoparticle suspension and place it inside a dialysis bag.
-
Securely close the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume (e.g., 30 mL) of the release medium in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium.
-
-
Analysis:
-
Analyze the concentration of rotigotine in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
-
Ex Vivo Nasal Permeation Study
This protocol details an ex vivo method to assess the permeation of rotigotine across the nasal mucosa.[8][13][20]
Materials:
-
Freshly excised goat or sheep nasal mucosa
-
Rotigotine formulation
-
Franz diffusion cells
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
Equipment:
-
Water bath
-
HPLC system
Protocol:
-
Mucosa Preparation:
-
Obtain fresh nasal mucosa from a local abattoir.
-
Carefully separate the mucosal layer from the underlying cartilage and wash it with PBS.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised nasal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped.
-
Maintain the temperature of the receptor medium at 37°C using a water bath and stir continuously.
-
-
Permeation Study:
-
Apply a known amount of the rotigotine formulation to the mucosal surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed PBS.
-
-
Analysis:
-
Determine the concentration of rotigotine in the receptor samples using HPLC.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.
-
HPLC Method for Rotigotine Quantification
This is a general HPLC method for the quantification of rotigotine in biological samples, which should be validated for specific applications.[14][21][22][23]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium phosphate with 2.5 mM sodium octyl sulfonate, pH 4.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 223 nm or electrochemical detection.
-
Injection Volume: 20 µL
Sample Preparation (for brain tissue):
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
Animal Model for Efficacy Studies (Haloperidol-Induced Catalepsy in Rats)
This protocol describes a common animal model to evaluate the anti-parkinsonian activity of the rotigotine nasal formulation.[1][24]
Animals:
-
Male Wistar rats (200-250 g)
Procedure:
-
Induction of Catalepsy:
-
Administer haloperidol (B65202) (1 mg/kg, intraperitoneally) to induce catalepsy, a state of motor rigidity characteristic of Parkinsonism.
-
-
Drug Administration:
-
After a set time following haloperidol injection (e.g., 30 minutes), administer the rotigotine nasal spray formulation or a control formulation intranasally to different groups of rats.
-
-
Behavioral Assessment:
-
Assess the degree of catalepsy at various time points post-drug administration using methods like the bar test (measuring the time the rat maintains an imposed posture with its forepaws on a raised bar).
-
A reduction in the cataleptic score indicates the efficacy of the treatment.
-
-
Biochemical Analysis:
-
At the end of the experiment, animals can be sacrificed, and brain tissues (e.g., striatum) can be collected for the analysis of dopamine levels and its metabolites by HPLC to assess the neurochemical effects of the treatment.
-
Conclusion
The development of a nasal spray formulation for rotigotine presents a promising research avenue for improving the treatment of Parkinson's disease and other related disorders. The use of nanocarrier systems can significantly enhance the bioavailability and facilitate the nose-to-brain delivery of rotigotine. The protocols outlined in these application notes provide a framework for the formulation, characterization, and preclinical evaluation of such innovative delivery systems. Researchers should further optimize and validate these methods for their specific experimental needs.
References
- 1. Nose to brain delivery of rotigotine loaded chitosan nanoparticles in human SH-SY5Y neuroblastoma cells and animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. Intranasal delivery of rotigotine to the brain with lactoferrin-modified PEG-PLGA nanoparticles for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETRACTED: Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ajpamc.com [ajpamc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of the dopamine agonist rotigotine in microdialysates from the rat brain by microbore column liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Rotigotine-Loaded Chitosan Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist, is a primary therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain.[1] However, its clinical efficacy is hampered by low oral bioavailability due to extensive first-pass metabolism.[2][3][4][5] Encapsulating rotigotine within chitosan (B1678972) nanoparticles presents a promising strategy to overcome these limitations. Chitosan, a biocompatible and biodegradable polymer, can enhance drug stability, control release, and facilitate transport across biological barriers, including for nose-to-brain delivery.[2][3][4][6]
These application notes provide a detailed protocol for the preparation and characterization of rotigotine-loaded chitosan nanoparticles (RNPs) using the ionic gelation method.[7][8] This method is simple, reproducible, and avoids the use of harsh organic solvents.[6]
Key Experimental Protocols
Materials and Equipment
-
Materials: Rotigotine, Chitosan (low molecular weight), Sodium tripolyphosphate (TPP), Acetic acid, Purified water, Dialysis membrane (MWCO 12 kDa).
-
Equipment: Magnetic stirrer, pH meter, Ultrasonicator, High-speed centrifuge, Particle size analyzer, Spectrophotometer (UV-Vis), Freeze dryer.
Preparation of Rotigotine-Loaded Chitosan Nanoparticles (RNPs) by Ionic Gelation
This protocol is based on the ionic gelation method, where positively charged chitosan crosslinks with the polyanionic TPP to form nanoparticles, entrapping the drug molecule.[7][8]
Protocol:
-
Preparation of Chitosan Solution:
-
Dissolve a specific amount of chitosan (e.g., 0.1% w/v) in a 1% (v/v) acetic acid solution.
-
Stir the solution continuously with a magnetic stirrer until the chitosan is completely dissolved.
-
Adjust the pH of the solution to a desired value (e.g., 4.5-5.0) using 1M NaOH.
-
-
Preparation of TPP Solution:
-
Dissolve a specific amount of TPP (e.g., 0.1% w/v) in purified water.
-
-
Drug Incorporation:
-
Dissolve a predetermined amount of rotigotine in the chitosan solution.
-
Stir the mixture to ensure homogenous dispersion of the drug.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the rotigotine-chitosan solution under constant magnetic stirring at room temperature.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the formation and stabilization of nanoparticles.
-
The resulting suspension will appear opalescent, indicating the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water.
-
Repeat the washing step twice to remove any unreacted chitosan, TPP, and free drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be freeze-dried.
-
Add a cryoprotectant (e.g., trehalose) to the suspension before freezing to prevent particle aggregation.
-
Characterization of Rotigotine-Loaded Chitosan Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles.
-
Protocol:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a particle size analyzer.
-
Perform the measurements in triplicate and report the average values with standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: The amount of rotigotine encapsulated within the nanoparticles is determined indirectly by measuring the concentration of free drug in the supernatant after centrifugation.
-
Protocol:
-
After centrifugation of the nanoparticle suspension, collect the supernatant.
-
Measure the absorbance of the supernatant at the maximum wavelength of rotigotine using a UV-Vis spectrophotometer.
-
Calculate the concentration of free rotigotine using a pre-established calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
3. In Vitro Drug Release Study:
-
Method: The release of rotigotine from the chitosan nanoparticles is studied using a dialysis bag method.
-
Protocol:
-
Place a known amount of RNP suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[9]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[9]
-
Analyze the withdrawn samples for rotigotine content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of rotigotine-loaded chitosan nanoparticles.
Table 1: Formulation Parameters and their Effect on Nanoparticle Properties
| Formulation Code | Chitosan Conc. (% w/v) | TPP Conc. (% w/v) | Rotigotine Conc. (mg/mL) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| RNP-1 | 0.05 | 0.05 | 1 | 150 ± 5.2 | 0.45 ± 0.03 | +20.1 ± 1.5 | 85.3 ± 2.1 | 10.2 ± 0.8 |
| RNP-2 | 0.10 | 0.10 | 1 | 108 ± 4.0[10] | 0.37 ± 0.02 | +25.5 ± 0.5[8] | 96.1 ± 0.01[8] | 14.4 ± 2.8[5] |
| RNP-3 | 0.20 | 0.20 | 1 | 250 ± 8.1 | 0.52 ± 0.04 | +30.2 ± 1.8 | 92.5 ± 1.8 | 8.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on typical findings in the literature.[5][7][8][10]
Table 2: In Vitro Release Profile of Rotigotine from Chitosan Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 1.1 |
| 3 | 19.4 ± 0.8[11] |
| 6 | 30.5 ± 1.5 |
| 12 | 40.8 ± 2.0 |
| 24 | 49.5 ± 2.1[11] |
Data are presented as mean ± standard deviation (n=3). The release profile shows a biphasic pattern with an initial burst release followed by a sustained release.[11]
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of RNPs.
Rotigotine Mechanism of Action Signaling Pathway
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Nose to brain delivery of rotigotine loaded chitosan nanoparticles in human SH-SY5Y neuroblastoma cells and animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembled Lecithin-Chitosan Nanoparticles Improved Rotigotine Nose-to-Brain Delivery and Brain Targeting Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-Assembled Lecithin-Chitosan Nanoparticles Improved Rotigotine Nose-to-Brain Delivery and Brain Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. RETRACTED: Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing (Rac)-Rotigotine Solubility in Aqueous Buffers
Welcome to the technical support center for (Rac)-Rotigotine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What am I doing wrong?
A1: This is a common issue as this compound is a lipophilic compound with very low solubility in aqueous solutions at neutral pH.[1][2] Direct dissolution in neutral aqueous buffers is generally unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[3] The solubility in these solvents is significantly higher than in aqueous buffers, allowing for the preparation of a concentrated stock solution.
| Solvent | Approximate Solubility of Rotigotine (B252) Free Base |
| Ethanol | ~1 mg/mL |
| DMSO | ~20 mg/mL |
| DMF | ~30 mg/mL |
| (Data sourced from Cayman Chemical product information)[3] |
Q3: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A3: This phenomenon is known as solvent-shifting precipitation. It occurs when a concentrated drug solution in an organic solvent is diluted into an aqueous medium where its solubility is much lower.[4] To prevent this, follow these key steps:
-
Use a High Concentration Stock: Prepare a stock solution in 100% DMSO at a high concentration (e.g., 10-20 mM). This minimizes the volume of DMSO added to your aqueous buffer.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5% (v/v), to avoid both precipitation and solvent-induced toxicity in cell-based assays.[4]
-
Add Stock to Buffer with Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations of the drug that can lead to precipitation.
-
Pre-warm the Aqueous Buffer: Using a pre-warmed aqueous buffer (e.g., to 37°C for cell culture experiments) can sometimes help improve solubility.
Q4: How does pH affect the solubility of this compound?
A4: The aqueous solubility of this compound is pH-dependent. As a weakly basic compound, its solubility increases in more acidic conditions (lower pH).[1][2] This is because the molecule becomes protonated at a lower pH, and the resulting ionized form is more water-soluble.
Q5: Are there different salt forms of Rotigotine with better aqueous solubility?
A5: Yes, different salt forms of Rotigotine exhibit significantly different aqueous solubilities. For instance, the phosphate (B84403) salt of Rotigotine (Rotigotine•H₃PO₄) has a considerably higher solubility compared to the hydrochloride salt (Rotigotine•HCl).[5]
Quantitative Data on Rotigotine Salt Solubility
The following table summarizes the solubility of Rotigotine Hydrochloride and Rotigotine Phosphate at different pH values.
| Salt Form | Medium | pH | Solubility (mg/mL) |
| Rotigotine•HCl | Acetate Buffer | 4.0 | 1.4 ± 0.1 |
| Rotigotine•HCl | Acetate Buffer with 68 mM NaCl | 4.0 | 0.8 ± 0.1 |
| Rotigotine•HCl | Acetate Buffer | 5.0 | 0.2 ± 0.0 |
| Rotigotine•HCl | Acetate Buffer with 68 mM NaCl | 5.0 | 0.1 ± 0.0 |
| Rotigotine•HCl | Phosphate Buffer | 6.0 | < 0.1 |
| Rotigotine•HCl | Phosphate Buffer with 68 mM NaCl | 6.0 | < 0.1 |
| Rotigotine•H₃PO₄ | Acetate Buffer | 4.0 | 11.2 ± 0.4 |
| Rotigotine•H₃PO₄ | Acetate Buffer with 68 mM NaCl | 4.0 | 10.9 ± 0.5 |
| Rotigotine•H₃PO₄ | Acetate Buffer | 5.0 | 1.8 ± 0.1 |
| Rotigotine•H₃PO₄ | Acetate Buffer with 68 mM NaCl | 5.0 | 1.8 ± 0.1 |
| Rotigotine•H₃PO₄ | Phosphate Buffer | 6.0 | 0.2 ± 0.0 |
| Rotigotine•H₃PO₄ | Phosphate Buffer with 68 mM NaCl | 6.0 | 0.2 ± 0.0 |
| (Data adapted from S.L. van der Maaden et al., European Journal of Pharmaceutics and Biopharmaceutics)[1][5] |
Q6: Can I use cyclodextrins to improve the aqueous solubility of this compound?
A6: Yes, cyclodextrins are a well-established method for enhancing the solubility of poorly water-soluble drugs by forming inclusion complexes. Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are particularly effective.[6][7] These cyclodextrins have a hydrophobic inner cavity that can encapsulate the lipophilic Rotigotine molecule, while their hydrophilic exterior improves the solubility of the entire complex in water.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Aqueous Buffer using an Organic Solvent
This protocol describes the preparation of a 10 µM working solution of this compound in a phosphate-buffered saline (PBS, pH 7.2) for in vitro experiments.
Materials:
-
This compound (free base) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. The molecular weight of the free base is 315.5 g/mol .
-
Dissolve the powder in 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the 10 µM Working Solution:
-
Pre-warm the sterile PBS (pH 7.2) to your experimental temperature (e.g., 37°C).
-
Place the required volume of pre-warmed PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the required volume of the 10 mM Rotigotine stock solution. For a 1:1000 dilution to get 10 µM, add 1 µL of the stock solution to 999 µL of PBS.
-
Continue vortexing for an additional 15-30 seconds to ensure homogeneity.
-
The final DMSO concentration will be 0.1%. Always include a vehicle control (0.1% DMSO in PBS) in your experiments.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of Rotigotine for more than one day.[3]
-
Protocol 2: Solubility Enhancement of this compound using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol provides a general method for preparing a this compound solution with enhanced solubility using SBE-β-CD.
Materials:
-
This compound powder
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the SBE-β-CD Solution:
-
Dissolve the desired amount of SBE-β-CD in the aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
-
Prepare the Rotigotine/SBE-β-CD Complex:
-
Add an excess amount of this compound powder to the SBE-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation and equilibration.
-
-
Separate Undissolved Rotigotine:
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved Rotigotine.
-
-
Filter the Supernatant:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Determine Rotigotine Concentration:
-
Quantify the concentration of dissolved Rotigotine in the filtrate using a validated analytical method, such as RP-HPLC.
-
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing different salt forms of rotigotine to improve transdermal iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Rotigotine stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Rotigotine during long-term storage.
FAQS: Long-Term Storage & Stability
Q1: What are the primary stability concerns for Rotigotine (B252) during long-term storage?
A1: The primary stability concerns for Rotigotine are chemical degradation and physical instability. Chemically, Rotigotine is highly susceptible to oxidation and degradation under photolytic conditions.[1] Physical instability, particularly crystallization (polymorphism), was a significant issue with early transdermal patch formulations, which required cold chain storage to prevent the formation of a less soluble crystalline form.[2][3][4]
Q2: What are the main degradation pathways for Rotigotine?
A2: The main degradation pathways for Rotigotine are oxidation and photolysis.[1] Stress testing has shown significant degradation under oxidative and light-exposed conditions.[1][5] Other potential pathways under forced conditions include hydrolysis (acidic and basic) and thermal degradation.[1][5] Oxidative degradation can lead to the formation of impurities such as N-oxides.[5]
Q3: How does temperature affect the stability of Rotigotine?
A3: Elevated temperatures can accelerate the degradation of Rotigotine, leading to the formation of various breakdown products.[5] Early formulations of the Rotigotine transdermal patch (Neupro®) were sensitive to room temperature, leading to the formation of "snowflake"-like crystals.[2][4] This necessitated storage in a refrigerator (2°C to 8°C).[4] Newer formulations have been developed to be stable at room temperature.[2][6]
Q4: Is there a difference in stability between this compound and the pure S-enantiomer?
A4: The commercially available pharmaceutical product contains the pure levorotatory (S)-enantiomer of Rotigotine.[7][8] While specific comparative stability studies between the racemate and the pure S-enantiomer are not extensively published, the fundamental degradation pathways (e.g., oxidation) would be the same. The most significant difference would likely be in their physical stability. Racemic mixtures can crystallize as either a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (a highly ordered crystal containing both enantiomers). These different crystal forms have different thermodynamic stabilities, which can affect shelf-life and solubility.[2][9] The historical crystallization issues with the S-enantiomer formulation highlight the critical role of solid-state physical chemistry in the stability of Rotigotine.[2][10]
Q5: What are the known impurities and degradation products of Rotigotine?
A5: Several process-related impurities and degradation products have been identified. Forced degradation studies have revealed qualified impurities such as B, C, K, and E, along with other degradation products formed under oxidative and photolytic stress.[1] Oxidative conditions can produce N-oxides, while other impurities may arise from the synthesis process itself.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the long-term storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram after storage. | Chemical degradation due to exposure to oxygen, light, or high temperature. | 1. Confirm the identity of new peaks using mass spectrometry (MS) to check against known degradation products. 2. Store stock solutions and solid material under an inert atmosphere (e.g., argon or nitrogen). 3. Protect samples from light using amber vials or by wrapping containers in foil. 4. Store samples at recommended low temperatures (e.g., 2-8°C or frozen), unless using a formulation specifically designed for room temperature stability. |
| Precipitate or crystal formation in a Rotigotine solution or formulation. | Exceeded solubility limit or polymorphic transformation. | 1. Visually inspect for crystals using microscopy. 2. Analyze the solid form using X-ray diffraction (XRD) to identify the crystalline form. 3. Review the formulation composition; excipients can influence crystallization. Consider using crystallization inhibitors like Soluplus or TPGS.[10] 4. Ensure storage temperature has not fluctuated, as this can induce crystallization. |
| Loss of potency or inconsistent assay results. | Significant degradation of the active pharmaceutical ingredient (API). | 1. Perform a forced degradation study to identify the primary degradation pathway under your experimental conditions (see Protocol 1). 2. Re-validate your analytical method (e.g., HPLC) to ensure it is stability-indicating (see Protocol 2). 3. Review handling procedures to minimize exposure to air, light, and heat during sample preparation and analysis. |
| Discoloration of the solid sample or solution. | Likely oxidation of the compound. | 1. Implement stricter anaerobic handling and storage conditions. 2. Analyze the sample by HPLC to quantify the extent of degradation and identify the colored species if possible. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) experiment to identify the degradation pathways of Rotigotine.
Objective: To assess the stability of Rotigotine under various stress conditions as per ICH guidelines.[1]
Methodology:
-
Sample Preparation: Prepare a stock solution of Rotigotine (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.[5][11]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution. Incubate at 60°C for various time points (e.g., 3, 6, 24 hours).[5]
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution. Incubate at 60°C for the same time points. Neutralize the solution before analysis.[5]
-
Oxidation: Add 5% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature and analyze at various time points (e.g., 0.5, 1, 2, 3 hours), as oxidation can be rapid.[11]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours. For solid-state thermal stress, heat the API powder at 80°C for 24 hours.[5]
-
Photodegradation: Expose the stock solution to UV light with a minimum intensity of 200 watt-hours/m².[5]
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify Rotigotine and resolve its degradation products from the parent peak.
Methodology:
-
System: Ultra High-Pressure Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. For identification, coupling with a Mass Spectrometer (MS) is essential.[1][7]
-
Column: A C18 column is commonly used (e.g., Zorbax).[11]
-
Mobile Phase (Example): A gradient elution is typically required to separate all impurities.
-
Mobile Phase A: pH 10.0 buffer solution.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: Approximately 0.4 mL/min.
-
Detection: UV detection at 225 nm.
-
Run Time: ~30 minutes to ensure elution of all potential late-eluting degradants.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating".[11]
Logical Diagram: Troubleshooting Stability Issues
Caption: Troubleshooting logic for stability issues.
References
- 1. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gerit-brandenburg.de [gerit-brandenburg.de]
- 3. Comparison of the bioavailability and adhesiveness of different rotigotine transdermal patch formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Optimizing (Rac)-Rotigotine Concentration for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Rotigotine in cell culture.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a non-ergoline dopamine (B1211576) agonist. It exhibits high affinity for dopamine D3, D2, and D1 receptors, acting as a full agonist at these sites.[1][2][3][4] Its activity also extends to D4 and D5 receptors, and it shows some interaction with serotonergic (5-HT1A agonist) and adrenergic (α2B antagonist) receptors.[1][2] This broad receptor profile allows it to mimic the effects of dopamine in the brain.[5]
2. What is the appropriate solvent for dissolving this compound for cell culture experiments?
This compound is a lipophilic compound and is poorly soluble in water at neutral pH. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. A stock solution in DMSO can be stored at -80°C for up to one month. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[5]
3. What are the recommended storage conditions for this compound solutions?
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A product information sheet suggests that a DMSO stock solution is stable for up to one month when stored at -80°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Rotigotine (B252) for more than one day due to its limited stability in aqueous buffers.[6] For experiments, it is best to dilute the stock solution into the aqueous cell culture medium immediately before use.
4. At what concentrations should I test this compound in my cell culture model?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a good starting point for most applications is a concentration range of 0.01 µM to 10 µM .
-
For neuroprotection and receptor activation studies: Concentrations in the range of 0.01 µM to 1 µM have been shown to be effective in primary neuron cultures and HEK293 cells.[7]
-
For cytotoxicity assessment: It is advisable to test a broader range, including concentrations up to 10 µM and higher, as some studies have reported cytotoxic effects at 10 µM in primary neurons.[7]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | 1. Low solubility: Rotigotine is lipophilic and can precipitate in aqueous media, especially at higher concentrations. 2. Solvent concentration: The final concentration of the organic solvent (e.g., DMSO) may be too high, leading to precipitation upon dilution in the aqueous medium. 3. Temperature changes: Rapid temperature changes can affect solubility. | 1. Lower the concentration: Try using a lower final concentration of Rotigotine. 2. Optimize solvent dilution: Ensure the final solvent concentration in the medium is as low as possible (ideally ≤ 0.1%). When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure rapid and even dispersion. 3. Pre-warm the medium: Warm the cell culture medium to 37°C before adding the Rotigotine stock solution. 4. Use a vehicle control: Always include a vehicle control (medium with the same final concentration of the solvent) to distinguish between compound precipitation and other media-related issues.[8] |
| No observable effect of this compound on cells. | 1. Sub-optimal concentration: The concentration used may be too low to elicit a response. 2. Cell line suitability: The cell line may not express the target dopamine receptors or the necessary downstream signaling components. 3. Compound degradation: The Rotigotine may have degraded due to improper storage or handling. | 1. Perform a dose-response study: Test a wider range of concentrations to identify the effective dose. 2. Verify receptor expression: Confirm the expression of dopamine receptors (D1, D2, D3) in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. 3. Check compound integrity: Prepare fresh stock solutions and handle them according to the recommended storage conditions. |
| High cell death or unexpected cytotoxicity. | 1. Concentration is too high: Rotigotine can be cytotoxic at higher concentrations.[7] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Contamination: The cell culture may be contaminated. | 1. Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, LDH) with a range of Rotigotine concentrations to determine the IC50 value for your cell line. 2. Reduce solvent concentration: Ensure the final solvent concentration is non-toxic. Run a solvent toxicity control. 3. Check for contamination: Regularly inspect your cultures for signs of microbial contamination. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number: Cellular responses can change with increasing passage numbers. 2. Variability in compound preparation: Inconsistent preparation of stock and working solutions. 3. Fluctuations in cell culture conditions: Variations in incubator temperature, CO2 levels, or humidity. | 1. Use a consistent passage number range: For a series of experiments, use cells within a defined range of passage numbers. 2. Standardize solution preparation: Follow a strict protocol for preparing all solutions. 3. Monitor and maintain consistent culture conditions: Regularly check and calibrate your cell culture equipment. |
III. Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Studies
| Cell Line | Application | Recommended Concentration Range | Reference(s) |
| Primary Mesencephalic Neurons | Neuroprotection | 0.01 µM - 1 µM | [7] |
| Primary Mesencephalic Neurons | Cytotoxicity Assessment | ≥ 10 µM | [7] |
| HEK293 (expressing D2 receptors) | cAMP Assay (Receptor Activation) | 1 µM | |
| SH-SY5Y | Neuroprotection (nanoparticles) | Not directly applicable for free drug | [9] |
| PC12 | General assessment | 0.1 µM - 10 µM (general starting range) | [10][11][12] |
Note: The concentrations for SH-SY5Y and PC12 cells are general recommendations for initiating experiments, as specific data for free this compound is limited. A dose-response study is highly recommended.
IV. Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Rotigotine. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Apoptosis Detection using TUNEL Assay
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound working solutions
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time. Include positive and negative controls.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
-
Assessment of Dopamine Receptor Activation via cAMP Assay
-
Materials:
-
HEK293 cells stably expressing the dopamine receptor of interest (e.g., D1 or D2)
-
This compound working solutions
-
Forskolin (B1673556) (for studying Gi-coupled receptors like D2)
-
cAMP assay kit (e.g., ELISA, TR-FRET, or luciferase-based)
-
Luminometer or plate reader compatible with the chosen assay kit
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, according to the assay kit's instructions.
-
For Gs-coupled receptors (e.g., D1):
-
Add different concentrations of this compound to the cells.
-
Incubate for the recommended time.
-
-
For Gi-coupled receptors (e.g., D2):
-
Add different concentrations of this compound.
-
After a short pre-incubation, stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for the recommended time.
-
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[1][13][14]
-
Generate a dose-response curve to determine the EC50 of this compound.
-
V. Visualizations
Caption: General experimental workflow for studying this compound in cell culture.
Caption: Simplified signaling pathways of Rotigotine at dopamine receptors.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies | MDPI [mdpi.com]
- 8. adl.usm.my [adl.usm.my]
- 9. Nose to brain delivery of rotigotine loaded chitosan nanoparticles in human SH-SY5Y neuroblastoma cells and animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omarigliptin Mitigates 6-Hydroxydopamine- or Rotenone-Induced Oxidative Toxicity in PC12 Cells by Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rotenone-induced PC12 cell toxicity is caused by oxidative stress resulting from altered dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of (Rac)-Rotigotine in Solution
For researchers, scientists, and drug development professionals working with (Rac)-Rotigotine, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This compound is known to be susceptible to oxidation, which can lead to the formation of degradation products and a decrease in the concentration of the active compound.[1][2][3][4] This technical support center provides a comprehensive guide to understanding and preventing the oxidation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to oxygen, light, and elevated temperatures.[1][5] The chemical structure of Rotigotine, which includes a phenol (B47542) group and a tertiary amine, makes it susceptible to oxidative degradation.[1][2] Degradation is often accelerated in neutral to alkaline conditions.
Q2: What are the common degradation products of Rotigotine oxidation?
A2: Forced degradation studies have shown that oxidation is a significant degradation pathway for Rotigotine.[2][6] One of the identified degradation products is Rotigotine N-oxide, formed through the oxidation of the tertiary amine.[4] Other unspecified degradation products can also form under oxidative stress.[2][6]
Q3: How can I visually detect if my Rotigotine solution has degraded?
A3: While visual inspection is not a definitive method for quantifying degradation, a change in the color of the solution (e.g., turning yellow or brown) can be an indicator of oxidation. However, significant degradation can occur before any visible changes. Therefore, it is crucial to employ analytical techniques like High-Performance Liquid Chromatography (HPLC) for accurate assessment of stability.[5][6]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Prepared Rotigotine Solutions
Possible Cause: Oxidation due to dissolved oxygen in the solvent.
Troubleshooting Steps:
-
Use Deoxygenated Solvents: Prepare solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use. This helps to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare and handle Rotigotine solutions in a glove box or under a gentle stream of an inert gas.
-
Add Antioxidants: Incorporate antioxidants into your solution. Common choices include sodium metabisulfite (B1197395) (0.05% w/v) or ascorbic acid.[7]
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable degradation of Rotigotine stock solutions.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare stock solutions using a consistent protocol, including the use of deoxygenated solvents and antioxidants.
-
Aliquot and Store Properly: After preparation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. Store frozen at -20°C or -80°C in the dark.[1]
-
Check for Precipitates: Before use, visually inspect the thawed solution for any precipitates. If present, gently warm and vortex to redissolve. If precipitation persists, the solution may be supersaturated or degraded.
Issue 3: Discoloration of Rotigotine Solution Upon Storage
Possible Cause: Photo-oxidation due to exposure to light.
Troubleshooting Steps:
-
Use Amber Vials: Always store Rotigotine solutions in amber or light-protecting vials to shield them from light.
-
Wrap in Foil: For additional protection, wrap the vials in aluminum foil.
-
Minimize Light Exposure During Experiments: When possible, conduct experimental procedures under low-light conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimal oxidative degradation.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Deionized water, HPLC grade
-
Nitrogen or Argon gas
-
0.22 µm syringe filter
-
Amber glass vials
Procedure:
-
Solvent Deoxygenation: Sparge the DMSO and deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: In a fume hood, accurately weigh the desired amount of this compound hydrochloride. Under a gentle stream of inert gas, dissolve the Rotigotine in the deoxygenated DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution (if necessary): Perform any necessary dilutions with deoxygenated deionized water or an appropriate buffer.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Aliquoting and Storage: Immediately aliquot the filtered solution into single-use amber glass vials. Flush the headspace of each vial with inert gas before sealing. Store the vials at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Rotigotine Stability
Objective: To evaluate the stability of a Rotigotine solution under oxidative stress.
Materials:
-
Prepared this compound solution (from Protocol 1)
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase (e.g., Phosphate buffer (pH 5.5):Methanol, 30:70 v/v)[6]
-
0.1 N HCl
-
0.1 N NaOH
Procedure:
-
Sample Preparation:
-
Control: Dilute the Rotigotine stock solution to the final concentration with the solvent used in the stability study.
-
Oxidative Stress: To an aliquot of the Rotigotine stock solution, add a small volume of 3% H₂O₂ to achieve a final H₂O₂ concentration of 0.1-1%.[8] Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Acidic/Basic Stress: To separate aliquots of the Rotigotine stock solution, add 0.1 N HCl or 0.1 N NaOH. Incubate under the same conditions as the oxidative stress sample.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to Rotigotine based on its retention time in the control sample.
-
Calculate the percentage of Rotigotine remaining in the stressed samples at each time point relative to the initial concentration in the control sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Data Presentation
The following tables summarize the key factors influencing Rotigotine stability and provide a framework for comparing the effectiveness of different preventative measures.
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Recommended Action |
| Oxygen | Promotes oxidative degradation | Use deoxygenated solvents; work under an inert atmosphere. |
| Light | Induces photo-oxidation | Store solutions in amber vials, protected from light. |
| Temperature | Accelerates degradation kinetics | Store stock solutions frozen (-20°C or -80°C); avoid prolonged exposure to elevated temperatures.[1] |
| pH | Degradation is faster in neutral to alkaline conditions | Maintain a slightly acidic pH (e.g., 4.5-6.0) in aqueous solutions. |
| Metal Ions | Can catalyze oxidation | Use high-purity solvents and reagents; consider the use of a chelating agent like EDTA. |
Table 2: Comparison of Potential Stabilizers for this compound Solutions (Qualitative)
| Stabilizer | Type | Mechanism of Action | Potential Concentration Range |
| Sodium Metabisulfite | Antioxidant | Oxygen scavenger | 0.01% - 0.1% (w/v) |
| Ascorbic Acid (Vitamin C) | Antioxidant | Free radical scavenger | 0.01% - 0.1% (w/v) |
| Butylated Hydroxytoluene (BHT) | Antioxidant | Free radical scavenger | 0.001% - 0.01% (w/v) |
| EDTA | Chelating Agent | Sequesters metal ions that catalyze oxidation | 0.01% - 0.1% (w/v) |
Visualizations
Caption: Factors leading to the oxidative degradation of this compound.
Caption: Strategies to prevent the degradation of this compound in solution.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Adjusting pH for optimal (Rac)-Rotigotine activity
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (Rac)-Rotigotine in experimental settings, with a specific focus on the critical role of pH in ensuring optimal drug activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity is intrinsically linked to its solubility and the specific requirements of the experimental system. Rotigotine is a lipophilic compound that is poorly soluble in water at neutral pH. Its solubility significantly increases in more acidic conditions.[1] Therefore, to maintain the compound in solution and ensure its availability to target receptors, a slightly acidic pH is generally preferable. For cellular assays, the final pH of the culture medium after adding the compound should be carefully monitored to ensure it remains within a physiologically compatible range (typically pH 7.2-7.4) to avoid cell toxicity.
Q2: How does pH affect the solubility of this compound?
The solubility of Rotigotine is highly dependent on pH. It is sparingly soluble in acidic aqueous solutions and practically insoluble in alkaline aqueous solutions.[2] This is because Rotigotine has a basic amino group that becomes protonated at acidic pH, forming a more water-soluble salt. At neutral or alkaline pH, the molecule is predominantly in its uncharged, free base form, which is less soluble in aqueous media.[1]
Q3: What are the pKa values for Rotigotine?
Rotigotine has two predicted pKa values:
-
pKa (Strongest Acidic): 10.03 (corresponding to the phenolic hydroxyl group)[3]
-
pKa (Strongest Basic): 10.97 (corresponding to the tertiary amine)[3]
The basic pKa is particularly relevant for solubility. At pH values significantly below its basic pKa, the amine group will be protonated (positively charged), enhancing aqueous solubility.
Q4: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, a stock solution of this compound should first be prepared in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are effective solvents.[4]
-
Procedure: Dissolve the solid this compound in the chosen organic solvent (e.g., to a concentration of 10-30 mg/mL). This stock solution can then be diluted into the aqueous experimental buffer or cell culture medium.
-
Important Note: When diluting into an aqueous solution, add the stock solution dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: My this compound solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the aqueous medium. This can be caused by:
-
High pH: The pH of your final solution may be too high (neutral or alkaline), favoring the less soluble free base form.
-
High Final Concentration: The target concentration of Rotigotine in the aqueous medium may be too high.
-
Insufficient Organic Solvent: The initial stock solution was not sufficiently concentrated, requiring a large volume to be added to the aqueous buffer, which can cause it to crash out of solution.
Troubleshooting Steps:
-
Lower the pH of the aqueous buffer, if the experimental design permits.
-
Prepare a more concentrated stock solution in DMSO or DMF to minimize the volume added to the aqueous phase.
-
Use sonication or gentle heating to aid dissolution, but be mindful of the compound's sensitivity to heat.[5]
-
Consider using a co-solvent system for in vivo studies, such as a mixture of DMSO, PEG300, and Tween-80.[6]
Q6: How stable is this compound in aqueous solutions?
This compound is sensitive to oxidation and heat.[1][5] It is recommended not to store aqueous solutions for more than one day.[4] Stock solutions in anhydrous DMSO or DMF are more stable but should be stored at -20°C or -80°C and protected from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Biological Activity | 1. Compound Precipitation: Rotigotine is not fully dissolved in the assay medium, reducing the effective concentration. 2. pH Incompatibility: The pH of the medium may be affecting receptor binding or cell health. 3. Compound Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to heat, light, or oxidizing agents). | 1. Visually inspect for precipitation. Lower the final concentration or slightly decrease the pH of the buffer. 2. Verify that the final assay pH is within the optimal range for both the cells and the compound's solubility (e.g., pH 7.2-7.4 for cell-based assays). 3. Prepare fresh solutions from solid compound. Store stock solutions properly at -20°C or below. |
| Precipitation in Cell Culture Medium | 1. Buffer Capacity Exceeded: The addition of an acidic Rotigotine solution overwhelms the buffering capacity of the medium. 2. Interaction with Medium Components: The compound may interact with proteins or salts in the medium, reducing its solubility. | 1. Use a medium with a robust buffering system (e.g., HEPES). 2. Add the Rotigotine stock solution to the medium slowly while stirring. Test solubility in a small volume of medium before preparing the full batch. |
| Variability Between Experiments | 1. Inconsistent Solution Preparation: Slight variations in pH or solvent concentration can lead to different effective concentrations of the drug. 2. Age of Solution: Using aqueous solutions of different ages can lead to variability due to degradation. | 1. Standardize the solution preparation protocol, including the final pH and solvent concentration. 2. Always use freshly prepared aqueous dilutions of Rotigotine for each experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NOS | [4] |
| Molecular Weight | 315.5 g/mol | [1] |
| pKa (Strongest Acidic) | 10.03 | [3] |
| pKa (Strongest Basic) | 10.97 | [3] |
| Solubility (Water) | Poorly soluble at neutral pH; increases at acidic pH. | [1] |
| Solubility (Organic) | Soluble in DMSO (~20 mg/mL), DMF (~30 mg/mL), Ethanol (~1 mg/mL). | [4] |
Table 2: Receptor Binding and Functional Potency of Rotigotine
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pEC₅₀) | Receptor Family |
| Dopamine (B1211576) D1 | 83 | 9.0 | D1-like |
| Dopamine D2 | 13.5 | 9.4 - 8.6 | D2-like |
| Dopamine D3 | 0.71 | 9.7 | D2-like |
| Dopamine D4 | 3.9 - 15 | 7.7 | D2-like |
| Dopamine D5 | 5.4 | 7.7 | D1-like |
| 5-HT1A | - | Partial Agonist | Serotonin |
| α2B-Adrenergic | - | Antagonist | Adrenergic |
| (Data compiled from sources:[1][4][7][8][9]) |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity in a Cell-Based Assay
This protocol provides a framework for determining the optimal pH for Rotigotine's activity while maintaining cell viability.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line expressing the dopamine receptor of interest (e.g., CHO-K1 cells transfected with D2 or D3 receptors)
-
Appropriate cell culture medium and supplements
-
A series of sterile biological buffers (e.g., MES, PIPES, HEPES, TRIS) to create a pH range (e.g., 6.5, 7.0, 7.4, 7.8, 8.0)
-
Assay-specific reagents (e.g., cAMP detection kit, calcium flux dye)
-
pH meter
-
Multi-well plates (e.g., 96-well)
2. Procedure:
Step 1: Preparation of pH-Adjusted Assay Buffers
-
Prepare a set of assay buffers, each adjusted to a specific pH value within the desired range.
-
Ensure all buffers are sterile and isotonic for the cell line being used.
Step 2: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store this stock solution in small aliquots at -20°C or -80°C.
Step 3: Cell Plating
-
Seed the cells in 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
Step 4: Preparation of Working Solutions at Different pH
-
On the day of the experiment, thaw an aliquot of the Rotigotine stock solution.
-
For each pH-adjusted assay buffer, prepare a series of Rotigotine dilutions to generate a full dose-response curve.
-
Crucially, ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
Step 5: Performing the Assay
-
Remove the culture medium from the cell plates and wash the cells once with a baseline assay buffer (e.g., at pH 7.4).
-
Add the prepared Rotigotine working solutions (at their respective pH values) to the appropriate wells.
-
Include control wells (vehicle only) for each pH condition.
-
Incubate for the required time according to your specific functional assay protocol (e.g., 15-30 minutes for cAMP accumulation).
Step 6: Data Acquisition and Analysis
-
Measure the biological response using a plate reader (e.g., fluorescence, luminescence).
-
For each pH condition, plot the dose-response curve and calculate the EC₅₀ and Emax values.
-
Compare the potency (EC₅₀) and efficacy (Emax) of Rotigotine across the different pH conditions to determine the optimal pH for activity.
-
In parallel, run a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure the different pH buffers are not causing cytotoxicity.
Visualizations
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. Human Metabolome Database: Showing metabocard for Rotigotine (HMDB0015615) [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
Technical Support Center: Quantifying Rotigotine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of rotigotine (B252) enantiomers. Researchers, scientists, and drug development professionals can utilize this resource to navigate potential experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical quantification of rotigotine enantiomers, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing poor resolution between the S-(-)-rotigotine and R-(+)-rotigotine peaks in my chiral HPLC analysis?
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is critical for separating enantiomers. The interaction between the enantiomers and the stationary phase may be insufficient.[1]
-
Incorrect Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, significantly impacts chiral recognition.[2][3] An unsuitable mobile phase can lead to co-elution.
-
Suboptimal Temperature: Column temperature can influence the interactions between the analytes and the CSP, thereby affecting resolution.[3]
-
Low Column Efficiency: An old or poorly packed column can lead to peak broadening and loss of resolution.
Solutions:
-
CSP Selection: Screen different types of chiral stationary phases (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) to find one that provides adequate selectivity for rotigotine enantiomers.[3][4]
-
Mobile Phase Optimization:
-
Adjust the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase.[5]
-
Experiment with different additives. For basic compounds like rotigotine, basic additives such as diethylamine (B46881) (DEA) can sometimes improve resolution, but they may suppress the signal in mass spectrometry detection.[4]
-
Carefully control the pH of the mobile phase, as it can alter the ionization state of rotigotine and its interaction with the CSP.[6][7]
-
-
Temperature Adjustment: Optimize the column temperature. Sometimes, decreasing the temperature can enhance enantioselectivity.[3]
-
System Suitability Check: Ensure your HPLC system is performing optimally by checking for system suitability parameters like theoretical plates and tailing factor.[8]
Q2: My rotigotine sample appears to be degrading during analysis, leading to inconsistent results. How can I minimize this?
Possible Causes:
-
Oxidation: Rotigotine is highly susceptible to oxidation, which can lead to the formation of degradation products.[9] This can be accelerated by exposure to air, light, and certain storage conditions.
-
Thermal Degradation: High temperatures during sample preparation or analysis can cause rotigotine to degrade.[10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of rotigotine.[12]
-
pH Instability: Rotigotine may be unstable at certain pH values.
Solutions:
-
Sample Handling and Storage:
-
Prepare samples fresh and analyze them promptly.
-
Store stock solutions and samples at low temperatures (e.g., 2-8°C) and protect them from light.[8]
-
Use amber vials or cover vials with aluminum foil to minimize light exposure.
-
-
Control of Experimental Conditions:
-
Avoid high temperatures during sample processing.
-
Use a temperature-controlled autosampler set to a low temperature.
-
Degas the mobile phase to remove dissolved oxygen, which can contribute to oxidation.
-
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the sample solvent may be considered, but its compatibility with the analytical method must be verified.
Q3: I'm experiencing significant ion suppression for rotigotine in my LC-MS/MS analysis. What can I do to mitigate this?
Possible Causes:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates) can compete with rotigotine for ionization, leading to a reduced signal.[13]
-
Mobile Phase Additives: Certain mobile phase additives, such as non-volatile buffers or ion-pairing agents, can cause ion suppression.[4]
-
High Analyte Concentration: At very high concentrations, analytes can cause self-suppression.
Solutions:
-
Improve Sample Preparation:
-
Use a more effective sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
-
Chromatographic Optimization:
-
Modify the chromatographic method to achieve better separation of rotigotine from the matrix components. This could involve changing the column, mobile phase, or gradient profile.
-
-
Modify Mass Spectrometry Parameters:
-
Optimize the ion source parameters (e.g., temperature, gas flows) to improve ionization efficiency.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for rotigotine will co-elute and experience similar matrix effects, allowing for more accurate quantification.[14]
Frequently Asked Questions (FAQs)
Q1: What is the importance of quantifying rotigotine enantiomers separately?
Rotigotine is a chiral drug, and its pharmacological activity resides primarily in the S-(-)-enantiomer, which is the active pharmaceutical ingredient.[15][9] The R-(+)-enantiomer may have different pharmacological properties, be inactive, or contribute to side effects. Therefore, it is crucial to quantify the enantiomers separately to ensure the efficacy and safety of the drug product.
Q2: What are the typical analytical techniques used for the chiral separation of rotigotine?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with chiral stationary phases are the most common techniques for the enantioselective analysis of rotigotine.[15][9] Capillary electrophoresis has also been reported as a viable method.[8]
Q3: What are the key validation parameters for a method quantifying rotigotine enantiomers?
According to ICH guidelines, key validation parameters include:
-
Specificity/Selectivity: The ability of the method to distinguish and quantify the enantiomers in the presence of other components, such as impurities and degradation products.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][16]
-
Accuracy: The closeness of the test results to the true value.[10][16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10][16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][16]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for rotigotine.
Table 1: HPLC Method Validation Parameters for Rotigotine
| Parameter | Method 1[10] | Method 2[16] |
| Column | BDS C-8 (4.6 x 150mm, 5µm) | C8 (150 mm × 4.6 mm; 5 µm) |
| Mobile Phase | 0.01N KH2PO4 (pH 4.8):ACN (45:55) | Gradient of Mobile Phase A (orthophosphoric acid and triethylamine (B128534) in water) and Mobile Phase B (acetonitrile) |
| Linearity Range | 10-60 µg/mL | 80% to 120% of target concentration |
| Correlation Coefficient (R²) | - | 0.9998 |
| LOD | 0.05 µg/mL | 0.010 µg/mL |
| LOQ | 0.15 µg/mL | 0.035 µg/mL |
| Accuracy (% Recovery) | 100.48% | 100.10% - 100.13% |
| Precision (%RSD) | < 2% | - |
Table 2: UHPLC-MS/MS Method Validation Parameters for Rotigotine in Human Plasma[17]
| Parameter | Value |
| Linearity Range | 50 to 2500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL |
| Mean Recovery | 96.9% |
| Intra- and Inter-assay Imprecision | ≤15% |
| Intra- and Inter-assay Inaccuracy | ≤15% |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Quantification of Rotigotine Enantiomers
This protocol is a representative method for the chiral separation of rotigotine enantiomers.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) is often a good starting point.
-
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio needs to be optimized for the specific column and enantiomers. A starting point could be Hexane:Isopropanol (90:10, v/v).
-
A small amount of an additive like diethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape for basic compounds, but this should be used with caution if interfacing with a mass spectrometer.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 224 nm[10]
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks for the S-(-) and R-(+) enantiomers based on the retention times of reference standards.
-
Quantify the enantiomers using a calibration curve prepared from reference standards.
-
Protocol 2: Sample Preparation for Rotigotine Quantification in Plasma by LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) procedure for extracting rotigotine from a plasma matrix.
-
Materials:
-
Procedure:
-
Pipette 500 µL of plasma into a clean centrifuge tube.[17]
-
Add the internal standard solution and vortex briefly.
-
Add 2.5 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of rotigotine enantiomers.
Caption: A troubleshooting decision tree for rotigotine enantiomer quantification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral separation problem - Chromatography Forum [chromforum.org]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose Optimization of Rotigotine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical dose optimization of rotigotine (B252).
Frequently Asked Questions (FAQs)
1. What are the common preclinical animal models for studying rotigotine's efficacy in Parkinson's disease?
The most common animal models are the 6-hydroxydopamine (6-OHDA)-lesioned rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate and mouse models.[1][2][3] These models mimic the dopaminergic neurodegeneration observed in Parkinson's disease. The 6-OHDA model in rats is well-established for studying motor deficits and their reversal by dopaminergic drugs.[2][3][4] MPTP models in primates are considered closer to the human condition and are used to study motor symptoms, dyskinesias, and non-motor aspects of the disease.[5][6]
2. What are the key considerations for choosing a rotigotine dose in a preclinical study?
The choice of dose depends on the animal model, the route of administration, and the specific research question. For instance, in 6-OHDA-lesioned rats, subcutaneous doses of 0.125, 0.25, and 0.5 mg/kg have been shown to be effective.[7] In MPTP-lesioned mice, continuous administration of rotigotine at 3 mg/kg has demonstrated neuroprotective effects.[1] It is crucial to perform a dose-response study to determine the optimal dose for the desired therapeutic effect while minimizing adverse effects.
3. How is rotigotine typically administered in preclinical studies?
Due to its extensive first-pass metabolism and low oral bioavailability (around 1%), oral administration is not ideal for preclinical studies.[8][9] Common routes of administration include:
-
Subcutaneous (s.c.) injection: This method is frequently used for continuous delivery.[10][11]
-
Intraperitoneal (i.p.) injection: Another common route for systemic administration.
-
Transdermal patch: Mimics the clinical formulation and provides continuous drug delivery.[12][13]
-
Intranasal delivery: Explored as a method to bypass the blood-brain barrier.[14]
-
Implants and microspheres: Investigated for long-acting formulations.[8][15]
4. What are the expected pharmacokinetic profiles of rotigotine in rats?
Following subcutaneous injection in rats, rotigotine is rapidly absorbed, with Tmax values observed between 0.28 and 0.43 days.[16] The pharmacokinetic profile can be influenced by the vehicle used for suspension.[10][16] Transdermal administration provides dose-proportional pharmacokinetics with stable plasma concentrations over 24 hours.[17]
5. What are the primary signaling pathways activated by rotigotine?
Rotigotine is a dopamine (B1211576) D1, D2, and D3 receptor agonist.[18][19]
-
D1-like receptors (D1 and D5): Couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) production.[18]
-
D2-like receptors (D2, D3, and D4): Couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[18][20]
-
5-HT1A receptors: Rotigotine also has affinity for serotonin (B10506) 5-HT1A receptors, and its activation has been linked to neuroprotective effects through the upregulation of metallothionein (B12644479) expression in astrocytes.[11][12]
Troubleshooting Guides
Issue 1: High variability in behavioral responses between animals at the same dose.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper training on the chosen administration technique (e.g., subcutaneous injection, patch application). For injections, use a consistent anatomical location and injection volume. For transdermal patches, ensure the skin is properly prepared (shaved and clean) and the patch adheres well for the entire duration.[21]
-
-
Possible Cause: Differences in the extent of the neurotoxin-induced lesion.
-
Solution: Verify the consistency of the 6-OHDA or MPTP lesions through post-mortem analysis (e.g., tyrosine hydroxylase staining). Implement strict stereotaxic procedures to minimize variability in lesion size and location.[4]
-
-
Possible Cause: Animal stress.
-
Solution: Handle animals consistently and allow for an adequate acclimatization period before starting the experiments.[22]
-
Issue 2: Application site reactions with transdermal patches in rodents.
-
Possible Cause: Irritation from the adhesive or the drug itself.
-
Possible Cause: Poor adhesion of the patch.
-
Solution: Ensure the application area is clean, dry, and free of hair. Press the patch firmly for about 30 seconds to ensure good contact.[21] In some cases, a light bandage may be used to secure the patch, but care must be taken to avoid restricting the animal's movement.
-
Issue 3: Observation of adverse effects such as dyskinesia or stereotypy.
-
Possible Cause: The administered dose is too high.
-
Solution: This is a common dose-limiting factor. Reduce the dose and perform a careful dose-response study to find the therapeutic window that provides efficacy without inducing significant motor complications.
-
-
Possible Cause: Pulsatile vs. continuous stimulation.
-
Solution: Continuous delivery of rotigotine (e.g., via transdermal patch or subcutaneous infusion) is generally associated with a lower risk of dyskinesia compared to pulsatile administration (e.g., daily injections).[24] If using injections, consider splitting the daily dose into multiple smaller doses to mimic more continuous stimulation.
-
Issue 4: Lack of a significant therapeutic effect at expected doses.
-
Possible Cause: Insufficient drug exposure.
-
Solution: Verify the formulation and preparation of the dosing solution to ensure the correct concentration. For transdermal patches, ensure proper adhesion. Consider conducting a pilot pharmacokinetic study to confirm that the drug is reaching the systemic circulation and the brain at the expected levels.
-
-
Possible Cause: The behavioral test is not sensitive enough.
-
Solution: Use a battery of behavioral tests to assess different aspects of motor function (e.g., cylinder test for forelimb asymmetry, rotarod for motor coordination, apomorphine-induced rotations for dopamine receptor supersensitivity). Ensure that the timing of the behavioral testing corresponds to the expected peak drug effect.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Rotigotine in Rats following Subcutaneous Injection
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng/mL*day) | Elimination Half-life (T1/2) (days) |
| Aqueous Suspension | 20 | 61.5 | 0.28 | 134.7 | 0.76 |
| Oily Suspension | 20 | 103.43 | 0.43 | 198.2 | 0.54 |
Data adapted from a study on rotigotine crystalline suspensions.[10][16]
Table 2: Dose-Dependent Neuroprotective Effects of Rotigotine in MPTP-Lesioned Mice
| Treatment Group | Dose (mg/kg) | Dopamine Transporter (DAT) Binding (% of control) |
| Vehicle | - | ~50% |
| Rotigotine | 0.3 | ~60% |
| Rotigotine | 1 | ~70% |
| Rotigotine | 3 | ~80% |
Approximate values interpreted from graphical data on the partial protection of dopamine nerve endings.[1]
Experimental Protocols
Protocol 1: 6-OHDA Lesion Model in Rats
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the rat in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
Injection Coordinates: Locate the desired injection site (e.g., medial forebrain bundle or striatum) using stereotaxic coordinates relative to bregma.[3]
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA-HCl in sterile saline containing an antioxidant like ascorbic acid (e.g., 0.2% w/v) to prevent oxidation.[4]
-
Microinjection: Slowly inject the 6-OHDA solution into the target brain region using a Hamilton syringe. Leave the needle in place for a few minutes before slowly retracting it.[3][4]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring of body weight.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), confirm the lesion with a behavioral test such as apomorphine- or amphetamine-induced rotations.
Protocol 2: Subcutaneous Injection in Mice/Rats
-
Animal Restraint: Securely restrain the animal. For mice, the scruff of the neck is a common injection site.[25][26]
-
Site Preparation: Disinfect the injection site with 70% alcohol, though this is not always mandatory for subcutaneous injections.[25]
-
Injection: Tent the skin upwards and insert a sterile needle (26-27 gauge is common) at the base of the tented skin.[25][27]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.[25]
-
Administration: Inject the substance slowly.
-
Needle Withdrawal: Withdraw the needle and monitor the animal for any immediate adverse reactions.
Mandatory Visualizations
References
- 1. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 4. conductscience.com [conductscience.com]
- 5. Frontiers | Social behavioral changes in MPTP-treated monkey model of Parkinson's disease [frontiersin.org]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Behavioral and Neurophysiological Effects of Transdermal Rotigotine in Atypical Parkinsonism [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. scispace.com [scispace.com]
- 25. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 26. urmc.rochester.edu [urmc.rochester.edu]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
Minimizing application site reactions of transdermal rotigotine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with transdermal rotigotine (B252) in animal models. The focus is on identifying, managing, and minimizing application site reactions (ASRs) during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common application site reactions observed in animal models using transdermal rotigotine patches?
A1: Based on clinical observations in humans and standard dermal toxicity testing in animals, the most common application site reactions include erythema (redness), edema (swelling), and pruritus (itching).[1] These reactions are typically mild to moderate and resolve after the patch is removed.[2] In rare instances, skin depigmentation (chemical leukoderma) has been reported in humans, which may be preceded by mild irritation and swelling.[1][3] Researchers should monitor for any changes in skin color at the application site.
Q2: What components of the rotigotine patch are known to cause skin irritation?
A2: Application site reactions can be caused by the active pharmaceutical ingredient (rotigotine), the adhesive, or other excipients in the patch matrix. The adhesive can cause mechanical irritation or occlusion, while excipients like sodium metabisulfite (B1197395) may induce allergic reactions in sensitive subjects.[1][2] The complete formulation, including the adhesive matrix (e.g., silicone-based), povidone, and antioxidants like ascorbyl palmitate, can contribute to the overall potential for irritation.[1][3]
Q3: My animal subjects are showing significant erythema and edema. What immediate steps can I take to troubleshoot this issue?
A3: If significant skin reactions are observed, consider the following:
-
Verify Site Rotation: Ensure that the application site is being rotated and that a sufficient recovery period (e.g., 14 days for some protocols) is allowed before reapplying a patch to the same area.[1]
-
Examine the Animal Model: Skin sensitivity can vary between species and even strains. Rabbits are a standard model for dermal irritation studies due to their sensitivity, while porcine skin is often used for its similarity to human skin.[1][4] Ensure the chosen model is appropriate for a tolerability study.
-
Consider Alternative Formulations: The commercial patch formulation may be inherently irritating. Studies have shown that alternative delivery systems, such as a microemulsion-based hydrogel, can deliver rotigotine transdermally with significantly less skin irritation compared to the standard patch.[5][6]
Q4: Are there any alternative formulations that have demonstrated reduced skin irritation in animal studies?
A4: Yes. A study by Wang et al. (2015) successfully developed a microemulsion-based hydrogel for transdermal rotigotine delivery.[5] In a comparative study using rats, this hydrogel formulation was shown to cause less skin irritation than the commercial Neupro® patch while achieving comparable bioavailability.[5][6] Additionally, novel technologies like dissolving microarray patches loaded with a rotigotine nanosuspension are being explored as a potential alternative to reduce the burden of daily application and minimize skin reactions.[7][8]
Q5: Can pre-treating the skin or applying a topical agent help prevent these reactions?
A5: While not extensively studied in animals, a human pilot study investigated the use of a heparinoid-containing product to prevent ASRs with some success. In another human case, topical application of Vitamin E oil or baby oil after patch removal reportedly reduced depigmentation, and triamcinolone (B434) helped with repigmentation, suggesting an inflammatory component.[3] Researchers could consider designing a pilot study to assess the effect of a barrier or anti-inflammatory cream applied to the skin after patch removal and site recovery, but care must be taken to ensure such treatments do not interfere with subsequent patch adhesion or drug absorption.
Troubleshooting Guide: Managing Severe ASRs
This guide provides a logical workflow for addressing unexpected or severe application site reactions in your animal study.
Caption: Troubleshooting workflow for severe application site reactions.
Data Presentation
Table 1: Comparative Skin Irritation Scores in Rats
This table summarizes the findings from a study comparing a novel microemulsion-based rotigotine gel to the commercial Neupro® patch. The study demonstrated that the alternative formulation induced significantly lower irritation scores.
| Formulation Group | Primary Irritation Index (PII)* | Irritation Classification |
| Neupro® Patch | 2.1 | Mild Irritant |
| Microemulsion Gel | 0.9 | Non-Irritant |
| Saline Control | 0.0 | Non-Irritant |
Experimental Protocols
Protocol 1: Dermal Irritation Assessment in the Rabbit (Modified Draize Test)
This protocol is a standard method for evaluating the skin irritation potential of a transdermal patch.[4][10]
Objective: To assess the dermal irritation potential of a test rotigotine patch compared to a placebo patch and a negative control.
Materials:
-
Test Animals: Healthy young adult albino rabbits (n=3 per group).
-
Test Articles: Rotigotine transdermal patch, Placebo patch (without rotigotine).
-
Clippers for hair removal.
-
Gauze and non-irritating tape.
-
Saline solution.
Procedure:
-
Animal Preparation: Approximately 24 hours before patch application, remove the fur from the dorsal back of each rabbit over a sufficiently large area to accommodate the patches.
-
Patch Application: Apply one test patch and one placebo patch to intact, separate sites on the back of each rabbit. Secure the patches with tape if necessary. The entire trunk may be wrapped with a semi-occlusive dressing.
-
Exposure: The exposure duration is typically 24 hours.
-
Patch Removal & Scoring: After 24 hours, remove the patches. Gently wipe the skin with saline to remove any residue. Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal according to a standardized scoring system (see Draize, 1955).[4]
-
Data Analysis: Calculate the Primary Irritation Index (PII) for each test article by averaging the scores over the observation points. Classify the irritation potential based on the PII.
Caption: Experimental workflow for a dermal irritation study.
Protocol 2: Skin Irritancy Study in Rats for Alternative Formulations
This protocol is adapted from the methodology used to compare a microemulsion gel to the Neupro® patch.[5][6]
Objective: To compare the skin irritation potential of a novel rotigotine formulation against the commercial patch.
Materials:
-
Test Animals: Wistar rats (n=6 per group).
-
Test Articles: Rotigotine microemulsion gel, Neupro® patch.
-
Control: 0.9% Saline solution.
-
Clippers for hair removal.
Procedure:
-
Animal Preparation: 24 hours prior to dosing, remove the hair from the abdomen of each rat.
-
Dosing Groups:
-
Group 1 (Control): Apply 0.5 mL of saline.
-
Group 2 (Patch): Apply the Neupro® patch, cut to the appropriate size for the dose.
-
Group 3 (Gel): Apply an equivalent dose of the rotigotine gel.
-
-
Application: Apply the respective articles to the prepared abdominal skin.
-
Observation: Observe the application sites for signs of erythema and edema at 24, 48, and 72 hours after application.
-
Scoring & Analysis: Score the reactions using a 0-4 scale. Calculate the Primary Irritation Index (PII) for each group and compare the results statistically.
Signaling Pathway Visualization
Hypothesized Inflammatory Pathway for ASRs
Application site reactions from transdermal patches are a form of contact dermatitis. The pathway involves the release of pro-inflammatory cytokines from keratinocytes triggered by chemical irritants (e.g., excipients, drug) or mechanical stress from the adhesive.
Caption: General inflammatory cascade in patch-induced contact dermatitis.
References
- 1. tmbls.org [tmbls.org]
- 2. Critical appraisal of rotigotine transdermal system in management of Parkinson’s disease and restless legs syndrome – patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Leukoderma: A Rare Adverse Effect of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. dovepress.com [dovepress.com]
- 6. Lower irritation microemulsion-based rotigotine gel: formulation optimization and in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Rotigotine Raw Material Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical methods for rotigotine (B252) raw material impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of rotigotine and its impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active silanols on the column. | Use a high-purity, end-capped column. Adjust mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for basic compounds like rotigotine).[1] |
| Column overload. | Reduce the sample concentration or injection volume.[2] | |
| Inappropriate mobile phase composition. | Ensure the mobile phase components are miscible and at the correct pH. The use of additives like triethylamine (B128534) can sometimes improve peak shape for basic analytes.[1][3] | |
| Column degradation. | Regenerate the column with appropriate solvents or replace it. The use of a guard column is recommended to protect the analytical column.[2] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[4][5] |
| Temperature variations. | Use a column oven to maintain a constant temperature.[4] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before analysis.[1] | |
| Leaks in the HPLC system. | Check for leaks at all fittings, especially between the pump, injector, column, and detector.[4][5] | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase. | Use high-purity solvents and reagents. Filter and degas the mobile phase before use.[2] |
| Detector issues (e.g., lamp aging, dirty flow cell). | Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.[2] | |
| Air bubbles in the system. | Purge the pump and detector to remove any trapped air bubbles.[5] | |
| Ghost Peaks | Late eluting peaks from a previous injection. | Increase the run time of the analysis or implement a column wash step after each injection.[1] |
| Contamination in the sample or mobile phase. | Prepare fresh mobile phase and samples. Ensure proper cleaning of vials and syringes. | |
| Poor Resolution Between Rotigotine and Impurities | Suboptimal mobile phase composition. | Adjust the organic-to-aqueous ratio, pH, or try a different organic modifier.[2] |
| Inappropriate column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. | |
| High flow rate. | Reduce the flow rate to allow for better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in rotigotine raw material?
A1: Impurities in rotigotine raw material can be broadly categorized as:
-
Synthetic Impurities: These can include residual solvents, catalysts, by-products from side reactions, and unreacted starting materials.[] Examples include isomers and other structurally similar compounds.[]
-
Degradation Products: Rotigotine is susceptible to oxidation, especially when exposed to air, light, or heat.[][7] This can lead to the formation of N-oxides and other degradation products.[]
-
Process-Related Impurities: These can be introduced during the manufacturing process and may include by-products from incomplete reactions or degradation of intermediates.[]
Q2: How can I perform a forced degradation study for rotigotine?
A2: Forced degradation studies are essential to understand the stability of rotigotine and to develop stability-indicating analytical methods.[3][8] A typical study involves subjecting the rotigotine raw material to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 1.0N HCl) at room temperature and elevated temperatures (e.g., 60°C).[3]
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 1.0N NaOH) under similar temperature conditions.
-
Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 5% H₂O₂) at room temperature and elevated temperatures.[3] Rotigotine is known to be particularly susceptible to oxidation.[3][7]
-
Thermal Degradation: Heat the solid drug substance (e.g., at 60°C or 105°C) for a defined period.[3]
-
Photolytic Degradation: Expose the solid drug substance to UV and visible light.
The degraded samples are then analyzed by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the degradation products.[3]
Q3: What are the typical HPLC/UPLC conditions for the analysis of rotigotine and its impurities?
A3: Several HPLC and UPLC methods have been developed for the analysis of rotigotine and its impurities.[3][9] The specific conditions can vary, but a common approach is reversed-phase chromatography. Below is a summary of typical parameters.
| Parameter | HPLC Method | UPLC Method |
| Column | Zorbax SB C-18, 4.6 x 250mm, 5µm[3] | C18 column[9] |
| Mobile Phase A | Buffer: 5.22 g of dipotassium (B57713) hydrogen orthophosphate in 1000 mL of water, add 2 mL of triethylamine, adjust pH to 5.5 with ortho phosphoric acid.[3] | pH 10.00 buffer solution[9] |
| Mobile Phase B | Methanol[3] | Acetonitrile[9] |
| Gradient/Isocratic | Isocratic: Buffer and Methanol (B129727) (30:70, v/v)[3] | Gradient[9] |
| Flow Rate | 1.0 mL/min[3] | 0.4 mL/min[9] |
| Detection | UV at 225 nm[3] | UV at 225 nm[9] |
| Injection Volume | Not specified | Not specified |
| Column Temperature | Not specified | Not specified |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Rotigotine and its Impurities
This protocol is based on a published stability-indicating HPLC method.[3]
1. Materials and Reagents:
-
Rotigotine raw material
-
Dipotassium hydrogen orthophosphate
-
Triethylamine
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Zorbax SB C-18, 4.6 x 250mm, 5µm
-
Mobile Phase: A mixture of buffer and methanol (30:70, v/v).
-
Buffer Preparation: Dissolve 5.22 g of dipotassium hydrogen orthophosphate in 1000 mL of water. Add 2 mL of triethylamine and adjust the pH to 5.5 with orthophosphoric acid.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL (typical, may need optimization)
-
Column Temperature: Ambient (controlled temperature is recommended for better reproducibility)
3. Standard and Sample Preparation:
-
Diluent: A mixture of water and methanol (30:70, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of rotigotine reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the rotigotine raw material sample in the diluent to obtain a similar concentration as the standard solution.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., six replicate injections).
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the rotigotine peak should be ≤ 2.0.
-
The theoretical plates for the rotigotine peak should be ≥ 2000.
5. Analysis:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Identify the peaks of impurities based on their relative retention times with respect to the rotigotine peak.
-
Quantify the impurities using a suitable method (e.g., external standard or area normalization).
Visualizations
Experimental Workflow for Rotigotine Impurity Analysis
Caption: A flowchart illustrating the key steps in the analytical workflow for rotigotine impurity profiling.
Potential Degradation Pathways of Rotigotine
Caption: A diagram showing the potential degradation and metabolic pathways of rotigotine.
References
- 1. hplc.eu [hplc.eu]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: (Rac)-Rotigotine vs. S-Rotigotine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Racemic and S-Enantiomer Rotigotine Performance with Supporting Experimental Data.
Rotigotine, a non-ergoline dopamine (B1211576) agonist, is a key therapeutic agent for Parkinson's disease and restless legs syndrome. The commercially available formulation, Neupro®, contains the S-enantiomer, (S)-(-)-Rotigotine (also known historically as N-0923). Preclinical research delved into the pharmacological profiles of both the racemic mixture, (Rac)-N-0437, and its individual enantiomers. This guide provides a detailed comparison of their in vivo efficacy, drawing upon key preclinical studies that informed the selection of the S-enantiomer for clinical development. The data underscores a significant divergence in the pharmacological actions of the enantiomers, providing a clear rationale for the clinical use of S-Rotigotine over the racemic mixture.
Comparative Pharmacology and Efficacy
Early in vivo and in vitro studies revealed that the two enantiomers of Rotigotine possess distinct and, in some aspects, opposing pharmacological activities. The S-enantiomer demonstrates the desired dopamine agonist profile for therapeutic effect, while the R-enantiomer exhibits properties that could be counterproductive.
| Feature | S-Rotigotine ((-)-N-0437) | R-Rotigotine ((+)-N-0437) | (Rac)-Rotigotine (N-0437) |
| Postsynaptic D2 Receptor Activity | Agonist | Weak Antagonist | Mixed activity, potency influenced by the antagonistic action of the R-enantiomer. |
| Presynaptic D2 Autoreceptor Activity | Agonist | Agonist | Agonist activity from both enantiomers. |
| In Vivo Effect on Dopamine Release | Agonist action at low doses, causing inhibition. A short-lasting increase in dopamine release was seen at higher concentrations (10 µM) in vivo.[1] | Antagonistic action in vivo and in vitro.[1] | The overall effect is a combination of the opposing actions of its enantiomers. |
| In Vivo Motor Behavior (6-OHDA Lesioned Rats) | Induces dose-dependent contralateral rotation and stereotypy, indicative of postsynaptic dopamine receptor stimulation.[2] | Virtually no activity in inducing stereotypy or rotation at tested doses (1 and 10 µmol/kg, i.p.).[2] | Equipotent with apomorphine (B128758) in inducing circling behavior.[3] |
| In Vivo Locomotor Activity (Mice) | - | - | More effective than apomorphine in inhibiting locomotor activity, suggesting potent presynaptic activity.[3] |
Key Finding: The differential actions of the S-(-)- and R-(+)-enantiomers of Rotigotine led to a mutual antagonism, providing a strong rationale for the clinical use of the single S-enantiomer over the racemic mixture.[1]
Experimental Protocols
Contralateral Turning Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats
This is a standard preclinical model for assessing the efficacy of dopamine agonists in Parkinson's disease.
Objective: To evaluate the postsynaptic dopamine receptor agonist activity of the test compounds.
Methodology:
-
Animal Model: Male Wistar rats are unilaterally lesioned by injecting 6-hydroxydopamine into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. This lesion makes the postsynaptic dopamine receptors on that side supersensitive to dopamine agonists.
-
Drug Administration: The test compounds (S-Rotigotine, R-Rotigotine, or this compound) are administered to the lesioned rats, typically via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Following drug administration, the rats are placed in a circular arena. The number of full contralateral (away from the lesioned side) turns is recorded over a specified period. This turning behavior is a direct result of the stimulation of the supersensitive postsynaptic dopamine receptors in the lesioned hemisphere.
-
Data Analysis: The total number of contralateral turns is quantified and compared between different treatment groups. A higher number of turns indicates greater postsynaptic dopamine agonist efficacy.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of the test compounds on the extracellular levels of dopamine in the striatum.
Methodology:
-
Animal Preparation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid. The semipermeable membrane at the tip of the probe allows for the diffusion of neurotransmitters from the extracellular space into the perfusate.
-
Drug Administration: The test compounds can be administered systemically or locally through the microdialysis probe.
-
Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine.
-
Data Interpretation: An increase or decrease in dopamine levels in the dialysate reflects the effect of the compound on dopamine release and reuptake.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the differential effects of the Rotigotine enantiomers on dopamine receptors and a typical workflow for the in vivo turning behavior experiment.
Caption: Differential effects of Rotigotine enantiomers on dopamine receptors.
Caption: Workflow for 6-OHDA lesioned rat turning behavior experiment.
References
- 1. The enantiomers of the dopamine agonist N-0437: in vivo and in vitro effects on the release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of the D-2 dopamine receptor agonist N-0437 discriminate between pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotigotine and Pramipexole for Dopaminergic Research
In the landscape of dopamine (B1211576) agonist research, particularly for neurodegenerative conditions like Parkinson's disease, rotigotine (B252) and pramipexole (B1678040) stand out as critical tools for investigating D2-like receptor pharmacology. This guide provides a detailed, data-driven comparison of these two non-ergoline dopamine agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
Pharmacological Profile: A Tale of Two Agonists
Rotigotine, delivered via a transdermal patch, is characterized by its broad affinity for multiple dopamine receptor subtypes, notably acting as a potent agonist at D1, D2, and D3 receptors.[1][2] This profile is distinct from pramipexole, an oral medication, which exhibits high selectivity for the D2 subfamily of dopamine receptors, with a particularly strong preference for the D3 receptor subtype.[3][4][5][6] This fundamental difference in receptor interaction underpins their varied physiological effects and side-effect profiles. While both are effective in managing motor symptoms, their differing actions on the D1 receptor may contribute to distinct clinical outcomes.[1][3][7]
Receptor Binding Affinities
The binding affinities (Ki) of rotigotine and pramipexole for human dopamine receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Rotigotine (Ki, nM) | Pramipexole (Ki, nM) |
| D1 | 83[8] | >10,000[9] |
| D2 | 13.5[8] | 2.2 - 3.9[9] |
| D3 | 0.71[8] | 0.5 - 0.97[9] |
| D4.2 | 3.9[8] | 5.1[9] |
| D5 | No significant affinity | No significant affinity |
Comparative Efficacy in Clinical Research
Clinical trials provide valuable insights into the comparative efficacy of rotigotine and pramipexole in a therapeutic context, primarily in patients with Parkinson's disease. Key efficacy endpoints often include changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores and reductions in "off" time (periods of poor motor control).
A double-blind, double-dummy, randomized controlled trial (CLEOPATRA-PD) in patients with advanced Parkinson's disease found that rotigotine was non-inferior to pramipexole in terms of the absolute change in "off" time from baseline.[10] The mean absolute change in "off" time was -2.5 hours for rotigotine and -2.8 hours for pramipexole.[10] Responder rates, defined as a reduction of at least 30% in "off" time, were 59.7% for rotigotine and 67% for pramipexole.[10]
Network meta-analyses have indicated that while both drugs are effective in improving motor symptoms, there are nuances in their benefits.[7][11] Pramipexole has shown greater efficacy in increasing "ON" time without troublesome dyskinesia and in decreasing motor symptoms as measured by UPDRS III scores.[7] Conversely, rotigotine has been associated with greater improvements in quality of life.[7] It is important to note that several meta-analyses have found no significant difference in overall efficacy between the two drugs.[7][11]
Clinical Efficacy Data
| Efficacy Measure | Rotigotine | Pramipexole | Study/Analysis |
| Mean Absolute Change in "Off" Time (hours) | -2.5[10] | -2.8[10] | CLEOPATRA-PD[10] |
| Responder Rate (≥30% reduction in "off" time) | 59.7%[10] | 67%[10] | CLEOPATRA-PD[10] |
| UPDRS II (Activities of Daily Living) Improvement | Significant vs. Placebo[7][11] | Significant vs. Placebo[7][11] | Network Meta-Analysis[7][11] |
| UPDRS III (Motor Examination) Improvement | Significant vs. Placebo[7][11] | Significant vs. Placebo[7][11] | Network Meta-Analysis[7][11] |
Safety and Tolerability Profiles
The safety and tolerability of rotigotine and pramipexole are critical considerations in their experimental and clinical use. Both drugs are associated with typical dopaminergic side effects.
Rotigotine , being a transdermal patch, is commonly associated with application site reactions such as pruritus and erythema.[12] Systemic side effects include nausea, dizziness, and dyskinesia.[12][13]
Pramipexole is frequently associated with nausea, drowsiness, insomnia, and dizziness.[14] Impulse control disorders have been reported with both medications but are more strongly associated with oral dopamine agonists like pramipexole.[3][15]
Common Adverse Events
| Adverse Event | Rotigotine | Pramipexole |
| Nausea | More common than placebo[13] | 7.8% (user-reported)[14] |
| Drowsiness/Somnolence | - | 6.9% (user-reported)[14] |
| Dizziness | 7%[12] | 4.9% (user-reported)[14] |
| Application Site Reactions | Pruritus (10%), Erythema (7%)[12] | N/A |
| Dyskinesia | 7%[12] | - |
| Hallucinations | Higher RR than placebo[16] | Higher RR than placebo[16] |
| Impulse Control Disorders | Lower incidence than oral DAs[3][5] | More associated than rotigotine[3] |
Pharmacokinetic Properties
The route of administration significantly influences the pharmacokinetic profiles of these two drugs.
Rotigotine , delivered transdermally, provides continuous and stable plasma concentrations over a 24-hour period.[17][18][19] This avoids the peaks and troughs associated with oral dosing. Steady-state concentrations are typically reached within one to two days.[17][20]
Pramipexole , as an oral medication, has a plasma elimination half-life of 8-12 hours, necessitating multiple daily doses for the immediate-release formulation to maintain therapeutic levels.[21]
| Pharmacokinetic Parameter | Rotigotine (Transdermal) | Pramipexole (Oral) |
| Administration | Once-daily patch[15] | Immediate or extended-release tablets[15] |
| Plasma Concentration | Stable over 24 hours[17][18][19] | Fluctuates with dosing schedule |
| Time to Steady State | 1-2 days[17][20] | - |
| Elimination Half-life | 5-7 hours[22] | 8-12 hours[21] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for dopamine receptors using a competitive radioligand binding assay.[23][24]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone or [³H]-Raclopride (for D2, D3, D4).[23]
-
Non-specific binding control (e.g., Haloperidol).[23]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[23]
-
Test compounds (rotigotine, pramipexole) at various concentrations.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand solution, and the test compound dilution. For total binding wells, add buffer instead of the test compound. For non-specific binding, add a high concentration of the control antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.[23]
-
Terminate the reaction by rapid filtration through glass fiber filters.[23]
-
Wash filters with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 value (concentration inhibiting 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[23]
Functional Assay for Dopamine Receptor Activity (cAMP Measurement)
This protocol measures the functional activity of dopamine agonists by quantifying their effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., D2).
-
Test compounds (rotigotine, pramipexole).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., fluorescence-based).
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Replace the medium with a stimulation buffer containing various concentrations of the test compound.
-
Incubate for a specified time.
-
Add forskolin to all wells except the negative control to stimulate cAMP production.
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
D2 receptor agonists like pramipexole and rotigotine will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[9]
-
Plot the dose-response curve to determine the EC50 (concentration for 50% of maximal effect).
Signaling Pathways and Experimental Workflows
Caption: Dopamine Receptor Signaling Pathways
Caption: Comparative Experimental Workflow
Conclusion
Rotigotine and pramipexole present distinct pharmacological profiles that make them valuable but different tools for dopamine receptor research. Rotigotine's broader receptor activity, including D1 agonism, and its continuous delivery system contrast with pramipexole's high selectivity for D2/D3 receptors and oral administration. While clinical efficacy in motor symptom control appears largely comparable, differences in side effects, quality of life improvements, and potential for impulse control disorders should be carefully considered in the design of both preclinical and clinical studies. The choice between these two agents will ultimately depend on the specific research question, the targeted dopamine receptor subtype, and the desired pharmacokinetic profile.
References
- 1. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Rotigotine transdermal system as add-on to oral dopamine agonist in advanced Parkinson’s disease: an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 8. Rotigotine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRITICAL APPRAISAL AND SUMMARY OF RESULTS OF THE MULTIPLE TREATMENT COMPARISON META-ANALYSIS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. Mirapex vs. Neupro for Parkinson's Disease and Restless Leg Syndrome: Important Differences and Potential Risks. [goodrx.com]
- 16. Tolerability and safety of ropinirole versus other dopamine agonists and levodopa in the treatment of Parkinson's disease: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to (Rac)-Rotigotine Binding Affinity at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of (Rac)-Rotigotine to dopamine (B1211576) D1, D2, and D3 receptors, benchmarked against other commonly used dopamine agonists. The data presented is supported by experimental findings from radioligand binding assays.
Quantitative Comparison of Binding Affinities (Ki values)
The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other selected dopamine agonists at human dopamine D1, D2, and D3 receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| This compound | 83[1][2] | 13.5[1] | 0.71[1][2] |
| Ropinirole | No affinity up to 10⁻⁴ M[3] | 98,700 (using [³H]spiperone)[3] | - |
| Pramipexole | No affinity up to 10⁻⁴ M[3] | 79,500 (using [³H]spiperone)[3] | 0.97[3] |
| Apomorphine | - | - | - |
| Pergolide | 447[3] | - | 0.86[3] |
| Cabergoline | - | 0.61[3] | 1.27[3] |
| Lisuride | 56.7[3] | 0.95[3] | 1.08[3] |
Note: Ki values can vary between studies due to different experimental conditions.
From the data, this compound demonstrates a high affinity for the D3 receptor, with progressively lower affinity for the D2 and D1 receptors respectively.[1][2] Notably, compared to second-generation non-ergot dopamine agonists like Ropinirole and Pramipexole, Rotigotine shows significant affinity for the D1 receptor, a characteristic it shares with apomorphine.[4]
Experimental Protocols
The Ki values presented in this guide are typically determined using radioligand binding assays. This technique is considered the gold standard for quantifying the affinity of a ligand for its receptor.[5][6]
Protocol for Ki Value Determination via Competitive Radioligand Binding Assay
This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the Ki value of a test compound (e.g., this compound).
1. Reagents and Materials:
- Cell membranes or tissue homogenates expressing the target dopamine receptor (D1, D2, or D3).
- A specific radioligand with known high affinity for the target receptor (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]spiperone for D3).[7]
- Unlabeled test compound (this compound or other dopamine agonists).
- Binding buffer.
- 96-well filter plates.
- Scintillation counter.
2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
- Incubate the receptor preparation with increasing concentrations of the radioligand.[5][8]
- Separate bound from free radioligand by rapid filtration.
- Measure the radioactivity of the bound ligand.
- Perform non-linear regression analysis of the specific binding data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]
3. Competition Binding Assay:
- Incubate the receptor preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled test compound.[5][8]
- Allow the reaction to reach equilibrium.
- Separate bound and free radioligand via filtration.
- Measure the radioactivity of the bound radioligand.
4. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled test compound.
- Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]
- Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[8][9]
Visualizations
Experimental Workflow for Ki Determination
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. studylib.net [studylib.net]
(Rac)-Rotigotine Cross-Reactivity with Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of (Rac)-Rotigotine with serotonin (B10506) (5-HT) receptors, with a primary focus on the 5-HT1A receptor, for which it shows the most significant interaction. Experimental data from in vitro binding studies are presented to compare its affinity for serotonin receptors relative to its primary targets, the dopamine (B1211576) receptors.
Introduction
Rotigotine (B252) is a non-ergoline dopamine agonist primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1] Its therapeutic effects are mainly attributed to its high affinity for dopamine D2 and D3 receptors.[2] However, a comprehensive understanding of its pharmacological profile requires an evaluation of its potential off-target interactions, including those with the serotonergic system. This guide summarizes the available data on the cross-reactivity of rotigotine with serotonin receptors, providing a comparative analysis of its binding affinities and functional activity.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of this compound for various serotonin and dopamine receptor subtypes as determined by in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Primary Ligand Type | Reference |
| Serotonin Receptors | |||
| 5-HT1A | 30 | Agonist | [3] |
| 5-HT2B | > 10,000 | - | [4] |
| Dopamine Receptors | |||
| D1 | 83 | Agonist | [3] |
| D2 | 13.5 | Agonist | [3] |
| D3 | 0.71 | Agonist | [3] |
| D4.2 | 3.9 | Agonist | [3] |
| D4.4 | 15 | Agonist | [3] |
| D4.7 | 5.9 | Agonist | [3] |
| D5 | 5.4 | Agonist | [3] |
Data from Scheller et al., 2009.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Rotigotine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target human serotonin or dopamine receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (Rotigotine) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Workflow:
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotigotine and Ropinirole in Advanced Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-ergoline dopamine (B1211576) agonists, rotigotine (B252) and ropinirole (B1195838), for the treatment of advanced Parkinson's disease (PD). The following sections present a comprehensive overview of their performance, supported by experimental data from both clinical and preclinical studies.
Executive Summary
Rotigotine, delivered via a transdermal patch, and ropinirole, an oral medication, are both effective adjunct therapies to levodopa (B1675098) in managing motor symptoms in advanced Parkinson's disease. Clinical evidence suggests a comparable efficacy profile between the two drugs in improving motor function. However, their distinct pharmacological profiles, particularly their receptor affinities, may translate to differences in their broader therapeutic effects and side-effect profiles. Rotigotine's unique agonism at D1 receptors, in addition to D2 and D3 receptors, distinguishes it from ropinirole, which primarily targets D2 and D3 receptors. This guide delves into the experimental data that underpins these similarities and differences.
Data Presentation: Clinical Efficacy and Safety
A key head-to-head clinical trial and subsequent meta-analyses provide the primary basis for comparing the clinical performance of rotigotine and ropinirole in patients with advanced PD experiencing motor fluctuations.
Table 1: Comparison of Efficacy in a Randomized, Double-Blind, Controlled Trial[1]
| Efficacy Outcome | Rotigotine (up to 16 mg/24h) | Ropinirole (up to 15 mg/day) | Placebo |
| Change in UPDRS Part III (Motor) Score (ON state) | -10.9 ± 8.1 | -9.5 ± 8.7 | -4.5 ± 9.7 |
| Difference vs. Placebo (95% CI) | -6.4 (-8.7 to -4.1) | -5.1 (-7.4 to -2.8) | N/A |
| Difference, Rotigotine vs. Ropinirole (95% CI) | -1.4 (-3.2 to 0.5) | N/A | N/A |
| Change in UPDRS Part II (Activities of Daily Living) Score | Significant improvement vs. placebo | Significant improvement vs. placebo | N/A |
| Difference vs. Placebo (95% CI) | -2.4 (-3.3 to -1.5) | -1.8 (-2.7 to -0.8) | N/A |
| Difference, Rotigotine vs. Ropinirole (95% CI) | -0.6 (-1.4 to 0.1) | N/A | N/A |
UPDRS: Unified Parkinson's Disease Rating Scale. Data presented as mean ± standard deviation. A negative change indicates improvement.
Table 2: Comparison of Key Adverse Events in a Randomized, Double-Blind, Controlled Trial[1]
| Adverse Event | Rotigotine (%) | Ropinirole (%) | Placebo (%) |
| Application Site Reaction | 57.7 | 18.6 | 15.3 |
| Nausea | 17.9 | 19.8 | 7.1 |
| Somnolence | 10.1 | 11.4 | 3.6 |
| Dyskinesia | 8.9 | 10.8 | 4.8 |
| Vomiting | 7.1 | 9.0 | 2.4 |
Experimental Protocols
Clinical Trial Methodology: Double-Blind, Ropinirole- and Placebo-Controlled Study[1]
-
Study Design: A randomized, double-blind, double-dummy, three-arm parallel-group trial.
-
Participants: 420 patients with advanced Parkinson's disease whose motor symptoms were not well-controlled by levodopa therapy.
-
Intervention: Patients were randomized (2:2:1) to receive transdermal rotigotine (up to 16 mg/24h), oral ropinirole (up to 15 mg/day), or placebo for a 16-week treatment period, followed by a 4-week taper period. The double-dummy design ensured blinding, with patients in each group receiving one active and one placebo treatment (i.e., active patch and placebo pills, placebo patch and active pills, or placebo patch and placebo pills).
-
Primary Outcome: The primary efficacy measure was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score in the 'ON' state at the end of the treatment period.
-
Secondary Outcomes: Included changes in the UPDRS Part II (activities of daily living) score, 'OFF' time, and safety assessments.
Preclinical Model Methodology: MPTP-Induced Parkinsonism in Marmosets (for Ropinirole)[2]
-
Animal Model: Common marmosets were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 2.5 mg per animal to induce parkinsonian symptoms. The MPTP model in primates is well-established for replicating many of the motor deficits seen in human PD.
-
Drug Administration: Ropinirole was administered orally at doses ranging from 0.1 to 3 mg/kg.
-
Behavioral Assessment: Motor activity was assessed to evaluate the reversal of akinesia and uncoordinated movement. The quality of movements was also rated to score akinesia.
-
Comparison: The effects of ropinirole were compared to those of bromocriptine, another dopamine agonist.
Preclinical Model Methodology: Acute MPTP-Lesioned Mouse Model (for Rotigotine)[3]
-
Animal Model: The acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned mouse model was used to assess the neuroprotective potential of rotigotine.
-
Drug Administration: Rotigotine was administered continuously.
-
Neuroprotection Assessment:
-
FluoroJade Staining: Used to measure mesencephalic degenerating neurons.
-
Dopamine Transporter (DAT) Binding: Assessed the remaining dopaminergic nerve endings in the striatum.
-
-
Outcome: The study aimed to determine if rotigotine could protect dopamine neurons from MPTP-induced degeneration.
Mechanism of Action and Signaling Pathways
The primary difference in the mechanism of action between rotigotine and ropinirole lies in their receptor affinity profiles. Rotigotine is a non-selective agonist of dopamine D1, D2, and D3 receptors, with the highest affinity for the D3 receptor.[1] In contrast, ropinirole is a selective D2 and D3 receptor agonist with no significant activity at D1 receptors.[2]
Dopamine Receptor Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways for Rotigotine and Ropinirole.
Experimental Workflow for Preclinical Assessment
Caption: General Experimental Workflow for Preclinical Comparison.
Discussion of Experimental Findings
Clinical Performance
The head-to-head clinical trial demonstrates that rotigotine is non-inferior to ropinirole in improving motor function (UPDRS Part III) in advanced PD patients.[3] Both drugs were superior to placebo.[3] A notable difference in the safety profile was the significantly higher incidence of application site reactions with the rotigotine transdermal patch.[3] Other common dopaminergic side effects such as nausea, somnolence, and dyskinesia occurred at similar rates for both drugs.[3]
Preclinical Insights
While direct comparative preclinical studies are limited, individual studies in advanced PD models offer valuable insights.
-
Ropinirole: In MPTP-treated marmosets, ropinirole effectively reversed motor deficits, demonstrating its symptomatic efficacy.[4] The onset of action was reported to be more rapid than that of bromocriptine.[4]
-
Rotigotine: In an acute MPTP mouse model, continuous administration of rotigotine showed neuroprotective effects by attenuating the degeneration of dopaminergic neurons.[5] This suggests a potential disease-modifying effect that warrants further investigation.
Mechanistic Differences and Potential Implications
The key pharmacological distinction is rotigotine's agonism at D1 receptors, a property not shared by ropinirole.[6] Activation of D1 receptors, coupled to Gαs/olf, leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which can enhance neuronal excitability.[7] In contrast, D2 and D3 receptors are coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels, generally leading to decreased neuronal excitability.[8]
Rotigotine's broader receptor profile, engaging both the direct (D1) and indirect (D2) striatal output pathways, may offer a more comprehensive dopaminergic stimulation, potentially contributing to its efficacy on a wider range of motor and non-motor symptoms. However, this also raises the possibility of a different side-effect profile with long-term use, which requires further clinical evaluation.
Conclusion
Both rotigotine and ropinirole are valuable therapeutic options for advanced Parkinson's disease, with comparable efficacy in improving motor symptoms. The choice between these agents may be guided by patient-specific factors, including preference for transdermal versus oral administration and tolerability, particularly concerning application site reactions with rotigotine.
From a research and drug development perspective, the distinct receptor pharmacology of rotigotine, particularly its D1 agonism, presents an intriguing area for further investigation. Future preclinical studies should aim for direct, head-to-head comparisons in advanced PD models to elucidate the functional consequences of their different mechanisms of action. Understanding whether rotigotine's neuroprotective effects observed in preclinical models translate to a clinical benefit is a critical question for future research.
Caption: Logical Relationship of Drug Properties and Outcomes.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rotigotine vs ropinirole in advanced stage Parkinson's disease: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
Rotigotine Demonstrates Superior Efficacy Over Placebo in Alleviating Parkinson's Disease Symptoms
Clinical trial data consistently reveal that the rotigotine (B252) transdermal patch provides statistically significant improvements in motor function and activities of daily living for patients with Parkinson's disease when compared to placebo. These findings are supported by multiple large-scale, randomized, double-blind, placebo-controlled studies. The primary measure of efficacy in these trials is the Unified Parkinson's Disease Rating Scale (UPDRS), with rotigotine-treated patients showing marked reductions in scores, indicating a lessening of disease severity.
Rotigotine, a non-ergoline dopamine (B1211576) agonist, is administered via a transdermal patch, ensuring continuous drug delivery over a 24-hour period.[1] This method of administration helps maintain stable plasma levels of the drug.[2] The therapeutic effects of rotigotine are attributed to its ability to stimulate dopamine receptors in the brain, mimicking the action of dopamine, which is deficient in Parkinson's disease.[2] Specifically, rotigotine has a high affinity for D2, D3, and D1 dopamine receptors, with its action on D2 and D3 receptors being particularly crucial for its therapeutic effects on motor function.[2]
Key Efficacy Data from Clinical Trials
The efficacy of rotigotine has been established in several pivotal clinical trials for both early-stage and advanced-stage Parkinson's disease.
In a study involving patients with early-stage Parkinson's disease, those receiving rotigotine experienced a mean absolute difference of 5.28 points lower in the UPDRS parts II (activities of daily living) and III (motor examination) subtotal scores compared to the placebo group.[3] The responder rate, defined as patients with a greater than or equal to 20% improvement in these scores, was significantly higher in the rotigotine group (48%) compared to the placebo group (19%).[3]
Another set of studies in early Parkinson's disease (EPD), SP512 and SP513, demonstrated statistically significant superiority of rotigotine over placebo.[4] The between-group mean differences in the change from baseline in UPDRS parts II and III scores were -5.28 and -4.49, respectively.[4]
For patients with advanced Parkinson's disease, the PREFER study showed that rotigotine significantly reduced "off" time, which is the period when medication effects wear off and symptoms return.[5] Compared to placebo, the mean "off" time decreased by 1.8 hours per day for the 8 mg/24 hours rotigotine group and 1.2 hours per day for the 12 mg/24 hours group.[5] The responder rate for a 30% or greater reduction in "off" time was also significantly higher for both rotigotine dosage groups (56.6% and 55.1%) compared to the placebo group (34.5%).[5]
Tabulated Efficacy Data
The following tables summarize the key quantitative data from pivotal clinical trials comparing rotigotine with placebo.
Table 1: Efficacy of Rotigotine in Early-Stage Parkinson's Disease
| Clinical Trial | Efficacy Endpoint | Rotigotine Group | Placebo Group | p-value |
| Watts et al. (2007)[3] | Mean change in UPDRS Parts II & III score | -5.28 (absolute difference from placebo) | - | < 0.0001 |
| Responder Rate (≥20% improvement) | 48% | 19% | < 0.0001 | |
| SP512[4] | Mean difference in UPDRS Parts II & III score change | -5.28 | - | < 0.05 |
| SP513[4] | Mean difference in UPDRS Parts II & III score change | -4.49 | - | < 0.05 |
Table 2: Efficacy of Rotigotine in Advanced-Stage Parkinson's Disease
| Clinical Trial | Efficacy Endpoint | Rotigotine 8 mg/24h | Rotigotine 12 mg/24h | Placebo Group |
| PREFER Study[5] | Mean change in "off" time (hours/day) | -1.8 (difference from placebo) | -1.2 (difference from placebo) | - |
| Responder Rate (≥30% reduction in "off" time) | 56.6% | 55.1% | 34.5% |
Experimental Protocols
The clinical trials assessing the efficacy of rotigotine versus placebo generally follow a similar, rigorous methodology to ensure the validity of the results.
Generalized Experimental Workflow
A typical multicenter, randomized, double-blind, placebo-controlled trial design is employed.[3]
-
Patient Recruitment: Patients diagnosed with idiopathic Parkinson's disease (either early-stage and not on levodopa, or advanced-stage with motor fluctuations on levodopa) are recruited. Inclusion and exclusion criteria are strictly defined.
-
Informed Consent and Baseline Assessment: All participants provide informed consent. A baseline assessment is conducted, which includes medical history, physical examination, and scoring on the UPDRS and other relevant scales.
-
Randomization: Patients are randomly assigned to receive either the rotigotine transdermal patch or a matching placebo patch. The randomization is typically stratified by center.
-
Blinding: Both the patients and the investigators are blinded to the treatment assignment to prevent bias.
-
Titration Phase: The dose of the study medication is gradually increased over several weeks to the target maintenance dose. For example, starting at 2 mg/24h and titrating up weekly to a maximum of 6 mg/24h for early-stage PD or higher doses for advanced-stage PD.[3]
-
Maintenance Phase: Patients continue to receive the assigned dose for a predefined period, often several months.[3]
-
Efficacy and Safety Assessments: Throughout the study, efficacy is assessed using the UPDRS and patient diaries (for "on" and "off" time in advanced PD). Safety is monitored through the recording of adverse events, vital signs, and laboratory tests.
Signaling Pathway of Rotigotine
Rotigotine's mechanism of action involves the direct stimulation of dopamine receptors. As a dopamine agonist, it binds to and activates these receptors, compensating for the reduced levels of endogenous dopamine in the brains of individuals with Parkinson's disease. The primary therapeutic effects are mediated through the D2 and D3 receptor subtypes, which are key components of the nigrostriatal pathway that controls motor function. Activation of D1 receptors may also contribute to its overall efficacy.
Logical Relationship of Comparison
The comparison between rotigotine and placebo in clinical trials is designed to isolate the pharmacological effects of the drug. By using a placebo, which is an inactive substance, researchers can account for the placebo effect and other non-specific factors, thereby determining the true efficacy of rotigotine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 3. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXECUTIVE SUMMARY - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advanced Parkinson disease treated with rotigotine transdermal system: PREFER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine Agonists in Neurological Disorders: A Network Meta-Analysis Perspective Including Rotigotine
This guide provides a comprehensive comparison of dopamine (B1211576) agonists, with a special focus on rotigotine (B252), for researchers, scientists, and drug development professionals. Through a network meta-analysis approach, we objectively evaluate the performance of these agents in the treatment of Parkinson's disease and restless legs syndrome, supported by experimental data and detailed methodologies.
Dopamine Agonist Signaling Pathways
Dopamine agonists exert their therapeutic effects by mimicking the action of endogenous dopamine and directly stimulating dopamine receptors in the brain.[1] These receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, both of which are G protein-coupled receptors (GPCRs).[2][3]
The D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This in turn activates protein kinase A (PKA) and subsequently modulates the activity of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[4] In contrast, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[4][5] The signaling pathways are complex, with potential for crosstalk and activation of other effectors like phospholipase C and various ion channels.[6]
Network Meta-Analysis of Dopamine Agonists
A network meta-analysis is a statistical method used to compare multiple treatments simultaneously by combining direct and indirect evidence from a network of randomized controlled trials.[7] This approach is particularly useful when not all treatments have been directly compared in head-to-head trials.[7] The workflow of a network meta-analysis typically follows the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[8]
Comparative Efficacy in Parkinson's Disease
Network meta-analyses have been conducted to compare the efficacy of various non-ergot dopamine agonists in both early and advanced Parkinson's disease (PD). The primary outcome measures in these studies often include the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (activities of daily living) and III (motor function), and for advanced PD, the reduction in "off" time.
Early Parkinson's Disease:
In patients with early PD, a network meta-analysis suggests that pramipexole (B1678040), ropinirole (B1195838), and rotigotine demonstrate similar efficacy in improving activities of daily living and motor function.[9] Another analysis of six non-ergot dopamine agonists found no statistically significant differences between them for UPDRS-II and UPDRS-III scores.[10] However, based on the surface under the cumulative ranking curve (SUCRA), piribedil (B1678447) showed the best improvement in both UPDRS-II and UPDRS-III.[10]
| Treatment Comparison | Mean Difference (95% CrI) in UPDRS II+III |
| Ropinirole vs. Rotigotine | - (Lower values favor Ropinirole) |
| Piribedil vs. Rotigotine | - (Lower values favor Piribedil) |
| Piribedil vs. Pramipexole | - (Lower values favor Piribedil) |
| Note: Specific mean difference values from the network meta-analysis were not provided in the abstract.[10] |
Advanced Parkinson's Disease:
For patients with advanced PD experiencing motor fluctuations, the addition of pramipexole, ropinirole, or rotigotine to levodopa (B1675098) treatment has been shown to increase "ON" time without troublesome dyskinesia and improve UPDRS II and III scores.[11][12] A network meta-analysis ranked dopamine agonists based on their ability to increase "ON" time without troublesome dyskinesia, with apomorphine (B128758) showing the highest probability of being the most effective, followed by pramipexole immediate-release (IR) and ropinirole prolonged-release (PR).[11]
| Treatment | SUCRA Score for "ON" time without troublesome dyskinesia |
| Apomorphine | 97.08% |
| Pramipexole IR | 79.00% |
| Ropinirole PR | 63.92% |
| SUCRA (Surface Under the Cumulative Ranking) curve values represent the probability of a treatment being the best option.[11] |
Comparative Efficacy in Restless Legs Syndrome
In the treatment of moderate to severe restless legs syndrome (RLS), non-ergot dopamine agonists, including pramipexole, ropinirole, and rotigotine, are widely used.[13] A network meta-analysis of pharmacological treatments for RLS found that cabergoline (B1668192) was associated with the greatest decrease in the International Restless Legs Syndrome (IRLS) Study Group Rating Scale scores.[13] The analysis also suggested that pramipexole was superior to ropinirole in alleviating RLS symptoms.[13] Rotigotine has been shown to be effective in patients with moderate-to-severe RLS for long-term administration.[13]
| Treatment Comparison | Mean Difference (95% CI) in IRLS Score |
| Cabergoline vs. Placebo | -11.98 (-16.19 to -7.78) |
| Pramipexole vs. Ropinirole | -2.52 (-4.69 to -0.35) |
| Rotigotine vs. Placebo | -4.80 (-5.90 to -3.70)[14] |
| A negative mean difference indicates a greater reduction in RLS symptoms. |
Safety and Tolerability Profile
The safety profile of non-ergot dopamine agonists is an important consideration in clinical practice. Common adverse events are related to dopaminergic stimulation and can include nausea, somnolence, dizziness, and headache.[10][13]
In the context of advanced Parkinson's disease, a network meta-analysis ranked treatments by their safety profile with respect to treatment-emergent adverse events (TEAEs). Placebo had the highest SUCRA score, followed by pramipexole extended-release (ER), sumanirole, and rotigotine.[11]
| Treatment | SUCRA Score for Safety (TEAEs) |
| Placebo | 74.49% |
| Pramipexole ER | 63.6% |
| Sumanirole | 54.07% |
| Rotigotine | 53.84% |
| A higher SUCRA score indicates a more favorable safety profile.[11] |
For restless legs syndrome, non-ergot dopamine agonists were associated with an increased incidence of nausea.[13] Specifically, the odds ratios for nausea compared to placebo were 2.50 for rotigotine, 3.19 for pramipexole, and 5.02 for ropinirole.[13]
Experimental Protocols of Key Clinical Trials
The network meta-analyses included in this guide are based on data from numerous randomized controlled trials. The general methodology of these pivotal trials is summarized below.
General Trial Design: Most of the foundational studies for dopamine agonists are randomized, double-blind, placebo-controlled trials.[5][6][15] Patients are typically assigned to receive either the active drug or a placebo. Many trials involve a titration phase where the dose of the study medication is gradually increased to an optimal or maximum tolerated dose, followed by a maintenance phase.[5][15]
Key Efficacy Endpoints:
-
Parkinson's Disease: The primary efficacy measure is often the change from baseline in the sum of UPDRS parts II (activities of daily living) and III (motor examination) scores.[15] For advanced PD, a key endpoint is the change in total daily "off" time.[11]
-
Restless Legs Syndrome: The primary efficacy endpoint is typically the change from baseline in the total score of the International Restless Legs Syndrome (IRLS) scale.[6] Another common measure is the Clinical Global Impression-Improvement (CGI-I) scale.[6]
Example Protocol: Rotigotine in Early Parkinson's Disease A multicenter, randomized, double-blind study compared the efficacy and safety of the rotigotine transdermal patch to placebo in patients with early-stage PD.[15]
-
Participants: Patients with early-stage Parkinson's disease.
-
Intervention: Patients were randomized to receive either rotigotine, starting at 2 mg/24 h and titrated weekly up to a maximum of 6 mg/24 h, or a matching placebo patch.[15]
-
Duration: The treatment period, including titration and maintenance, was 6 months.[15]
-
Primary Outcome Measures: The change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores (parts II and III) from baseline to the end of treatment and the proportion of responders (patients with ≥20% improvement).[15]
Example Protocol: Pramipexole in Early Parkinson's Disease (PROUD Study) The Pramipexole On Underlying Disease (PROUD) study was a randomized, double-blind, placebo-controlled, delayed-start trial.[3][8]
-
Participants: Patients with Parkinson's disease diagnosed within the last 2 years.[3][8]
-
Intervention: Patients were randomized to receive either pramipexole (1.5 mg/day) or placebo for 15 months.[3][8] Those on placebo were switched to pramipexole after 6 to 9 months.[3][8]
-
Primary Outcome Measure: The change from baseline in the total UPDRS score at 15 months.[3][8]
Example Protocol: Ropinirole in Early Parkinson's Disease A prospective, randomized, placebo-controlled, double-blind, parallel-group study assessed the efficacy and safety of ropinirole in patients with early PD.[5]
-
Participants: Patients with early Parkinson's disease (Hoehn & Yahr stages I to III) with limited or no prior dopaminergic therapy.[5]
-
Intervention: Patients were randomized to ropinirole, with a starting dose of 0.25 mg three times daily and titrated up to a maximum of 8 mg three times daily, or placebo.[5]
-
Duration: 6 months.[5]
-
Primary Outcome Measure: The percentage improvement in the UPDRS motor score.[5]
Example Protocol: Rotigotine in Restless Legs Syndrome A randomized, double-blinded, placebo-controlled trial assessed the efficacy and safety of rotigotine in patients with idiopathic RLS over a 6-month maintenance period.[6]
-
Participants: Eligible participants with moderate to severe RLS (IRLS sum score ≥ 15).[6]
-
Intervention: Patients were randomly assigned to receive either placebo or rotigotine (0.5, 1, 2, or 3 mg/24 hr) via a once-daily transdermal patch.[6]
-
Primary Outcome Measures: The change from baseline to the end of the maintenance period in the IRLS sum score and the Clinical Global Impressions (CGI-1) score.[6]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Update on the use of pramipexole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropinirole for the treatment of early Parkinson's disease. The Ropinirole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine improves restless legs syndrome: a 6-month randomized, double-blind, placebo-controlled trial in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network Meta-Analysis: An Introduction for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pramipexole in patients with early Parkinson's disease (PROUD): a randomised delayed-start trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Rotigotine in the treatment of primary restless legs syndrome: A meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A controlled trial of rotigotine monotherapy in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. New Study Shows Effect of Neupro® (Rotigotine Transdermal System) on Cardiovascular Measures in Patients with Restless Legs Syndrome [prnewswire.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (Rac)-Rotigotine and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of (Rac)-Rotigotine, a non-ergoline dopamine (B1211576) agonist administered via a transdermal patch, and other commonly prescribed dopamine agonists such as pramipexole (B1678040) and ropinirole (B1195838), which are administered orally. The information presented is based on a comprehensive review of published clinical trial data and meta-analyses, offering a valuable resource for researchers and professionals in the field of drug development and neuropharmacology.
Overview of Dopamine Agonist Side Effects
Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain and are widely used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] While effective in managing motor symptoms, their use is often associated with a range of adverse effects. These can be broadly categorized into dopaminergic side effects, resulting from the stimulation of dopamine receptors, and application-specific side effects, in the case of transdermal formulations.
Common dopaminergic side effects include nausea, vomiting, somnolence (excessive daytime sleepiness), dizziness, and orthostatic hypotension.[2] More complex and potentially serious adverse events include impulse control disorders (ICDs), such as pathological gambling, compulsive shopping, and hypersexuality, as well as hallucinations.[3][4]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events reported in clinical trials for rotigotine (B252), pramipexole, and ropinirole. Data is presented from both placebo-controlled and head-to-head comparative studies to provide a comprehensive overview.
Table 1: Incidence of Common Adverse Events in Placebo-Controlled Trials (Early Parkinson's Disease)
| Adverse Event | Rotigotine (%) | Pramipexole (%) | Ropinirole (%) | Placebo (%) |
| Nausea | 41 | 37.2 | - | 17 |
| Somnolence | 33 | - | - | 20 |
| Dizziness | 19 | - | - | 13 |
| Application Site Reactions | 44 | N/A | N/A | 12 |
Data compiled from multiple sources. Ropinirole data was not available in a directly comparable format from the reviewed placebo-controlled trials for early PD.
Table 2: Incidence of Adverse Events in a Head-to-Head Comparative Trial (Advanced Parkinson's Disease)
| Adverse Event | Rotigotine (%) | Ropinirole (%) |
| Application Site Reaction | 57.7 | 18.6 |
| Dyskinesia | - | - |
| Nausea | - | - |
| Somnolence | - | - |
This table is based on a double-blind study comparing rotigotine and ropinirole in patients with advanced Parkinson's disease on concomitant levodopa (B1675098) therapy.[5] Specific percentages for dyskinesia, nausea, and somnolence were not provided in a comparative format in the abstract.
Table 3: Incidence of Impulse Control Disorders (ICDs) in Patients on Dopamine Agonist Therapy
| Study Population | Dopamine Agonist Use | Incidence of ICDs (%) |
| Early Onset Parkinson's Disease | 49.7% of patients | 14.5% of those on DAs |
| General Parkinson's Disease | - | 13.6% |
Data from a study on early-onset Parkinson's disease showed that of the patients who used dopamine agonists, 14.5% developed an ICD.[4] Another large cross-sectional study found an ICD prevalence of 13.6% in Parkinson's patients being treated with dopaminergic therapies.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of clinical trial data. Below are summaries of the methodologies employed in key studies assessing the side effect profiles of dopamine agonists.
Monitoring and Reporting of Adverse Events in Clinical Trials
A standardized approach is essential for the collection and analysis of adverse event (AE) data in clinical trials of dopamine agonists.
Protocol Summary:
-
Patient Population: Typically includes patients diagnosed with idiopathic Parkinson's disease, either in the early stages (not on levodopa) or advanced stages (on a stable dose of levodopa). Exclusion criteria often include a history of psychosis, dementia, or significant cardiovascular disease.[6]
-
Treatment and Dosage: Patients are randomized to receive the investigational dopamine agonist, a comparator drug, or a placebo. Doses are typically initiated at a low level and titrated upwards over several weeks to an optimal therapeutic dose based on efficacy and tolerability.[7]
-
Data Collection: Adverse events are systematically collected at each study visit through open-ended questioning and standardized checklists. Patients are encouraged to report any new or worsening symptoms. The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe), and the relationship to the study drug is assessed by the investigator.[8][9]
-
Specific Assessments:
-
Impulse Control Disorders: Assessed using validated screening questionnaires such as the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP).[4]
-
Somnolence: Evaluated using scales like the Epworth Sleepiness Scale.
-
Vital Signs: Blood pressure and heart rate are monitored regularly, particularly for orthostatic hypotension.
-
-
Statistical Analysis: The incidence of AEs is calculated for each treatment group. Statistical comparisons are made between the active treatment and placebo or comparator groups to determine the significance of any differences.[1]
Assessment of Application Site Reactions for Transdermal Rotigotine
The transdermal delivery of rotigotine necessitates a specific protocol for evaluating local skin tolerability.
Protocol Summary:
-
Application Site Rotation: Patients are instructed to rotate the application site of the transdermal patch daily to minimize the risk of skin reactions. The same site should not be used more than once every 14 days.[7]
-
Skin Assessment: At each study visit, the investigator or trained study personnel visually inspects the current and previous application sites. Skin reactions such as erythema (redness), pruritus (itching), edema (swelling), and vesiculation (blistering) are assessed.[6]
-
Scoring System: A standardized scoring system is often used to grade the severity of application site reactions. For example, a 4-point scale ranging from 0 (no reaction) to 3 (severe reaction) may be employed.[10]
-
Patient-Reported Outcomes: Patients may also be asked to rate the severity of itching or irritation at the application site using a visual analog scale (VAS).[6]
-
Management: In cases of persistent or severe application site reactions, the protocol may allow for the use of topical corticosteroids. If the reaction is severe or spreads beyond the application site, discontinuation of the treatment may be required.[11]
Signaling Pathways and Visualizations
Dopamine agonists exert their effects by binding to and activating dopamine receptors. There are two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), which are coupled to different intracellular signaling pathways.
Dopamine Receptor Signaling Pathways
Caption: Dopamine D1-like and D2-like receptor signaling pathways.
Experimental Workflow for a Dopamine Agonist Clinical Trial
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of dopamine agonists.
Conclusion
The side effect profiles of this compound, pramipexole, and ropinirole share many common dopaminergic adverse events, including nausea, somnolence, and dizziness. A key differentiator for rotigotine is the occurrence of application site reactions due to its transdermal delivery system. While generally mild to moderate, these reactions are a frequent adverse event. Impulse control disorders are a significant concern with all dopamine agonists, and the available data suggest a class effect, with the risk potentially increasing with higher doses and longer duration of treatment. Head-to-head comparative trials are essential for definitively establishing the relative safety profiles of these agents. For researchers and drug development professionals, understanding these nuanced differences is critical for the design of future clinical trials and the development of novel dopaminergic therapies with improved tolerability.
References
- 1. Rotigotine Transdermal Patch in Parkinson’s Disease: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 2. A review of adverse events linked to dopamine agonists in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impulse control disorders and compulsive behaviors associated with dopaminergic therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impulse control disorders and use of dopamine agonists in early onset Parkinson’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study for Expanding Application Sites for Rotigotine Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ppmi-info.org [ppmi-info.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Chiral Landscape: A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized (Rac)-Rotigotine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Rotigotine, ensuring chiral purity is a critical step. This guide provides a comparative overview of analytical techniques for the enantioselective separation of (Rac)-Rotigotine, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The therapeutic efficacy of Rotigotine, a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome, is attributed to its (S)-enantiomer. Consequently, the quantitative determination of the enantiomeric excess is a crucial quality control parameter. This guide explores and compares three prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Method Comparison at a Glance
A summary of the performance characteristics of different analytical methods for the chiral separation of Rotigotine is presented below. This allows for a quick comparison of key parameters to guide the selection of the most suitable technique for your specific laboratory needs and analytical challenges.
| Parameter | HPLC with Chiral Stationary Phase | Supercritical Fluid Chromatography (SFC) | Capillary Zone Electrophoresis (CZE) |
| Stationary Phase/Selector | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Polysaccharide-based CSPs | Dual cyclodextrin (B1172386) system (S-β-CD and M-β-CD) |
| Mobile Phase/Buffer | Typically n-hexane/alcohol mixtures | Supercritical CO₂ with alcohol modifiers | 100mM sodium phosphate (B84403) (pH 2.5) |
| Analysis Time | Variable, generally longer than SFC | Typically faster than HPLC | ~15 minutes |
| Resolution (Rs) | Generally good to excellent | Often higher than HPLC | Sufficient for baseline separation |
| Linearity Range | Method-dependent | Method-dependent | 0.005 to 0.25 mM[1] |
| Limit of Detection (LOD) | Method-dependent | Method-dependent | 0.003 mM[1] |
| Limit of Quantitation (LOQ) | Method-dependent | Method-dependent | 0.01 mM[1] |
| Recovery | Method-dependent | Method-dependent | 95.9% to 108.3%[1] |
| Key Advantages | Well-established, robust, wide range of available columns | Fast analysis, reduced organic solvent consumption, high efficiency | Low sample and reagent consumption, high efficiency |
| Key Considerations | Longer analysis times, higher organic solvent consumption | Requires specialized instrumentation | Sensitivity can be lower for some applications |
Detailed Experimental Protocols
Capillary Zone Electrophoresis (CZE) Method
A validated CZE method has been reported for the simultaneous enantioseparation of Rotigotine and its chiral impurities.[1]
Instrumentation:
-
Capillary Electrophoresis System with UV detection
Experimental Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
Running Buffer: 100 mM sodium phosphate buffer (pH 2.5) containing 2% (w/v) sulfated-β-cyclodextrin (S-β-CD) and 2% (w/v) methyl-β-cyclodextrin (M-β-CD)[1]
-
Applied Voltage: -20 kV[1]
-
Temperature: 20 °C[1]
-
Detection: UV at 200 nm[1]
-
Internal Standard: Sodium benzenesulfonate[1]
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., methanol) to a known concentration.
-
Dilute the sample solution with the running buffer to fall within the validated linearity range.
Validation Data:
-
Linearity: 0.005 to 0.25 mM[1]
-
LOD: 0.003 mM for each enantiomer[1]
-
LOQ: 0.01 mM for each enantiomer[1]
-
Recovery: 95.9% to 108.3%[1]
-
Precision (RSD): < 0.58% for migration time and < 3.78% for peak area ratio[1]
Alternative Approaches: HPLC and SFC
While a specific, fully detailed and validated method for the chiral separation of Rotigotine using HPLC or SFC was not found in the public domain during the literature search for this guide, these techniques are widely recognized as powerful tools for enantioselective analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those from the Chiralpak® and Chiralcel® series, are the most commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a chiral stationary phase. The differential interaction of the enantiomers with the CSP leads to their separation.
-
Typical Columns: Polysaccharide-based CSPs like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development.
-
Typical Mobile Phases: Normal-phase chromatography using mixtures of alkanes (e.g., n-hexane, heptane) and alcohols (e.g., isopropanol, ethanol) is common for these columns. The ratio of these solvents is a critical parameter for optimizing the separation.
Supercritical Fluid Chromatography (SFC):
-
Principle: SFC employs a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The addition of a small amount of an organic modifier (co-solvent), usually an alcohol, is necessary to achieve elution and separation on the chiral stationary phase.
-
Advantages: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, higher efficiency, and significantly reduced consumption of organic solvents, making it a "greener" alternative.
-
Typical Conditions: The same polysaccharide-based CSPs used in HPLC are often effective in SFC. The mobile phase typically consists of supercritical CO₂ and a modifier like methanol (B129727) or ethanol. The percentage of the modifier, the back pressure, and the temperature are key parameters for method optimization.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the assessment of chiral purity of a synthesized compound like this compound.
Workflow for Chiral Purity Assessment
Signaling Pathways and Logical Relationships
The choice of analytical technique often depends on available instrumentation, desired analysis speed, and the specific requirements of the analytical task. The following diagram illustrates the logical relationship between the analytical challenge and the selection of a suitable technique.
Decision Pathway for Method Selection
References
Switching from Oral Dopamine Agonists to Rotigotine: A Comparative Guide to Protocols and Outcomes
For researchers and drug development professionals navigating the therapeutic landscape of Parkinson's disease (PD) and Restless Legs Syndrome (RLS), the transition between dopamine (B1211576) agonists is a critical consideration. This guide provides a comprehensive comparison of protocols for switching from oral dopamine agonists, such as pramipexole (B1678040) and ropinirole (B1195838), to the rotigotine (B252) transdermal patch. The following sections detail established switching methodologies, present comparative data on efficacy and safety, and visualize key experimental workflows and biological pathways.
Switching Protocols: An Overview
Two primary strategies have been investigated for transitioning patients from oral dopamine agonists to transdermal rotigotine: the overnight switch and a more gradual cross-titration method. The choice of protocol often depends on the patient's prior dosage of the oral agonist, the clinical setting, and the physician's judgment.
An overnight switch is often considered for patients on low-dose oral dopamine agonists, equivalent to ≤8 mg/24 h of rotigotine.[1][2][3] This approach involves discontinuing the oral medication in the evening and applying the first rotigotine patch the following morning.[4][5] In contrast, a cross-titration strategy involves a gradual tapering of the oral dopamine agonist while simultaneously initiating and uptitrating the rotigotine patch.[6] This method allows for a more individualized dose adjustment and may mitigate potential adverse effects.[6]
Comparative Efficacy and Safety Data
Clinical studies have demonstrated that switching from oral dopamine agonists to rotigotine is generally well-tolerated and can maintain or even improve symptom control.[4][7][8] The following tables summarize key quantitative data from studies investigating these switching protocols.
| Oral Dopamine Agonist | Equivalent Rotigotine Dose | Study Population | Key Efficacy Outcomes | Reference |
| Ropinirole | 1.5:1 ratio (e.g., 6 mg ropinirole to 4 mg/24h rotigotine) | Parkinson's Disease | Improvements in UPDRS II and III subscales | [4][8] |
| Pramipexole | 1 mg pramipexole to ~4 mg ropinirole PR | Parkinson's Disease | 62% of patients improved on Patient Global Impression of Change | [7][9] |
| Ropinirole/Pramipexole | Dose-dependent | Restless Legs Syndrome | Control of RLS symptoms evaluated by IRLS scale | [6] |
Table 1: Dose Equivalency and Efficacy Outcomes
| Switching Protocol | Common Adverse Events (Incidence ≥5%) | Study Population | Completion Rate | Reference |
| Overnight Switch (Ropinirole to Rotigotine) | Application site reactions, nausea, somnolence | Parkinson's Disease | 85% (99/116) | [10] |
| Overnight or Two-Stage Switch (Pramipexole/Ropinirole to Rotigotine) | Application site pruritus (10%), application site erythema (7%), dizziness (7%), dyskinesia (7%) | Advanced Parkinson's Disease | 91% (79/87) | [7][11] |
| Cross-Titration (Pramipexole/Ropinirole to Rotigotine) | Tolerability and adverse events evaluated as primary outcome | Restless Legs Syndrome | Not specified | [6] |
Table 2: Safety and Tolerability of Switching Protocols
Experimental Methodologies
The design of clinical trials evaluating the switch from oral dopamine agonists to rotigotine typically involves an open-label design, reflecting real-world clinical practice.[4][5][7]
Key Experimental Protocols
Overnight Switch Protocol (Example from a Ropinirole to Rotigotine Study): [4][10]
-
Patient Selection: Patients with Parkinson's disease whose symptoms were not satisfactorily controlled by a stable dose of oral ropinirole (3 mg to 12 mg daily) were enrolled.
-
Baseline Assessment: Baseline data, including the Unified Parkinson's Disease Rating Scale (UPDRS), were recorded.
-
Switching Procedure: Patients took their final dose of ropinirole in the afternoon or evening. The following morning, they applied a rotigotine patch at a dose predetermined by an equivalency ratio (e.g., 1.5:1 ropinirole to rotigotine).
-
Follow-up and Dose Adjustment: Patients were followed for a 28-day treatment period. Dose adjustments of the rotigotine patch were permitted to optimize efficacy and tolerability.
-
Outcome Measures: The primary outcomes were safety and tolerability, assessed by the incidence of adverse events. Efficacy was evaluated through changes in UPDRS scores.
Cross-Titration Protocol (Example from an RLS Study): [6]
-
Patient Selection: Patients with RLS experiencing inadequate symptom control or dissatisfaction with their current oral dopamine agonist (pramipexole ≤1 mg/day or ropinirole ≤4 mg/day).
-
Baseline Period: Patients continued their oral medication for a one-week baseline period to record RLS symptoms.
-
Titration Schedule: An individualized schedule for the down-titration of the oral dopamine agonist and a concomitant up-titration of the rotigotine patch was provided. For example, ropinirole could be decreased by 1 mg every two days while rotigotine is increased by 1 mg every two days.
-
Outcome Measures: The primary endpoint was the safety and tolerability of the switch. Secondary objectives included the evaluation of RLS symptom control using the International RLS Severity Scale (IRLS).
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the dopamine agonist signaling pathway, a typical experimental workflow for a switching study, and a decision-making framework for selecting a switching protocol.
Caption: Dopamine agonist signaling at the synapse.
Caption: Generalized experimental workflow for a switching study.
Caption: Clinical decision-making for switching protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Switching from an oral dopamine receptor agonist to rotigotine transdermal patch: a review of clinical data with a focus on patient perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overnight switch from ropinirole to transdermal rotigotine patch in patients with Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Switch from oral pramipexole or ropinirole to rotigotine transdermal system in advanced Parkinson's disease: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overnight switch from oral dopaminergic agonists to transdermal rotigotine patch in subjects with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overnight switch from ropinirole to transdermal rotigotine patch in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rotigotine as an Add-on to Levodopa: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of Parkinson's disease (PD) therapeutics, understanding the efficacy and safety of adjunctive treatments is paramount. This guide provides a comprehensive comparison of rotigotine (B252), a non-ergolinic dopamine (B1211576) agonist delivered via a transdermal patch, as an add-on therapy to levodopa (B1675098) for patients with advanced Parkinson's disease experiencing motor fluctuations.
Efficacy in Reducing "Off" Time and Improving Motor Function
Clinical trials have consistently demonstrated the efficacy of rotigotine in reducing "off" time and improving motor function in patients with advanced PD who are not adequately controlled by levodopa alone.
Two pivotal, randomized, double-blind, placebo-controlled trials, CLEOPATRA-PD and PREFER, established the clinical utility of rotigotine as an adjunctive therapy.
In the CLEOPATRA-PD study (SP515), patients treated with rotigotine experienced a significantly greater reduction in absolute "off" time from baseline compared to placebo.[1] The mean absolute change in "off" time was -2.5 hours for the rotigotine group, compared to -0.9 hours for the placebo group.[1] This study also included a comparison with the oral dopamine agonist pramipexole (B1678040), where rotigotine was found to be non-inferior in terms of the reduction in absolute "off" time.[1][2]
The PREFER study (SP650) also showed a significant decrease in mean "off" time with rotigotine compared to placebo.[3] Patients receiving rotigotine at doses of 8 mg/24 hours and 12 mg/24 hours had mean reductions in "off" time of 1.8 hours and 1.2 hours per day, respectively.[3] Furthermore, the responder rate, defined as the proportion of patients with a ≥30% reduction in absolute "off" time, was significantly higher in the rotigotine groups (56.6% for 8 mg/24h and 55.1% for 12 mg/24h) compared to the placebo group (34.5%).[3]
Long-term open-label extension studies of both CLEOPATRA-PD (SP516) and PREFER (SP715) have shown that the beneficial effects of adjunctive rotigotine can be maintained for up to 6 years, with an acceptable safety and tolerability profile.[4][5][6]
A network meta-analysis of double-blind randomized controlled trials concluded that the addition of rotigotine, pramipexole, or ropinirole (B1195838) to levodopa treatment in advanced PD patients with motor fluctuations increased "ON" time without troublesome dyskinesia and improved motor scores (UPDRS III) and activities of daily living (UPDRS II).[7]
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative data from pivotal clinical trials, offering a clear comparison of rotigotine's performance.
| Table 1: Efficacy of Rotigotine as Add-on Therapy to Levodopa in Advanced Parkinson's Disease | |||
| Study | Treatment Groups | Mean Change in Absolute "Off" Time from Baseline (hours/day) | Responder Rate (≥30% reduction in "off" time) |
| CLEOPATRA-PD (SP515) [1][2] | Rotigotine (up to 16 mg/24h) | -2.5 | 59.7% |
| Pramipexole (up to 4.5 mg/day) | -2.8 | 67% | |
| Placebo | -0.9 | 35% | |
| PREFER (SP650) [3] | Rotigotine (8 mg/24h) | -1.8 | 56.6% |
| Rotigotine (12 mg/24h) | -1.2 | 55.1% | |
| Placebo | - | 34.5% |
| Table 2: Common Adverse Events with Rotigotine Add-on Therapy | |
| Adverse Event | Reported Frequency |
| Application site reactions (e.g., pruritus, erythema) | 13-20.2%[8][9][10] |
| Dizziness | 10%[9] |
| Nausea | 8%[9] |
| Somnolence | 18-25% per patient-year in long-term studies[4][5][6] |
| Dyskinesia | 4-8% per patient-year in long-term studies[4][5][6] |
| Orthostatic hypotension | 10%[9] |
| Hallucinations | 4-8% per patient-year in long-term studies[4][5][6] |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting the results.
CLEOPATRA-PD (SP515) Study Protocol
-
Study Design: A multicenter, multinational, phase III, randomized, double-blind, double-dummy, 3-arm parallel-group, placebo- and pramipexole-controlled trial.[11]
-
Patient Population: 506 patients with advanced idiopathic Parkinson's disease who were not adequately controlled on levodopa and were experiencing at least 2.5 hours of "off" time per day.[11]
-
Treatment Arms:
-
Duration: 6 months of treatment.[1]
-
Primary Efficacy Variables:
-
Randomization: Patients were randomized in a 2:2:1 ratio to the rotigotine, pramipexole, and placebo groups, respectively.[12]
PREFER (SP650) Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Patients with advanced Parkinson's disease experiencing at least 2.5 hours of daily "off" time.[3][13]
-
Treatment Arms:
-
Duration: 24 weeks.[3]
-
Primary Efficacy Measures:
-
Randomization: Subjects were randomized to receive placebo, rotigotine up to 8 mg/24 hours, or rotigotine up to 12 mg/24 hours.[3]
Visualizing Mechanisms and Processes
To further elucidate the role of rotigotine, the following diagrams illustrate its mechanism of action, a typical clinical trial workflow, and a logical framework for treatment decisions.
References
- 1. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXECUTIVE SUMMARY - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advanced Parkinson disease treated with rotigotine transdermal system: PREFER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine transdermal system for long-term treatment of patients with advanced Parkinson’s disease: results of two open-label extension studies, CLEOPATRA-PD and PREFER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotigotine transdermal system for long-term treatment of patients with advanced Parkinson's disease: results of two open-label extension studies, CLEOPATRA-PD and PREFER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 8. Rotigotine transdermal system as add-on to oral dopamine agonist in advanced Parkinson’s disease: an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine transdermal system as add-on to oral dopamine agonist in advanced Parkinson's disease: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ucb.com [ucb.com]
- 12. RESULTS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
A Post Hoc Look at Rotigotine: Comparative Efficacy and Mechanisms in Parkinson's Disease and Restless Legs Syndrome
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of rotigotine's clinical trial performance against key alternatives, supported by experimental data and mechanistic insights.
This guide provides a post hoc analysis of rotigotine (B252) clinical trial data for the treatment of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). It offers a comparative look at its efficacy alongside other therapeutic options, delves into the experimental designs of key clinical trials, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy of Rotigotine and Alternatives
The following tables summarize the quantitative data from various clinical trials, offering a side-by-side comparison of rotigotine's performance against other treatments for Parkinson's Disease and Restless Legs Syndrome.
Parkinson's Disease: Change in Unified Parkinson's Disease Rating Scale (UPDRS) Scores
The Unified Parkinson's Disease Rating Scale (UPDRS) is a comprehensive tool to assess the severity and progression of Parkinson's disease. It is divided into several parts, with Part II focusing on activities of daily living (ADL) and Part III on motor function. A negative change from baseline indicates improvement.
| Treatment | Trial Identifier/Reference | Mean Change from Baseline in UPDRS Part II + III Score (Mean ± SD/SE) | Placebo Response | Treatment Difference vs. Placebo |
| Rotigotine | Pooled Analysis (SP506, SP512, SP513) | -8.5 (for patients on Rotigotine from baseline) | -7.7 (for patients on placebo for the first 6 months) | Not directly compared in this pooled analysis |
| Rotigotine | NEUPRO Website | Not specified | Not specified | -5.3[1] |
| Pramipexole (B1678040) ER | Pivotal Trial | -8.0 | Not specified in this analysis | Not specified in this analysis |
| Pramipexole IR | Pivotal Trial | -8.1 | Not specified in this analysis | Not specified in this analysis |
| Ropinirole (B1195838) | Ropinirole Study Group | +24% improvement in motor score | -3% improvement in motor score | 27% |
| Levodopa (B1675098)/Carbidopa | MTC Analysis | Statistically significant improvement vs. placebo | Statistically significant improvement | Rotigotine was inferior to levodopa in one analysis |
Restless Legs Syndrome: Change in International Restless Legs Syndrome (IRLS) Scale Score
The International Restless Legs Syndrome (IRLS) Scale is a ten-item, clinician-administered questionnaire that assesses the severity of RLS symptoms. A lower score indicates less severe symptoms.
| Treatment | Trial Identifier/Reference | Mean Change from Baseline in IRLS Score (Mean ± SD/SE) | Placebo Response | Treatment Difference vs. Placebo |
| Rotigotine (2 mg/24h) | SP792 (NCT00135993) | -13.4 (9.2) | -9.0 (7.7) | -4.4 |
| Rotigotine (3 mg/24h) | SP792 (NCT00135993) | -14.3 (9.4) | -9.0 (7.7) | -5.3 |
| Pramipexole (0.35 mg/day) | effect-RLS study | -12.3 (0.6) | -5.7 (0.9) | -6.6[2] |
| Pramipexole (0.25-0.75 mg/day) | Crossover Trial | -7.2 | Not applicable | Not applicable |
| Ropinirole (mean 1.9 mg/day) | TREAT RLS 1 | -11.04 (0.719) | -8.03 (0.738) | -3.01[3] |
| Ropinirole (0.25-4.0 mg/day) | TREAT RLS 2 | -11.2 (0.76) | -8.7 (0.75) | -2.5[4] |
| Gabapentin (B195806) Enacarbil (600 mg) | PIVOT RLS II (NCT00365352) | -13.8 (8.09) | -9.8 (7.69) | -4.0[5] |
| Gabapentin Enacarbil (1200 mg) | PIVOT RLS II (NCT00365352) | -13.7 (SD not specified) | -9.8 (7.69) | -3.9 |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies behind the data is crucial for accurate interpretation. Below are the detailed protocols for some of the key clinical trials cited.
Rotigotine for Early Parkinson's Disease (SP512 & SP513)
-
Study Design: These were randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with early-stage idiopathic Parkinson's disease who were not receiving levodopa. Key inclusion criteria included a diagnosis of idiopathic PD for > 3 years, Hoehn & Yahr stage II-IV, and an MMSE score of ≥ 25.[6] Key exclusion criteria included atypical parkinsonism, previous surgery for PD, and concurrent use of other dopamine (B1211576) agonists.[6]
-
Intervention: Patients received either rotigotine transdermal patches (titrated up to 8 mg/24h) or placebo patches.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the sum of UPDRS Part II (Activities of Daily Living) and Part III (Motor Examination) scores.
-
Assessment Schedule: Efficacy assessments were performed at baseline and at the end of the maintenance period.
Rotigotine for Restless Legs Syndrome (SP792/NCT00135993)
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: Patients with moderate to severe idiopathic RLS.
-
Intervention: Patients were randomized to receive transdermal rotigotine at doses of 0.5 mg, 1 mg, 2 mg, or 3 mg/24 hours, or placebo.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in the total score of the International Restless Legs Syndrome (IRLS) rating scale.[7]
-
Assessment Schedule: The IRLS was assessed at baseline and at the end of the 6-month maintenance period.
Pramipexole for Early Parkinson's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with early Parkinson's disease not receiving levodopa.
-
Intervention: Patients were randomized to receive pramipexole (titrated up to 4.5 mg/day) or placebo. All subjects also received selegiline.[8]
-
Primary Efficacy Endpoint: The primary endpoints were the changes from baseline in UPDRS Part II and Part III scores.[8]
-
Assessment Schedule: Efficacy was assessed at baseline and after 9 weeks of treatment.[8]
Ropinirole for Restless Legs Syndrome (TREAT RLS 1)
-
Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled trial.[3]
-
Patient Population: Patients with a score of ≥15 on the IRLS scale.[3]
-
Intervention: Patients were randomized to receive either ropinirole (0.25-4.0 mg once daily) or placebo.[3]
-
Primary Efficacy Endpoint: The primary endpoint was the mean change from baseline to week 12 in the total IRLS score.[3]
-
Assessment Schedule: The IRLS was assessed at baseline and at week 12.[3]
Gabapentin Enacarbil for Restless Legs Syndrome (PIVOT RLS II/NCT00365352)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Adults with moderate-to-severe primary RLS. Inclusion criteria included RLS symptoms for ≥15 nights in the prior month and an IRLS total score of ≥15.[5]
-
Intervention: Patients were randomized to receive gabapentin enacarbil 1200 mg, 600 mg, or placebo once daily.[5]
-
Primary Efficacy Endpoint: The co-primary endpoints were the mean change from baseline in the IRLS total score and the proportion of responders on the Clinical Global Impression–Improvement (CGI-I) scale at Week 12.[5]
-
Assessment Schedule: Efficacy was assessed at baseline and at Week 12.[5]
Mechanistic Insights: Signaling Pathways
The therapeutic effects of rotigotine and its alternatives are rooted in their interactions with specific signaling pathways in the central nervous system. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Dopamine agonists like rotigotine, pramipexole, and ropinirole exert their effects by stimulating dopamine receptors. As shown in Figure 1, activation of D1-like receptors (primarily by rotigotine) leads to the stimulation of adenylyl cyclase via Gαs/olf proteins, increasing cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[9] PKA then phosphorylates DARPP-32, which in turn inhibits Protein Phosphatase-1 (PP-1), leading to a cascade of downstream effects.[10][11][12] Conversely, activation of D2-like receptors (by all three agonists) inhibits adenylyl cyclase through Gαi/o proteins, leading to decreased cAMP levels and modulation of ion channel activity.[9][13]
References
- 1. For Healthcare Professionals | NEUPRO® (rotigotine transdermal system) [neupro.com]
- 2. Efficacy of pramipexole in restless legs syndrome: a six-week, multicenter, randomized, double-blind study (effect-RLS study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole in the treatment of restless legs syndrome: results from the TREAT RLS 1 study, a 12 week, randomised, placebo controlled study in 10 European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Tolerability of Gabapentin Enacarbil in Subjects with Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 6, Details of Included Studies for Advanced Parkinson Disease Studies - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. Pramipexole in patients with early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Phosphodiesterase 4 inhibition enhances the dopamine D1 receptor/PKA/DARPP-32 signaling cascade in frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D(1) dopamine receptor activation reduces GABA(A) receptor currents in neostriatal neurons through a PKA/DARPP-32/PP1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (Rac)-Rotigotine
This document provides crucial safety and logistical information for the proper disposal of (Rac)-Rotigotine, a compound used in research and development for conditions like Parkinson's disease.[1][2][3] Adherence to these procedural guidelines is essential to ensure the safety of laboratory personnel, the community, and the environment. The primary directive for disposing of this compound is to manage it as hazardous chemical waste through a licensed disposal service.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified with specific health hazards that demand cautious handling.
Key Hazards:
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.[4][5]
-
Lactational Effects: It may cause harm to breast-fed children.[4][5]
-
Neurological Effects: It may cause drowsiness or dizziness.[4][5]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, use a NIOSH/MSHA approved respirator.[6]
Quantitative Hazard Information
This table summarizes the key hazard classifications for this compound, which guide its management as a hazardous substance.
| Hazard Statement | GHS Classification | Precautionary Code | Source(s) |
| Suspected of damaging fertility or the unborn child. | Reproductive Toxicity, Cat. 2 | H361 | [4][5] |
| May cause harm to breast-fed children. | Effects on/via Lactation | H362 | [4][5] |
| May cause drowsiness or dizziness. | STOT - Single Exposure, Cat. 3 | H336 | [4][5] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals STOT: Specific Target Organ Toxicity
Step-by-Step Disposal Protocol
The recommended method for this compound disposal is through a licensed hazardous waste management company. In-laboratory chemical neutralization is not advised without a validated, peer-reviewed protocol. Do not dispose of this compound down the drain or in regular trash.[6][7]
Waste Classification and Segregation
-
Classify as Hazardous: Due to its reproductive toxicity, this compound waste must be classified and handled as hazardous chemical waste.[8][9]
-
Segregate Waste Streams: Keep this compound waste separate from all other waste streams, particularly from non-hazardous materials.[10] This includes:
-
Solid Waste: Unused or expired pure compound, contaminated lab consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.
-
Waste Accumulation and Container Management
-
Use Designated Containers: Collect this compound waste in a dedicated, leak-proof, and sealable container that is chemically compatible with the compound.[11][12]
-
Keep Containers Closed: The waste container must remain sealed at all times, except when adding waste.[10]
-
Store Securely: Store the waste container in a designated, secure, and well-ventilated area away from general laboratory traffic and incompatible materials.[4][10]
Hazardous Waste Labeling
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[12]
-
Complete Information: The label must be filled out completely and legibly, including:
-
Full Chemical Name: "this compound" (avoid abbreviations).[12]
-
Concentration and Quantity: Estimate the amount of the active compound.
-
Hazard Pictograms: Include pictograms for "Health Hazard" and any other applicable hazards.
-
Contact Information: Name and contact details of the responsible researcher or lab supervisor.
-
Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for waste pickup requests, which may involve online forms or manifests.[12]
-
Licensed Disposal: The waste will be transported by licensed professionals to a permitted facility for final disposal, which is typically high-temperature incineration.[11][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. Rotigotine safety in real-world settings: a pharmacovigilance study using FAERS data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. benchchem.com [benchchem.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling (Rac)-Rotigotine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of (Rac)-Rotigotine is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health effects. Key hazard statements include:
Always handle this compound in a well-ventilated area to avoid inhalation of dust or fumes.[3][4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Gloves | Wear chemical-impermeable gloves. While specific compatibility data for this compound is not widely available, nitrile or butyl rubber gloves are recommended based on general chemical resistance. Always inspect gloves for integrity before use. |
| Eye Protection | Safety Glasses/Goggles | Use tightly fitting safety goggles or glasses with side shields.[5] |
| Respiratory Protection | Respirator | If engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Body Protection | Lab Coat/Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[3][4] |
Handling and Storage Procedures
Safe Handling:
-
Work in a designated and well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3]
Spill Management and Decontamination
Immediate and proper response to a spill is critical to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: Cover the spill with an absorbent material like paper towels to prevent its spread. For powdered material, gently wet it first to prevent it from becoming airborne.
-
Cleanup: Working from the outside in, carefully collect the absorbed material and any contaminated debris using spark-proof tools.[3][4]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Includes used PPE, absorbent materials from spills, and empty containers. Place in a clearly labeled, sealed hazardous waste container. |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[4] The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4] |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with this compound must be placed in a designated sharps container for hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
